molecular formula C10H10Cl3O4P B1252762 Dimethylvinphos CAS No. 71363-52-5

Dimethylvinphos

Cat. No.: B1252762
CAS No.: 71363-52-5
M. Wt: 331.5 g/mol
InChI Key: QSGNQELHULIMSJ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylvinphos is an organophosphate insecticide, a dialkyl phosphate and a dichlorobenzene. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an agrochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNQELHULIMSJ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71363-52-5, 2274-67-1
Record name Dimethylvinphos, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071363525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name E)-Dimethylvinphos Standard
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLVINPHOS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HWT39WUX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Dimethylvinphos: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethylvinphos is an organophosphate insecticide, a class of compounds known for their potent activity against a wide range of insect pests.[1][2] As the dimethyl analogue of chlorfenvinphos, it functions as a contact and stomach poison, primarily utilized for the control of stem borers and leaf rollers in rice cultivation.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies for Dimethylvinphos, tailored for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity and Structure

Accurate identification of a chemical entity is foundational to all scientific investigation. Dimethylvinphos is systematically named [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate.[5] Due to the presence of a carbon-carbon double bond in its vinyl side chain, Dimethylvinphos exhibits geometric isomerism, existing as two distinct stereoisomers: (E)- and (Z)-isomers.[2] The technical-grade material is predominantly composed of the (Z)-isomer (>95%).[4]

Key Identifiers:

  • IUPAC Name: [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate[5]

  • CAS Registry Number: 2274-67-1[5][6]

  • Molecular Formula: C₁₀H₁₀Cl₃O₄P[1][5]

  • Molecular Weight: 331.52 g/mol [2][7]

  • SMILES: COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl[5][8]

  • InChI Key: QSGNQELHULIMSJ-UHFFFAOYSA-N[5]

Caption: Chemical structure of Dimethylvinphos.

Physicochemical Properties

The environmental fate and biological activity of Dimethylvinphos are dictated by its physicochemical properties. A summary of these key properties is presented in the table below.

PropertyValueSource
Molecular Weight 331.52 g/mol [2][7]
Melting Point 69.5 °C[4][6]
Boiling Point 126 °C at 0.05 Torr[4][6]
Water Solubility 130 mg/L at 20 °C[3][4]
Vapor Pressure 1.3 x 10⁻³ Pa at 25 °C[3][4]
Log P (Octanol/Water Partition Coefficient) 2.4[5]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, Dimethylvinphos exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous systems of insects.[2][9] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Dimethylvinphos causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[9][10]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for ACh_accumulation ACh Accumulation ACh_release->ACh_accumulation Leads to nerve_impulse Nerve Impulse Transmission ACh_receptor->nerve_impulse ACh_breakdown ACh Breakdown (Acetate + Choline) AChE->ACh_breakdown AChE_inhibited Inhibited AChE Dimethylvinphos Dimethylvinphos Dimethylvinphos->AChE Inhibits continuous_stimulation Continuous Nerve Stimulation ACh_accumulation->continuous_stimulation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Dimethylvinphos.

Synthesis and Formulation

The industrial synthesis of Dimethylvinphos typically involves a multi-step process. A key step is the reaction of a chlorinated vinyl alcohol intermediate with dimethyl phosphorochloridate. This process requires controlled conditions to ensure a high yield and chemical stability of the final product, followed by purification steps.[2] For agricultural applications, Dimethylvinphos is commonly formulated into emulsifiable concentrates suitable for foliar application.[2]

Metabolism and Toxicokinetics

In mammals, Dimethylvinphos is rapidly metabolized and eliminated.[11][12] The primary metabolic pathway involves demethylation, which is mediated by two key enzymes in the liver: glutathione S-methyl transferase in the cytosol and microsomal mono-oxygenase.[11] This initial step is followed by the hydrolysis of the resulting desmethyl Dimethylvinphos to 2,4-dichlorophenacyl chloride.[11] This intermediate is further metabolized to several compounds, including 2,4-dichloromandelic acid and 1-(2,4-dichlorophenyl)ethanol, which are then conjugated with glucuronic acid and excreted.[4][11] Pre-treatment with phenobarbital has been shown to enhance the activity of these metabolizing enzymes, leading to a protective effect against the acute toxicity of Dimethylvinphos.[11]

Metabolism_Pathway DMVP Dimethylvinphos Desmethyl_DMVP Desmethyl Dimethylvinphos DMVP->Desmethyl_DMVP Demethylation (Glutathione S-methyl transferase, Microsomal mono-oxygenase) DCPC 2,4-Dichlorophenacyl Chloride Desmethyl_DMVP->DCPC Hydrolysis Metabolites Further Metabolites (e.g., 2,4-Dichloromandelic Acid, 1-(2,4-dichlorophenyl)ethanol) DCPC->Metabolites Metabolism Conjugates Glucuronide Conjugates Metabolites->Conjugates Conjugation Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of Dimethylvinphos in mammals.

Toxicology and Safety

Dimethylvinphos is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[5]

GHS Hazard Statements:

  • H301: Toxic if swallowed[5]

  • H400: Very toxic to aquatic life[5]

  • H410: Very toxic to aquatic life with long lasting effects[5]

Due to its toxicity, handling of Dimethylvinphos requires appropriate personal protective equipment and adherence to safety protocols. It is not approved for use as a pesticide in the European Union.[13]

Analytical Methodologies

The detection and quantification of Dimethylvinphos in environmental and biological samples are critical for monitoring and risk assessment. A widely used and effective method is Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation.[14]

Experimental Protocol: QuEChERS-GC-MS Analysis of Dimethylvinphos in Rice Paddies

This protocol outlines a validated method for the determination of Dimethylvinphos in rice paddy samples.[14]

1. Sample Preparation (QuEChERS) a. Weigh 10 g of a homogenized rice paddy sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). d. Shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes. f. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)). g. Vortex for 30 seconds. h. Centrifuge at 10,000 rpm for 2 minutes. i. Collect the supernatant for GC-MS analysis.

2. GC-MS Analysis a. Gas Chromatograph (GC) Conditions:

  • Injector: Splitless mode, 250 °C.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Monitored Ions: Select characteristic ions for Dimethylvinphos for quantification and confirmation.

start [label="Start: Rice Paddy Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; homogenize [label="Homogenize Sample"]; extract [label="Acetonitrile Extraction\nwith QuEChERS salts"]; centrifuge1 [label="Centrifuge"]; cleanup [label="Dispersive SPE Cleanup"]; centrifuge2 [label="Centrifuge"]; analyze [label="GC-MS Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Data Acquisition\nand Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> homogenize; homogenize -> extract; extract -> centrifuge1; centrifuge1 -> cleanup; cleanup -> centrifuge2; centrifuge2 -> analyze; analyze -> end; }

Caption: Workflow for the analysis of Dimethylvinphos using QuEChERS and GC-MS.

Environmental Fate and Degradation

The persistence of Dimethylvinphos in the environment is a key consideration for its ecological impact. It is known to be unstable in sunlight and undergoes hydrolysis in water.[4] At a pH of 7.0 and a temperature of 25 °C, the hydrolysis half-life of Dimethylvinphos is approximately 40 days.[4] Its degradation products are generally less toxic than the parent compound.[9]

Conclusion

Dimethylvinphos remains a significant organophosphate insecticide, particularly in rice cultivation. A thorough understanding of its chemical properties, mechanism of action, metabolism, and analytical detection methods is essential for its safe and effective use, as well as for assessing its environmental and toxicological impact. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769, Dimethylvinphos. Retrieved from [Link]

  • Hutson, D. H., Hoadley, E. C., & Griffiths, M. H. (1976). Metabolic demethylation of the insecticide dimethylvinphos in rats, in dogs, and in vitro. Xenobiotica, 6(12), 745-762. [Link]

  • Compendium of Pesticide Common Names. (n.d.). dimethylvinphos. Alanwood.net. Retrieved from [Link]

  • Hutson, D. H., Hoadley, E. C., & Griffiths, M. H. (1976). Metabolic Demethylation of the Insecticide Dimethyl-vinphos in Rats, in Dogs, and in Vitro. Taylor & Francis. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Dimethylvinphos (Ref: SD 8280). University of Hertfordshire. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Dimethylvinphos. American Chemical Society. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). dimethylvinphos(E). NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dimethylvinphos (CAS 2274-67-1). Retrieved from [Link]

  • LookChem. (n.d.). Cas 2274-67-1, DIMETHYLVINPHOS. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DIMETHYLVINPHOS, (Z)-. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DIMETHYLVINPHOS, (E)-. Retrieved from [Link]

  • PubChemLite. (n.d.). Dimethylvinphos (C10H10Cl3O4P). Retrieved from [Link]

  • Wikidata. (n.d.). dimethylvinphos. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25750, Phosphamidon. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorfenvinphos. Retrieved from [Link]

  • Cheméo. (2026). Dimethylvinphos. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). The Fate of Select Pesticides in the Aquatic Environment. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorvos. Retrieved from [Link]

  • Environmental Working Group. (n.d.). Dimethylphosphate (DMP). Retrieved from [Link]

  • European Commission. (n.d.). EU Pesticides Database - Active substances - Active substance details. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (Z)-Dimethylvinphos

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for (Z)-Dimethylvinphos, an organophosphate insecticide of significant interest. The core of this synthesis is the Perkow reaction, a powerful method for the formation of vinyl phosphates from α-haloketones. This document delves into the retrosynthetic analysis, detailed mechanistic insights, step-by-step experimental protocols for key intermediates and the final product, and a critical discussion on the challenges of stereoselectivity. It is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis who require a deep, practical understanding of this chemical process.

Retrosynthetic Analysis and Strategic Overview

The synthesis of (Z)-Dimethylvinphos, systematically named (Z)-2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate, is most logically approached via a convergent strategy centered on the Perkow reaction. This reaction forms the critical carbon-oxygen-phosphorus bond and concurrently generates the vinylidene chloride moiety.

Our retrosynthetic analysis breaks down the target molecule as follows:

  • Disconnection 1 (C-O-P bond): The vinyl phosphate ester bond is disconnected via the Perkow reaction. This identifies our two key precursors: trimethyl phosphite and a suitable α-haloketone, specifically 2,2',4'-trichloroacetophenone.

  • Disconnection 2 (C-C bond): The α-chloro-acetophenone intermediate is disconnected using a Friedel-Crafts acylation reaction. This points to commercially available starting materials: 1,3-dichlorobenzene and chloroacetyl chloride.

This strategy leverages robust and well-documented reactions, providing a reliable pathway to the target compound.

G Target (Z)-Dimethylvinphos Reaction1 Perkow Reaction Target->Reaction1 Precursors Trimethyl Phosphite + 2,2',4'-Trichloroacetophenone Reaction2 Friedel-Crafts Acylation Precursors->Reaction2 Synthesis of α-haloketone SMs 1,3-Dichlorobenzene + Chloroacetyl Chloride Reaction1->Precursors Reaction2->SMs

Caption: Retrosynthetic pathway for (Z)-Dimethylvinphos.

Synthesis of the α-Haloketone Precursor: 2,2',4'-Trichloroacetophenone

The cornerstone of this synthesis is the preparation of the key intermediate, 2,2',4'-trichloroacetophenone. This is reliably achieved through a Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Expertise & Causality: The choice of 1,3-dichlorobenzene as the starting material is dictated by the substitution pattern of the final product. The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. Anhydrous aluminum trichloride is essential as it coordinates with the chloroacetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The reaction is typically performed in a non-polar solvent like dichloromethane or under neat conditions. Post-reaction quenching in an ice/acid mixture is critical to decompose the aluminum chloride complex and protonate the intermediate, leading to the desired ketone.

Experimental Protocol: Synthesis of 2,2',4'-Trichloroacetophenone
  • Reactor Setup: To a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas scrubber for HCl), add 1,3-dichlorobenzene (1.0 eq) and anhydrous aluminum trichloride (1.6 eq).[1]

  • Reagent Addition: Cool the mixture in an ice-water bath. Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 30 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C. Stir vigorously for 3-9 hours, monitoring the reaction progress by TLC or GC.[1][2]

  • Workup: Cool the reaction mixture back to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring to quench the reaction and decompose the AlCl₃ complex.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 1M HCl, water, and finally a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the resulting solid from ethanol or petroleum ether to afford pure 2,2',4'-trichloroacetophenone as a white to off-white solid.[1][3]

The Core Transformation: The Perkow Reaction

The Perkow reaction is an organic reaction in which a trialkyl phosphite reacts with an α-haloketone to form a dialkyl vinyl phosphate and an alkyl halide.[4] This reaction is central to the synthesis of Dimethylvinphos and many other organophosphate insecticides.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trimethyl phosphite on the electrophilic carbonyl carbon of 2,2',4'-trichloroacetophenone. This forms a zwitterionic intermediate. This intermediate undergoes a rearrangement, often referred to as a phosphonate-phosphate rearrangement, where the phosphoryl group migrates to the enolate oxygen. Concurrently or subsequently, a chloride ion is eliminated from the alpha-carbon, and one of the methyl groups on the phosphate is dealkylated by the displaced chloride ion, yielding the final vinyl phosphate product and methyl chloride as a byproduct.[4]

G cluster_0 Perkow Reaction Mechanism Ketone α-Haloketone (2,2',4'-Trichloroacetophenone) Zwitterion Zwitterionic Intermediate Ketone->Zwitterion + P(OMe)3 Phosphite Trimethyl Phosphite Phosphite->Zwitterion Rearrangement Rearrangement & Chloride Elimination Zwitterion->Rearrangement Product (Z)-Dimethylvinphos + CH3Cl Rearrangement->Product

Caption: Simplified mechanism of the Perkow Reaction.

Trustworthiness - A Self-Validating System: A critical aspect for researchers to understand is the competition between the Perkow reaction and the Michaelis-Arbuzov reaction. Both pathways can occur when a trialkyl phosphite reacts with an α-haloketone. The Michaelis-Arbuzov reaction involves a nucleophilic attack on the halogen-bearing carbon, leading to a β-keto phosphonate. However, the Perkow pathway is generally favored by:

  • Increased steric hindrance at the α-carbon.

  • The presence of multiple electron-withdrawing halogen atoms on the α-carbon, which increases the electrophilicity of the carbonyl carbon.[5]

  • Lower reaction temperatures.[6]

In the case of 2,2',4'-trichloroacetophenone, the presence of a chlorine atom on the α-carbon strongly favors the Perkow pathway, making it a reliable method for this specific synthesis.

The Challenge of (Z)-Isomer Selectivity

The formation of the double bond in the Perkow reaction can result in a mixture of (E) and (Z) geometric isomers. For Dimethylvinphos, the (Z) isomer is the target. Achieving high stereoselectivity is often the most challenging aspect of this synthesis. While no definitive, high-selectivity protocol for this specific molecule is widely published, insights from related reactions suggest key areas for optimization:

  • Solvent Polarity: The E/Z ratio can be significantly influenced by the solvent.[7] Non-polar solvents like hexane or toluene may favor one isomer over another by influencing the geometry of the transition state during the rearrangement and elimination steps.

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically or kinetically preferred pathway with a higher activation energy barrier for the formation of the undesired isomer.[6]

  • Reaction Time: Allowing the reaction to proceed to thermodynamic equilibrium might favor the more stable isomer, which is often the (E)-isomer. Therefore, kinetic control (shorter reaction times) might be necessary to isolate a higher proportion of the (Z)-isomer.

Proposed Experimental Protocol: Synthesis of (Z)-Dimethylvinphos
  • Reactor Setup: Equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Dissolve 2,2',4'-trichloroacetophenone (1.0 eq) in a dry, non-polar solvent such as toluene or hexane.

  • Reaction: Cool the solution to 0-5 °C using an ice bath. Add trimethyl phosphite (1.1 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress by GC-MS to observe the formation of the product and the Z/E ratio.

  • Workup: Once the reaction has reached the optimal conversion/selectivity, concentrate the mixture under reduced pressure to remove the solvent and any volatile byproducts (like methyl chloride).

  • Purification: The crude product will likely be a mixture of (Z) and (E) isomers. Separation must be achieved using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). The fractions should be analyzed by GC or NMR to identify and isolate the pure (Z)-isomer.

Data Summary and Characterization

The successful synthesis relies on careful monitoring and characterization at each stage.

CompoundFormulaMW ( g/mol )RoleTypical Yield
1,3-DichlorobenzeneC₆H₄Cl₂147.00Starting Material-
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Starting Material-
2,2',4'-TrichloroacetophenoneC₈H₅Cl₃O223.48Intermediate85-95%[1]
Trimethyl PhosphiteC₃H₉O₃P124.08Reagent-
(Z)-Dimethylvinphos C₁₀H₁₀Cl₃O₄P 331.52 Final Product Variable

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR are essential for confirming the structure of the final product. The coupling constants and chemical shifts of the vinyl proton are diagnostic for distinguishing between the (Z) and (E) isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for monitoring reaction progress, determining the purity of the final product, and quantifying the Z/E isomer ratio.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the P=O, P-O-C, and C=C bonds in the final product.

Safety and Handling

  • Organophosphates: Dimethylvinphos is a cholinesterase inhibitor. Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Chlorinated Compounds: The starting materials and intermediates are irritants and potentially toxic. Avoid inhalation and skin contact.

  • Reagents: Anhydrous aluminum trichloride reacts violently with water. Chloroacetyl chloride is highly corrosive and a lachrymator. Trimethyl phosphite is flammable and has a noxious odor. All manipulations should be performed under an inert atmosphere and in a fume hood.

References

  • Google Patents.CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon.
  • Wikipedia. Perkow reaction. Available at: [Link]

  • PubChem. Dimethylvinphos | C10H10Cl3O4P | CID 16769. Available at: [Link]

  • chemeurope.com. Perkow reaction. Available at: [Link]

  • Phosphorus, Sulfur, and Silicon and the Related Elements. Solvent-free stereoselective synthesis of phosphoenolpyruvates and their C-P and N-P analogues. (2022). Available at: [Link]

Sources

The Irreversible Embrace: A Technical Guide to the Mechanism of Action of Dimethylvinphos as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylvinphos, an organophosphate insecticide, exerts its potent neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this inhibition. We will dissect the chemical properties of dimethylvinphos, the intricate architecture of the AChE active site, and the cascade of events leading to the enzyme's inactivation, including the crucial processes of phosphorylation and aging. Furthermore, this guide will detail the profound toxicological consequences of AChE inhibition and present a comprehensive, field-proven protocol for the in vitro assessment of acetylcholinesterase inhibition, a cornerstone methodology in toxicology and drug development.

Introduction: The Players

Dimethylvinphos: An Organophosphate Insecticide

Dimethylvinphos, with the chemical formula C₁₀H₁₀Cl₃O₄P, is a synthetic organophosphate insecticide.[1] Organophosphates are a class of compounds known for their high efficacy as pesticides and, consequently, their potential for toxicity to non-target organisms, including humans.[2] The insecticidal and toxic properties of dimethylvinphos are directly attributable to its ability to inhibit acetylcholinesterase.[3] It acts as a contact and stomach poison for insects.[3] The molecule exists as two geometric isomers, (E) and (Z), with the (E)-isomer generally being the more biologically active form.[3]

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Receptor ACh Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Signal Signal Termination Choline_Acetate->Signal

Caption: Normal enzymatic action of Acetylcholinesterase (AChE).

The Mechanism of Irreversible Inhibition

The toxicity of dimethylvinphos stems from its ability to act as a "suicide substrate" for acetylcholinesterase, leading to a practically irreversible inhibition of the enzyme. This process can be broken down into two critical stages: phosphorylation and aging.

Phosphorylation: The Covalent Bond

The organophosphate moiety of dimethylvinphos is structurally analogous to the acetyl group of acetylcholine, allowing it to enter the active site of AChE. Once inside, the electrophilic phosphorus atom is subjected to a nucleophilic attack by the hydroxyl group of the serine residue in the esteratic subsite. This results in the formation of a stable, covalent phosphoryl-serine bond and the release of a leaving group (the vinyl-dichlorophenyl moiety).

This phosphorylation of the active site serine effectively renders the enzyme inactive. The bulky dimethylphosphoryl group sterically hinders the approach of acetylcholine to the active site, and the enzyme is no longer able to perform its hydrolytic function.

cluster_0 AChE Active Site AChE_Serine AChE Serine-OH Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE_Serine->Phosphorylated_AChE Forms Covalent Bond Dimethylvinphos Dimethylvinphos Dimethylvinphos->AChE_Serine Nucleophilic Attack Leaving_Group Leaving Group Dimethylvinphos->Leaving_Group Releases

Caption: Phosphorylation of the AChE active site by Dimethylvinphos.

Aging: The Point of No Return

The phosphorylated acetylcholinesterase complex can undergo a subsequent, time-dependent dealkylation process known as "aging". During aging, one of the methyl groups attached to the phosphorus atom is cleaved off. This results in a negatively charged oxygen atom on the phosphoryl group, which then forms a more stable and resonance-stabilized bond with the enzyme.

The aged, phosphorylated enzyme is highly resistant to reactivation, even by strong nucleophiles like oximes, which are the standard medical countermeasures for organophosphate poisoning. This is because the negative charge on the aged complex strengthens the bond to the active site serine, making it extremely difficult to break. The rate of aging varies depending on the specific organophosphate.

Toxicological Consequences of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by dimethylvinphos leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates both muscarinic and nicotinic receptors, leading to a state of cholinergic hyperstimulation. The clinical manifestations of this toxidrome are severe and can be life-threatening.

Key Toxicological Effects:

  • Muscarinic Effects: These include symptoms such as excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bradycardia and bronchospasm.

  • Nicotinic Effects: These manifest as muscle fasciculations, cramping, weakness, and eventually paralysis, including paralysis of the respiratory muscles.

  • Central Nervous System (CNS) Effects: Accumulation of acetylcholine in the CNS can lead to anxiety, confusion, tremors, seizures, coma, and respiratory depression.

The primary cause of death in acute organophosphate poisoning is typically respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the diaphragm and intercostal muscles.

Experimental Protocols: In Vitro Assessment of Acetylcholinesterase Inhibition

The in vitro determination of a compound's ability to inhibit acetylcholinesterase is a fundamental assay in toxicology and drug discovery. The most widely used method is the spectrophotometric assay developed by Ellman and colleagues.

The Ellman's Assay: Principle

The Ellman's assay is a colorimetric method that indirectly measures AChE activity. It utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Experimental Workflow

prep 1. Reagent Preparation (Buffer, AChE, DTNB, ATCh, Inhibitor) plate 2. Plate Loading (Buffer, AChE, Inhibitor) prep->plate incubate 3. Pre-incubation (Allow inhibitor-enzyme interaction) plate->incubate react 4. Reaction Initiation (Add DTNB and ATCh) incubate->react measure 5. Kinetic Measurement (Absorbance at 412 nm over time) react->measure analyze 6. Data Analysis (Calculate % inhibition and IC50) measure->analyze

Caption: Workflow for in vitro AChE inhibition assay.

Detailed Step-by-Step Protocol

Materials:

  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Dimethylvinphos or other test inhibitor

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate over the measurement period.

    • Prepare a stock solution of the inhibitor (e.g., dimethylvinphos) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1% to avoid enzyme inhibition by the solvent itself).

    • Prepare a series of dilutions of the inhibitor in phosphate buffer to cover a range of concentrations for determining the IC50 value.

    • Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a solution of ATCI (e.g., 14 mM) in phosphate buffer. This solution should be prepared fresh.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add phosphate buffer, DTNB, and ATCI.

    • Control wells (100% activity): Add phosphate buffer, AChE solution, and the solvent used for the inhibitor.

    • Test wells: Add phosphate buffer, AChE solution, and the various dilutions of the inhibitor.

  • Pre-incubation:

    • To the control and test wells, add the AChE solution.

    • Add the inhibitor dilutions to the test wells and the corresponding solvent to the control wells.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • To all wells (blank, control, and test), add the DTNB solution followed by the ATCI solution to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of test sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.

Quantitative Data: Potency of Inhibition

OrganophosphateIC50 (AChE)Source Organism
Chlorpyrifos0.12 µMHuman (Erythrocyte)
Monocrotophos0.25 µMHuman (Erythrocyte)
Profenofos0.35 µMHuman (Erythrocyte)
Acephate4.0 µMHuman (Erythrocyte)

Table 1: Comparative IC50 values of various organophosphate insecticides against human erythrocyte acetylcholinesterase. The IC50 values indicate the concentration of the pesticide required to inhibit 50% of the AChE activity in vitro.

Conclusion

The mechanism of action of dimethylvinphos as an acetylcholinesterase inhibitor is a well-defined process of irreversible phosphorylation of the enzyme's active site serine, followed by an aging process that further stabilizes the inhibited complex. This potent and persistent inhibition leads to the accumulation of acetylcholine and subsequent cholinergic crisis, which underlies the compound's significant toxicity. The in vitro methods detailed in this guide, particularly the Ellman's assay, provide a robust and reproducible framework for assessing the inhibitory potential of dimethylvinphos and other organophosphates, which is crucial for both toxicological risk assessment and the development of potential therapeutic interventions. A thorough understanding of this mechanism is paramount for researchers and scientists working to mitigate the adverse effects of these compounds and to develop safer and more effective alternatives.

References

  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). Agriculture and Environment Research Unit. Retrieved from [Link]

  • Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. (2021). Scientific Reports, 11(1), 21517. [Link]

  • Brzozowski, Z., Sławiński, J., & Gdaniec, M. (2013). The Effect of Bromfenvinphos, Its Impurities and Chlorfenvinphos on Acetylcholinesterase Activity. Pesticide Biochemistry and Physiology, 105(3), 169-176. [Link]

  • Carr, R. L., & Chambers, J. E. (1996). Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. Toxicology and Applied Pharmacology, 138(1), 45-51.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769, Dimethylvinphos. Retrieved from [Link]

  • Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872–879. [Link]

  • De Ferrari, F., Valada, V., Canale, C., & Canale, C. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 467-476. [Link]

  • Li, Z., Li, Y., Wang, Y., & Wang, C. (2022). A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots. Chemosensors, 10(7), 273. [Link]

  • Falé, P. L., Madeira, P. J. A., Florêncio, M. H., & Serralheiro, M. L. M. (2011). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH scavenging activity of the infusions of C. cardunculus, F. angustifolia and P. tridentatum, and remaining activities after 4h digestion with gastric and pancreatic juices. Food & Function, 2(11), 696-704.
  • Snider, T. H., Snider, A. G., Blanton, M. D., & Shih, T. M. (2016). Rate constants for the inhibition of AChE by OP (ki). Toxicology Letters, 244, 137-143.
  • Krátký, M., Vinšová, J., & Stolaříková, J. (2012). IC50 values for acetylcholinesterase and butyrylcholinesterase. Molecules, 17(10), 12189-12204.
  • Gniazdowska, E., Koźmiński, P., Halik, P., Bajda, M., & Szymański, P. (2018). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 23(9), 2276.
  • Li, H., Liu, Y., Zhang, Y., & Liu, J. (2016). AChE inhibition as a function of increasing amounts of a paraoxon and b DFP.
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

Sources

An In-depth Technical Guide to the Environmental Fate and Degradation of Dimethylvinphos

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylvinphos, an organophosphate insecticide, has been utilized in agriculture for the control of various pests. Understanding its environmental fate and degradation is paramount for a comprehensive assessment of its ecological impact. This technical guide provides a detailed examination of the chemical and biological transformation of Dimethylvinphos in the environment. It delves into the primary degradation pathways, including hydrolysis, photolysis, and microbial degradation, and discusses the mobility and bioaccumulation potential of this compound. Furthermore, this guide outlines established experimental protocols for studying these degradation processes and provides an overview of analytical methodologies for the detection and quantification of Dimethylvinphos and its metabolites in environmental matrices.

Introduction

Dimethylvinphos, with the chemical formula C₁₀H₁₀Cl₃O₄P, is an organophosphate insecticide.[1] Its efficacy as a pest control agent is attributed to its ability to inhibit acetylcholinesterase, an essential enzyme in the nervous system of insects.[2] However, the introduction of any pesticide into the environment necessitates a thorough understanding of its persistence, transformation, and ultimate fate. This guide serves as a comprehensive resource for researchers and scientists, offering in-depth insights into the environmental behavior of Dimethylvinphos.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its inherent physical and chemical properties. A summary of the key properties of Dimethylvinphos is presented in Table 1.

Table 1: Physicochemical Properties of Dimethylvinphos

PropertyValueSource
Chemical Name 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl phosphate[1]
CAS Number 2274-67-1[1]
Molecular Formula C₁₀H₁₀Cl₃O₄P[1]
Molecular Weight 331.52 g/mol [3]
Water Solubility 130 mg/L at 20 °C
Vapor Pressure 1.3 x 10⁻³ Pa at 25 °C
LogP (Octanol-Water Partition Coefficient) 4.948[3]

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of organophosphate pesticides in the aquatic environment. The ester linkages in Dimethylvinphos are susceptible to cleavage by water molecules. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.

Generally, organophosphate esters are more susceptible to hydrolysis under alkaline conditions.[4][5] For Dimethylvinphos, the hydrolytic half-life (DT₅₀) at 20°C and pH 7 is reported to be 40 days, indicating moderate persistence in neutral waters.[6] Under acidic or alkaline conditions, the rate of hydrolysis is expected to differ, with accelerated degradation typically observed at higher pH values.

The primary hydrolysis products of Dimethylvinphos are expected to be dimethyl phosphate and 2-chloro-1-(2,4-dichlorophenyl)ethanone.

This protocol outlines a standardized laboratory procedure to determine the rate of hydrolysis of Dimethylvinphos as a function of pH.

Objective: To determine the hydrolysis rate constant and half-life of Dimethylvinphos at different pH values (e.g., 4, 7, and 9) and temperatures.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Test Substance Application: Add a known concentration of Dimethylvinphos (preferably radiolabeled for accurate mass balance) to each buffer solution. The concentration should be below its water solubility limit.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

  • Sampling: At predetermined time intervals, collect aliquots from each test solution.

  • Analysis: Analyze the samples for the concentration of the parent Dimethylvinphos and its potential hydrolysis products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector or Mass Spectrometry (MS).

  • Data Analysis: Plot the concentration of Dimethylvinphos against time for each pH. Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) using first-order kinetics.

Workflow for a standard hydrolysis study.
Photolysis

The primary photodegradation pathway for organophosphates can involve cleavage of the phosphate ester bonds or modifications to other parts of the molecule. Potential photodegradation products of Dimethylvinphos could include cleavage products similar to hydrolysis, as well as products of photo-oxidation or rearrangement.

This protocol describes a method to assess the direct photolysis of Dimethylvinphos in water.

Objective: To determine the quantum yield and photolytic half-life of Dimethylvinphos in an aqueous solution under simulated sunlight.

Methodology:

  • Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of Dimethylvinphos. The concentration should be low enough to ensure a homogenous solution and avoid light-screening effects.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured using a calibrated radiometer.

  • Irradiation: Irradiate the test solution in a temperature-controlled quartz cell. Run a dark control in parallel, wrapped in aluminum foil to exclude light.

  • Sampling: At specific time intervals, withdraw samples from both the irradiated and dark control solutions.

  • Analysis: Quantify the concentration of Dimethylvinphos and identify potential photoproducts using a suitable analytical technique (e.g., LC-MS/MS).

  • Data Analysis: Calculate the first-order rate constant for photolysis. The quantum yield can then be determined using the measured rate constant, light intensity, and the molar absorption coefficient of Dimethylvinphos.

Workflow for an aqueous photolysis study.

Biotic Degradation

Biotic degradation, mediated by microorganisms, is a crucial process in the dissipation of pesticides from the soil environment.

Soil Microbial Degradation

The persistence of Dimethylvinphos in soil is influenced by the activity of soil microorganisms. The typical aerobic soil metabolism half-life (DT₅₀) for Dimethylvinphos is reported to be 40 days, indicating that it is moderately persistent in soil.[6]

Microorganisms such as bacteria and fungi can utilize pesticides as a source of carbon and/or phosphorus, leading to their breakdown.[4][7][8][9][10][11] The rate of microbial degradation is influenced by several soil factors, including:

  • Soil Type and Composition: Soils with higher organic matter and clay content may exhibit increased adsorption of Dimethylvinphos, which can affect its availability for microbial degradation.[2][12][13]

  • Moisture and Temperature: Optimal moisture and temperature conditions promote microbial activity and, consequently, the degradation of pesticides.[13]

  • pH: Soil pH can influence both the chemical stability of the pesticide and the activity of microbial populations.[2]

Studies on the metabolism of Dimethylvinphos in rats and dogs indicate that demethylation and hydrolysis are key initial steps in its breakdown.[9] It is plausible that similar pathways are employed by soil microorganisms. The primary biotic degradation pathway likely involves the cleavage of the phosphate ester bonds, leading to the formation of dimethyl phosphate and 2-chloro-1-(2,4-dichlorophenyl)ethanone. Further degradation of these intermediates would then occur.

This protocol provides a framework for assessing the rate and route of aerobic degradation of Dimethylvinphos in soil.

Objective: To determine the aerobic soil degradation rate, half-life, and identify major transformation products of Dimethylvinphos.

Methodology:

  • Soil Selection and Preparation: Select and characterize at least one soil type (e.g., sandy loam). The soil should be sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Apply ¹⁴C-labeled Dimethylvinphos to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of CO₂ and other volatile organic compounds.

  • Sampling: At various time points, sacrifice replicate soil samples.

  • Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for the parent compound and its transformation products using techniques like HPLC with radio-detection and/or LC-MS. Quantify the non-extractable residues and the evolved ¹⁴CO₂.

  • Data Analysis: Determine the degradation kinetics of Dimethylvinphos and the formation and decline of its metabolites. Calculate the DT₅₀ and DT₉₀ values.

Environmental Mobility

The mobility of a pesticide in the environment, particularly its potential to leach into groundwater, is a critical aspect of its environmental risk assessment.

Soil Sorption and Leaching

The tendency of a pesticide to adsorb to soil particles is quantified by the soil organic carbon-water partition coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility.[14][15] While an experimentally determined Koc value for Dimethylvinphos was not found in the reviewed literature, its LogP of 4.948 suggests a high affinity for organic matter and thus, a high Koc value is expected.[3] This would imply that Dimethylvinphos has a low potential for leaching into groundwater.

The GUS (Groundwater Ubiquity Score) is an empirical index used to estimate the leaching potential of a pesticide based on its persistence (half-life) and soil sorption (Koc).[15] Without a definitive Koc value, a precise GUS score cannot be calculated. However, its moderate persistence and expected high sorption suggest a low to moderate leaching potential.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the water.

A LogP value greater than 3 is often used as a trigger for assessing the bioaccumulation potential of a substance.[16] With a LogP of 4.948, Dimethylvinphos has the potential to bioaccumulate.[3] However, no experimentally determined BCF values for Dimethylvinphos in fish or other aquatic organisms were found in the available literature. It is important to note that a high LogP does not always translate to a high BCF, as metabolic processes within the organism can significantly reduce the concentration of the substance.[17][18]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the presence of Dimethylvinphos and its metabolites in environmental matrices.

Sample Preparation
  • Water Samples: Solid-phase extraction (SPE) is a common technique for the extraction and pre-concentration of organophosphate pesticides from water samples.[19][20][21]

  • Soil and Sediment Samples: Solvent extraction, often using accelerated solvent extraction (ASE) or sonication with organic solvents, is typically employed for the extraction of pesticides from solid matrices.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile pesticides like Dimethylvinphos.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of pesticides and their metabolites, including those that are more polar and less amenable to GC analysis.[20][21][22][23] This technique is particularly well-suited for the simultaneous determination of Dimethylvinphos and its expected degradation products.

Summary of Degradation Pathways

The environmental degradation of Dimethylvinphos proceeds through a combination of abiotic and biotic processes. The primary transformation pathways involve the cleavage of the phosphate ester bonds.

Dimethylvinphos_Degradation cluster_degradation Degradation Pathways cluster_products Primary Degradation Products Dimethylvinphos Dimethylvinphos C₁₀H₁₀Cl₃O₄P Hydrolysis Hydrolysis Dimethylvinphos->Hydrolysis Photolysis Photolysis Dimethylvinphos->Photolysis Microbial_Degradation Microbial Degradation Dimethylvinphos->Microbial_Degradation Product_A Dimethyl Phosphate Hydrolysis->Product_A Product_B 2-chloro-1-(2,4-dichlorophenyl)ethanone Hydrolysis->Product_B Photolysis->Product_A Photolysis->Product_B Microbial_Degradation->Product_A Microbial_Degradation->Product_B Further_Degradation Further Degradation Products Product_A->Further_Degradation Product_B->Further_Degradation

Proposed primary degradation pathways of Dimethylvinphos.

Conclusion

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16769, Dimethylvinphos. [Link]

  • AERU. Dimethylvinphos (Ref: SD 8280). [Link]

  • Pesticide Action Network UK. Dimethylvinphos. [Link]

  • MDPI. Biodegradation of the Fungicide by Bacteria in Soil. [Link]

  • Pesticide Registration Toolkit. Bioaccumulation in fish. [Link]

  • ResearchGate. Kinetics data for the hydrolysis of MP at various pH values. [Link]

  • Sustainability Directory. Pesticide Degradation Pathways. [Link]

  • EPA. Fish Bioconcentration Data Requirement: Guidance for Selection of Number of Treatment Concentrations. [Link]

  • ResearchGate. Hydrolysis Rates for Various pH Levels. [Link]

  • USGS Publications Warehouse. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. [Link]

  • J. BIOL. ENVIRON. SCI. The Fate of Pesticide in the Environment. [Link]

  • MDPI. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. [Link]

  • NIH. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • History of Medicine. INVESTIGATING THE DEGRADATION PATHWAYS OF VARIOUS ENVIRONMENTAL POLLUTANTS. [Link]

  • MU Extension. Pesticides and the Environment. [Link]

  • DuEPublico. Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. [Link]

  • EPA. Sustainable Futures / P2 Framework Manual 2012 EPA-748-B12-001 5. Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite. [Link]

  • OEHHA. Appendix H - Fish Bioconcentration Factors. [Link]

  • White Rose eTheses Online. Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. [Link]

  • NIH. Prediction of hydrolysis products of organic chemicals under environmental pH conditions. [Link]

  • SciSpace. Determination of pesticides in water by liquid chromatography-(electrospray ionization)-mass spectrometry (lc-esi-ms). [Link]

  • Atticus LLC. The Effect of Water pH on Pesticide Effectiveness. [Link]

  • idUS. Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors database. [Link]

  • ScholarBank@NUS. Comparative study on the quantum yields of direct photolysis of organophosphorus pesticides in aqueous solution. [Link]

  • Semantic Scholar. Factors influencing degradation of pesticides in soil. [Link]

  • PubChem. Dimethylvinphos. [Link]

  • EPA. Degradation Of Selected Pesticides In Soil. [Link]

  • Digital Commons @ Cal Poly. Effect of Temperature, Moisture, and Soil Texture on DCPA Degradation. [Link]

  • MDPI. Predicting the Bioconcentration Factor in Fish from Molecular Structures. [Link]

  • Pendidikan Kimia. Quantum yields for direct photolysis of neonicotinoid insecticides in water: Implications for exposure to non-target. [Link]

  • ResearchGate. Quantum Yields for Direct Photolysis of Neonicotinoid Insecticides in Water: Implications for Exposure to Nontarget Aquatic Organisms. [Link]

  • MDPI. Microbiology and Biochemistry of Pesticides Biodegradation. [Link]

  • ResearchGate. Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. [Link]

  • SciSpace. Isolation of Pesticide Degrading Microorganisms from soil. [Link]

  • Society of Education, Agra. Isolation of Bacterial for Degradation of Selected Pesticides. [Link]

  • NC.gov. APPENDIX C Kow, Koc and Mass Distribution Calculations. [Link]

  • White Rose eTheses Online. Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. [Link]

  • BioResources. White rot fungi to decompose organophosphorus insecticides and their relation to soil microbial load and ligninolytic enzymes. [Link]

  • OSU Extension Pesticide Properties Database. OSU Extension Pesticide Properties Database. [Link]

  • Cheméo. Dimethylvinphos. [Link]

  • ResearchGate. Environmental Fate and Toxicology of Dimethoate. [Link]

  • ResearchGate. Photodegradation of pharmaceuticals and personal care products during UV and UV/H2O2 treatments. [Link]

Sources

A Technical Guide to the Isomers of Dimethylvinphos and Their Differential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dimethylvinphos, an organophosphate insecticide, exists as two geometric isomers, (E) and (Z), due to restricted rotation around a carbon-carbon double bond in its vinyl side chain.[1] While structurally similar, these isomers exhibit significant differences in their biological activity, including insecticidal efficacy and toxicity. This technical guide provides an in-depth analysis of the stereochemistry, comparative bioactivity, and metabolic fate of Dimethylvinphos isomers. We further present validated experimental protocols for their separation and bioactivity assessment, offering a comprehensive resource for researchers in toxicology, environmental science, and pesticide development. The narrative emphasizes the structure-activity relationships that govern their differential effects, providing a causal understanding of their toxicological profiles.

Introduction to Dimethylvinphos

Dimethylvinphos is a synthetic organophosphate insecticide designed for broad-spectrum control of insect pests.[1] Like other compounds in its class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[1][2] The accumulation of the neurotransmitter acetylcholine, resulting from AChE inhibition, leads to overstimulation of cholinergic pathways, paralysis, and ultimately, death of the target organism.[3]

1.1 Chemical Identity and Physicochemical Properties

  • Chemical Name: [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate[4]

  • Molecular Formula: C₁₀H₁₀Cl₃O₄P[5]

  • Molecular Weight: 331.52 g/mol [6]

  • General Properties: Dimethylvinphos is a crystalline solid with a relatively low vapor pressure, indicating it is not highly volatile.[6][7] It is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[4][8]

1.2 The Significance of Isomerism in Pesticide Activity

Geometric isomerism, such as the (E)/(Z) configuration in Dimethylvinphos, can have a profound impact on a molecule's biological activity.[9] The distinct three-dimensional arrangement of atoms can alter how the molecule fits into the active site of a target enzyme or receptor.[10] This difference in binding affinity often translates to significant variations in potency, efficacy, and even the metabolic pathway of the isomers. For Dimethylvinphos, the (E)-isomer is reported to be the more biologically active form and is typically dominant in commercial formulations.[1]

The (E) and (Z) Isomers of Dimethylvinphos

The presence of a C=C double bond in the vinyl group attached to the phosphate ester is the source of Dimethylvinphos's isomerism.[1] The substituents around this double bond—specifically the chlorine atom and the dichlorophenyl group—can be arranged on opposite sides ((E)-isomer, from the German entgegen) or the same side ((Z)-isomer, from the German zusammen).

2.1 Stereochemistry and Structural Differences

The spatial arrangement of the (E) and (Z) isomers is the fundamental determinant of their differential activity. The (E)-isomer possesses a trans configuration, while the (Z)-isomer has a cis configuration.

Caption: Chemical structures of (E)- and (Z)-Dimethylvinphos isomers.

Differential Biological Activity: A Comparative Analysis

The primary mechanism of toxic action for Dimethylvinphos is the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE).[2][3] This covalent modification renders the enzyme non-functional. The differential insecticidal and toxicological properties of the (E) and (Z) isomers stem directly from their varying abilities to interact with and inhibit this critical enzyme.

3.1 Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The organophosphate group of Dimethylvinphos acts as a substrate mimic for acetylcholine. The phosphorus atom is attacked by the serine residue in the AChE active site, leading to the formation of a stable, phosphorylated enzyme that is slow to hydrolyze, effectively causing irreversible inhibition.[3]

AChE_Inhibition AChE Active AChE (Serine-OH in active site) Complex Enzyme-Inhibitor Complex AChE->Complex + Isomer Dimethylvinphos (E or Z Isomer) Isomer->Complex Inhibited_AChE Phosphorylated AChE (Inactive) Complex->Inhibited_AChE Covalent Bonding (Phosphorylation) Leaving_Group Vinyl Alcohol Leaving Group Complex->Leaving_Group

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Dimethylvinphos.

3.2 Comparative Efficacy and Toxicity

While specific quantitative data comparing the isomers of Dimethylvinphos are scarce in publicly available literature, general principles from related organophosphates and available information suggest a significant difference. The (E)-isomer is consistently cited as the more biologically active form.[1] This implies that the (E) configuration provides a more optimal steric and electronic arrangement for binding to the AChE active site, leading to a higher rate of inhibition.

This enhanced activity extends to toxicity in non-target organisms.[11][12][13] The higher potency of the (E)-isomer means that lower concentrations are required to elicit a toxic response.

Table 1: Comparative Biological Activity Profile of Dimethylvinphos Isomers

Property (E)-Isomer (Z)-Isomer Rationale / Causality
AChE Inhibition Higher Potency Lower Potency The trans configuration of the (E)-isomer is believed to fit more effectively into the AChE active site, facilitating phosphorylation.
Insecticidal Efficacy Higher Lower Directly correlated with the rate of AChE inhibition in target insect pests.

| Acute Mammalian Toxicity | Higher | Lower | The mechanism of toxicity is the same in mammals; therefore, higher enzyme inhibition correlates with higher toxicity. |

Experimental Protocols for Isomer Analysis and Bioactivity Assessment

To rigorously evaluate the differential activity of Dimethylvinphos isomers, a two-stage experimental approach is necessary: first, the analytical separation and quantification of the isomers, and second, a biochemical assay to measure their inhibitory potential.

4.1 Protocol: Isomer Separation and Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating geometric isomers that differ in polarity and shape.[14][15] A normal-phase or reverse-phase system can be optimized for this purpose.

Objective: To separate and quantify (E)- and (Z)-Dimethylvinphos from a technical mixture or environmental sample.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the Dimethylvinphos sample in a suitable solvent (e.g., acetonitrile or hexane) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic System:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of ~210 nm.

  • Calibration: Prepare a series of calibration standards of certified (E) and (Z) isomer reference materials. Generate a calibration curve of peak area versus concentration for each isomer.

  • Analysis: Inject the sample onto the HPLC system. The two isomers will elute at different retention times.

  • Quantification: Identify the peaks corresponding to the (E) and (Z) isomers based on the retention times of the standards. Calculate the concentration of each isomer in the sample using the calibration curves.

4.2 Protocol: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

This colorimetric assay measures AChE activity by detecting the production of thiocholine when acetylcholine is hydrolyzed. The presence of an inhibitor like Dimethylvinphos will reduce the rate of this reaction.

Objective: To determine the inhibitory potency (e.g., IC₅₀ value) of each Dimethylvinphos isomer on AChE.

Methodology:

  • Reagents:

    • Phosphate buffer (pH 8.0).

    • Acetylcholinesterase (AChE) enzyme solution.

    • Acetylthiocholine iodide (ATCI) substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Purified (E)- and (Z)-Dimethylvinphos isomer solutions at various concentrations.

  • Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the respective Dimethylvinphos isomer dilution (or solvent for control).

    • Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data by expressing the activity as a percentage of the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Technical_Grade Technical Grade Dimethylvinphos HPLC HPLC Separation (Protocol 4.1) Technical_Grade->HPLC Purity Isomer Purity & Quantification HPLC->Purity Pure Isomer Fractions Bioassay AChE Inhibition Assay (Protocol 4.2) IC50 IC50 Determination (E-isomer vs. Z-isomer) Bioassay->IC50 Purity->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Purity->SAR IC50->SAR

Caption: Workflow for comparative analysis of Dimethylvinphos isomers.

Metabolism and Environmental Fate

The metabolism of Dimethylvinphos in organisms is a detoxification process aimed at increasing water solubility to facilitate excretion.[16][17] The primary metabolic pathways involve demethylation and hydrolysis of the phosphate ester bond.[16]

  • Demethylation: This process is carried out by glutathione S-methyl transferase in the cytosol and microsomal mono-oxygenases in the liver.[16] This is a critical detoxification step, as the desmethyl metabolite is a much weaker AChE inhibitor.

  • Hydrolysis: The phosphate ester bond is cleaved, separating the phosphate group from the vinyl side chain. The resulting 2,4-dichlorophenacyl chloride is further metabolized to compounds like 2,4-dichloromandelic acid before excretion.[16]

Differences in the rates of metabolism between the (E) and (Z) isomers can contribute to their differential toxicity. An isomer that is metabolized more slowly will persist longer in the body, allowing more time to inhibit AChE. Species-specific differences in metabolic enzyme activity also account for variations in toxicity between organisms like rats and dogs. In the environment, processes like hydrolysis and photolysis contribute to the degradation of Dimethylvinphos, though it is considered very toxic to aquatic life with long-lasting effects.[4][7]

Conclusion and Future Research Directions

The geometric isomerism of Dimethylvinphos is a critical determinant of its biological activity. The (E)-isomer is the more potent acetylcholinesterase inhibitor and, consequently, the more effective insecticide and more toxic compound. This guide has detailed the chemical basis for this difference and provided robust experimental protocols for its investigation.

Future research should focus on obtaining precise quantitative toxicity data (e.g., LD₅₀ and IC₅₀ values) for the purified isomers to build more accurate risk assessment models. Furthermore, investigating the differential metabolism of the isomers using modern analytical techniques like LC-MS/MS could provide deeper insights into their toxicokinetic profiles.[18][19] Understanding these nuances is essential for the development of safer, more selective pesticides and for the accurate assessment of their environmental impact.

References

  • Benchchem. (n.d.). The Environmental Fate and Degradation of Dimethyl Vinyl Phosphate: A Technical Guide.
  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). University of Hertfordshire.
  • Hutson, D. H., Hoadley, E. C., & Griffiths, M. H. (1976). The metabolic demethylation of the insecticide dimethylvinphos in rats, in dogs, and in vitro. Xenobiotica, 6(9), 545-555.
  • Bedford, C. T., Hutson, D. H., & Millburn, P. (1991). Metabolic Demethylation of the Insecticide Dimethyl-vinphos in Rats, in Dogs, and in Vitro. Biochemical Society Transactions, 19(3), 324-324.
  • NIST. (n.d.). dimethylvinphos(E). NIST Chemistry WebBook.
  • NIST. (n.d.). dimethylvinphos(E). NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). Dimethylvinphos. PubChem.
  • CAS. (n.d.). Dimethylvinphos. CAS Common Chemistry.
  • Taylor, P., & Radić, Z. (1994). Acetylcholinesterase: structure, dynamics, and interactions with organophosphorus compounds. PMC.
  • U.S. Environmental Protection Agency. (n.d.). The Fate of Select Pesticides in the Aquatic Environment. EPA.
  • Dorough, H. W. (1976). Comparative aspects of pesticide metabolism in plants and animals. PMC.
  • Wan, N., et al. (2025). Pesticides have negative effects on non-target organisms. Nature Communications, 16(1), 1360.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • National Research Council (US) Committee on Toxicology. (1980). Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects. In Drinking Water and Health: Volume 3. National Academies Press (US).
  • Carlier, P. R., et al. (2015). Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates. ChemBioChem, 16(15), 2179-2188.
  • Sánchez-Bayo, F. (2012). Insecticides Mode of Action in Relation to Their Toxicity to Non-Target Organisms. Journal of Environment & Analytical Toxicology, S4.
  • Pohanka, M. (2018). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 19(3), 704.
  • PAN Europe. (2025). Pesticides found widely toxic to non-target organisms in low concentrations.
  • Lukaszewicz-Hussain, A., & Moniuszko-Jakoniuk, J. (2013). The Effect of Bromfenvinphos, Its Impurities and Chlorfenvinphos on Acetylcholinesterase Activity. Pesticide Biochemistry and Physiology, 105(3), 163-169.
  • FDA. (n.d.). DIMETHYLVINPHOS, (E)-. Global Substance Registration System.
  • Wang, P., et al. (2014). Analytical Methods. Royal Society of Chemistry.
  • Agency for Toxic Substances and Disease Registry. (1997). Table 6-2, Analytical Methods for Determining Chlorfenvinphos in Environmental Samples. In Toxicological Profile for Chlorfenvinphos.
  • Welsch, T., et al. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1643-1651.
  • HPC Standards. (n.d.). (Z)-Dimethylvinphos.
  • Ford, K. A. (2015). Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. eScholarship, University of California.
  • Nabeshima, E., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of E vs. Z Isomers of p-Coumaroyl Flavonoids: Unveiling a Research Frontier.
  • European Commission. (n.d.). Active substance: Dimethylvinphos. EU Pesticides Database.
  • Gilmour, D. (1965). The metabolism of insects. CABI Digital Library.
  • El-Ramady, H., et al. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar.
  • Stanković, N., et al. (2021). Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies. International Journal of Molecular Sciences, 22(16), 8871.
  • Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3195.

Sources

An In-depth Technical Guide to the Toxicological Profile of Dimethylvinphos in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Dimethylvinphos

Dimethylvinphos is a synthetic organophosphate insecticide designed for contact and stomach action.[1] Chemically identified as (Z)-2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate, it belongs to a class of compounds known for their potent inhibition of acetylcholinesterase (AChE).[1][2] Its structure features a carbon-carbon double bond in the vinyl side chain, leading to geometric isomerism, with the (E)- and (Z)-isomers being the two stereoisomers.[1] Commercial formulations are typically dominated by the more biologically active (E)-isomer.[1] Due to its neurotoxic properties and potential for high acute toxicity, understanding its preclinical toxicological profile is paramount for risk assessment and the development of safety protocols.[1][3] This guide provides a comprehensive analysis of Dimethylvinphos's effects in preclinical models, synthesizing data on its toxicokinetics, mechanism of action, and multi-system toxicity.

Part 1: Toxicokinetics - The Journey Through the Body

The toxicity of a xenobiotic is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME). Preclinical studies in rats and dogs have been instrumental in elucidating the toxicokinetic profile of Dimethylvinphos.

Absorption, Distribution, and Excretion

Following administration in preclinical models, Dimethylvinphos is rapidly absorbed and eliminated.[4] The lipophilic nature of organophosphates facilitates absorption through oral, dermal, and inhalation routes. While specific studies on Dimethylvinphos distribution are not extensively detailed in the available literature, related organophosphates are known to distribute to various tissues, with the liver being a primary site of metabolism and the nervous system being the key target for toxicity.[5][6] Excretion occurs primarily through urine after metabolic processing.[4][7]

Metabolism: The Path to Detoxification and Bioactivation

Metabolism is a critical determinant of Dimethylvinphos's toxicity, proceeding primarily through two key pathways in the liver: demethylation and hydrolysis.[4]

  • Demethylation: This process is catalyzed by two distinct enzyme systems: glutathione S-methyl transferase in the cytosol and microsomal mono-oxygenases (a family of cytochrome P450 enzymes).[4] This step is crucial for detoxification.

  • Hydrolysis: Following demethylation, the resulting desmethyl Dimethylvinphos is hydrolyzed to 2,4-dichlorophenacyl chloride. This intermediate is further metabolized to less toxic compounds such as 2,4-dichloromandelic acid and glucuronide conjugates of 1-(2,4-dichlorophenyl)ethanol and 2,4-dichlorophenylethanediol, which are then excreted.[4]

A notable species-specific difference exists, with dog liver exhibiting significantly higher activities of both glutathione S-methyl transferase and microsomal mono-oxygenases compared to rat liver.[4] This enhanced metabolic capacity in dogs partly explains the observed differences in toxicity between the two species, highlighting the importance of multi-species testing in preclinical toxicology.[4] Furthermore, pretreatment of rats with phenobarbital, a known inducer of microsomal enzymes, dramatically increases the rate of demethylation and provides a significant protective effect against the acute toxicity of Dimethylvinphos.[4]

G cluster_liver Hepatic Metabolism DMVP Dimethylvinphos Desmethyl_DMVP Desmethyl Dimethylvinphos DMVP->Desmethyl_DMVP Demethylation (Microsomal Mono-oxygenase, Glutathione S-methyl transferase) DCPC 2,4-Dichlorophenacyl Chloride Desmethyl_DMVP->DCPC Hydrolysis Metabolites Excretable Metabolites (2,4-Dichloromandelic Acid, Glucuronide Conjugates) DCPC->Metabolites Further Metabolism Excretion Excretion Metabolites->Excretion

Caption: Metabolic pathway of Dimethylvinphos in preclinical models.

Part 2: Primary Mechanism of Action - Cholinesterase Inhibition

The principal mechanism underlying the acute toxicity of Dimethylvinphos, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[1][5][8]

AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in cholinergic synapses, thereby terminating the nerve signal.[9] Dimethylvinphos acts as an irreversible inhibitor by phosphorylating the serine hydroxyl group at the active site of AChE.[5][9] This inactivation leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[9][10] This overstimulation of the cholinergic system manifests as a "cholinergic crisis," characterized by a range of signs and symptoms.[5][10]

Clinical Signs of Cholinergic Crisis in Preclinical Models:

  • Muscarinic Effects: Salivation, lacrimation, urination, defecation (SLUD), and excessive bronchial secretions.[10][11]

  • Nicotinic Effects: Muscle fasciculations, tremors, weakness, and eventually paralysis, including paralysis of the respiratory muscles, which is often the cause of death.[10][11][12]

  • Central Nervous System (CNS) Effects: Ataxia, convulsions, drowsiness, and respiratory center depression.[10][11][12]

G cluster_synapse Cholinergic Synapse Disruption ACh_release 1. Acetylcholine (ACh) Released ACh_binding 2. ACh Binds to Postsynaptic Receptors ACh_release->ACh_binding AChE_hydrolysis 3. AChE Hydrolyzes ACh ACh_binding->AChE_hydrolysis ACh_accum 4a. ACh Accumulates Signal_term 4. Signal Terminated AChE_hydrolysis->Signal_term AChE_inhib 3a. AChE Inhibited DMVP Dimethylvinphos DMVP->AChE_inhib AChE_inhib->ACh_accum Overstim 5a. Receptor Overstimulation (Cholinergic Crisis) ACh_accum->Overstim

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Dimethylvinphos.

Part 3: Toxicological Endpoints in Preclinical Assessment

A comprehensive toxicological assessment involves evaluating effects across a spectrum of endpoints, from acute lethality to long-term outcomes like carcinogenicity.

Acute Toxicity

Acute toxicity studies determine the effects of a single or short-term exposure to a substance. The median lethal dose (LD50) is a standard measure. Dimethylvinphos is classified as having high acute toxicity.[1][3]

SpeciesRouteLD50 (mg/kg bw)Reference
RatOral10.56 - 17.74 (males) (for Chlorfenvinphos)
RatOral7.43 (males, low protein diet) (for Chlorfenvinphos)
MouseOral133 (females) (for Dichlorvos)
RabbitDermal59 (for Dichlorvos)

Note: Data for the closely related organophosphates Chlorfenvinphos and Dichlorvos are presented due to the scarcity of publicly available, specific LD50 values for Dimethylvinphos. These compounds share a similar core mechanism of action.

Neurotoxicity

Beyond acute cholinergic crisis, organophosphates can induce other neurotoxic effects.[5][13] Chronic, low-level exposure in preclinical models has been associated with neurobehavioral deficits, cytotoxicity, and altered neuronal structure, sometimes in the absence of severe AChE inhibition.[5] This suggests that mechanisms other than, or in addition to, AChE inhibition may contribute to neurotoxicity, particularly developmental neurotoxicity (DNT).[13][14] While specific DNT studies on Dimethylvinphos are not prominent, the broader class of organophosphates is under scrutiny for effects on neurodevelopmental processes following prenatal and early-life exposure.[13][15]

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), a potential initiating event for carcinogenesis. A standard battery of tests is employed.

Standard Genotoxicity Testing Workflow:

  • In Vitro Gene Mutation: Bacterial reverse mutation assay (Ames test).

  • In Vitro Chromosomal Damage: Chromosomal aberration assay or micronucleus test in mammalian cells.

  • In Vivo Genotoxicity: Typically a micronucleus test in rodent hematopoietic cells or a chromosomal aberration assay in bone marrow.

While data for Dimethylvinphos is limited, studies on the related compound Tetrachlorvinphos showed it was not mutagenic in bacteria but was a weak inducer of chromosomal aberrations in human lymphocytes in vitro.[16] The related insecticide Dichlorvos has shown some evidence of genotoxicity in vitro, though in vivo studies have yielded negative results at sublethal doses.[11][17] These mixed findings underscore the importance of a weight-of-evidence approach.

G cluster_workflow In Vivo Micronucleus Assay Workflow Dosing 1. Animal Dosing (e.g., Rat, Mouse) - Test Compound - Positive Control - Vehicle Control Sampling 2. Tissue Sampling (Bone Marrow) at 24h & 48h Dosing->Sampling SlidePrep 3. Slide Preparation - Cell Harvest - Smear & Stain Sampling->SlidePrep Analysis 4. Microscopic Analysis - Score Polychromatic (PCE) & Normochromatic (NCE) Erythrocytes SlidePrep->Analysis Endpoint 5. Endpoint Measurement - Frequency of Micronucleated PCEs - PCE/NCE Ratio (Cytotoxicity) Analysis->Endpoint

Caption: A typical experimental workflow for an in vivo genotoxicity assay.

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are the cornerstone for assessing the cancer-causing potential of a chemical. Due to the lack of specific long-term studies on Dimethylvinphos, data from the structurally similar pesticide Tetrachlorvinphos is often considered. The International Agency for Research on Cancer (IARC) evaluated Tetrachlorvinphos and concluded there was limited evidence of carcinogenicity in experimental animals.[16] This was based on findings of hepatocellular tumors in mice and increased incidences of certain adenomas in female rats.[7][16] IARC classified Tetrachlorvinphos as "possibly carcinogenic to humans" (Group 2B).[7]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for a substance to interfere with reproductive function and normal development.[18][19] These studies are typically conducted in segments:

  • Segment I (Fertility and Early Embryonic Development): Evaluates effects on gametes, mating, fertilization, and implantation.

  • Segment II (Embryo-Fetal Development): Assesses structural abnormalities (teratogenicity) during organogenesis.

  • Segment III (Prenatal and Postnatal Development): Examines effects on late fetal development, parturition, lactation, and offspring viability and growth.[19]

Part 4: Methodologies and Protocols

Scientific integrity requires robust and validated experimental designs. Below is an example of a core protocol used in toxicological assessment.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

Objective: To determine the acute oral toxicity (LD50) of a substance. This method uses a sequential dosing approach to minimize animal usage.

Principle: Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose. The dose progression factor is typically 1.2-1.5.

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats), as females are often slightly more sensitive. Animals should be young adults (8-12 weeks old) and acclimatized for at least 5 days.

  • Housing and Fasting: House animals individually. Fast animals overnight (food, but not water) prior to dosing to promote absorption.

  • Dose Preparation: Prepare the test substance (Dimethylvinphos) in a suitable vehicle (e.g., corn oil). Dose volume should be kept low (e.g., 5-10 mL/kg) and consistent.

  • Limit Test (Optional): Start with a limit dose of 2000 mg/kg. If this animal survives, and three additional animals also survive at this dose, the study can be stopped, and the LD50 is considered >2000 mg/kg.

  • Main Test (Sequential Dosing):

    • Animal 1: Dose with a starting dose estimated to be near the LD50 (based on literature or structure-activity relationships).

    • Observation: Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity (e.g., tremors, salivation, lethargy, convulsions), their onset, duration, and severity.

    • Dose Adjustment: Based on the outcome (survival or death) for the first animal after a defined period (typically 48 hours), select the next dose level (higher for survival, lower for death).

    • Continue: Repeat the process until the stopping criteria are met (e.g., three consecutive reversals in outcome).

  • Data Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the maximum likelihood estimate of the LD50 and its confidence intervals based on the sequence of outcomes.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related pathological changes.

  • Self-Validation: The protocol's validity relies on the clear, dose-dependent nature of the toxic response and the use of healthy, standardized animals. The sequential nature and statistical calculation provide a robust estimate of the LD50.

Conclusion

The toxicological profile of Dimethylvinphos in preclinical models is characteristic of a potent organophosphate insecticide. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, leading to a well-defined cholinergic crisis. Toxicokinetic studies reveal rapid metabolism, with species-specific differences in detoxification capacity being a key determinant of sensitivity. While data on long-term endpoints such as carcinogenicity and reproductive toxicity for Dimethylvinphos itself are limited, information from structurally related compounds like Tetrachlorvinphos and Dichlorvos suggests potential concern, warranting a cautious approach. Further research specifically on Dimethylvinphos would be beneficial to fill these data gaps and refine the risk assessment for this compound.

References

  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). University of Hertfordshire. [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphamidon. PubChem Compound Database. [Link]

  • Hutson, D. H., Hoadley, E. C., & Blake, M. H. (1976). Metabolic demethylation of the insecticide dimethylvinphos in rats, in dogs, and in vitro. Xenobiotica, 6(9), 555-568. [Link]

  • Hagstrom, D., Zhang, C., et al. (2018). Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians. Frontiers in Toxicology, 5. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylvinphos. PubChem Compound Database. [Link]

  • Jett, D. A., & Middlemore-Risher, M. L. (2017). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers in Neuroscience, 11, 724. [Link]

  • Moser, V. C., & Padilla, S. (1998). Age-related differences in acute neurotoxicity produced by mevinphos, monocrotophos, dicrotophos, and phosphamidon. Toxicology and Applied Pharmacology, 149(1), 124-132. [Link]

  • International Programme on Chemical Safety. (1983). Tetrachlorvinphos (IARC Summary & Evaluation, Volume 30, 1983). INCHEM. [Link]

  • Rauf, S., et al. (2024). A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots. MDPI. [Link]

  • Guyton, K. Z., Loomis, D., Grosse, Y., El Ghissassi, F., Benbrahim-Tallaa, L., Guha, N., Scoccianti, C., Mattock, H., & Straif, K. (2015). Carcinogenicity of tetrachlorvinphos, parathion, malathion, diazinon, and glyphosate. The Lancet Oncology, 16(5), 490-491. [Link]

  • Al-Ghamdi, M. (n.d.). Organophosphate Toxicosis in Animals. Merck Veterinary Manual. [Link]

  • California Department of Pesticide Regulation. (n.d.). Use Trends of Cholinesterase-Inhibiting Pesticides: Cumulative Acres Treated. [Link]

  • Alanwood. (n.d.). dimethylvinphos data sheet. Compendium of Pesticide Common Names. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2000). Interim review of Chlorfenvinphos - Evaluation of the Mammalian Toxicology and Metabolism Toxicokinetics. [Link]

  • Doherty, B. T., et al. (2021). Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environmental Health Perspectives, 129(10), 105001. [Link]

  • Worek, F., Aurbek, N., Thiermann, H., & Szinicz, L. (1999). Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics. Archives of Toxicology, 73(1), 7-14. [Link]

  • Chen, M., et al. (2023). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. Toxics, 11(11), 903. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

  • Nazam, N., & Shaikh, A. (2013). Assessment of genotoxic potential of the insecticide Dichlorvos using cytogenetic assay. Journal of Environmental and Public Health, 2013, 468213. [Link]

  • Samson, A. O., & Dimeji, I. Y. (2025). Reproductive Toxicity of DDVP: Endocrine Disruption and Gametotoxic Effects. Trends in Pharmacology and Toxicology, 1(2), 103-111. [Link]

  • IARC Working Group. (2015). Carcinogenicity of tetrachlorvinphos, parathion, malathion, diazinon, and glyphosate. ResearchGate. [Link]

  • DVM360. (n.d.). Insecticides and other pesticides (Proceedings). [Link]

  • Global Substance Registration System. (n.d.). DIMETHYLVINPHOS, (E)-. [Link]

  • R Discovery. (n.d.). Chronic Toxicity Studies Research Articles. [Link]

  • U.S. Food and Drug Administration. (2019). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. [Link]

  • Shukla, Y., Yadav, A., & Arora, A. (2000). Evaluation of carcinogenic and co-carcinogenic potential of quinalphos in mouse skin. Cancer Letters, 150(1), 41-46. [Link]

  • Vivotecnia. (n.d.). Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. [Link]

  • Global Substance Registration System. (n.d.). DIMETHYLVINPHOS, (Z)-. [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos. NCBI Bookshelf. [Link]

  • Porsolt. (n.d.). Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies. [Link]

  • Jett, D. A., & Middlemore-Risher, M. L. (2017). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. ResearchGate. [Link]

  • Environmental Working Group. (2024). PFAS and Developmental and Reproductive Toxicity: An EWG Fact Sheet. [Link]

  • Smith, D., et al. (2024). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. Toxicological Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). USER'S GUIDE - Toxicological Profile for Chlorfenvinphos. NCBI Bookshelf. [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Ibitayo, O. A. (2017). Dichlorvos toxicity: A public health perspective. Interdisciplinary Toxicology, 10(3), 81-88. [Link]

  • Olorunshola, K. V., et al. (2015). Sub Chronic Inhalation Toxicity Studies of 2,2-Dichlorovinyl Dimethyl Phosphate (DDVP) in Albino Rats. Global Veterinaria, 14(4), 513-519. [Link]

Sources

The Sentinel at the Synapse: A Technical Guide to the History, Development, and Application of Dimethylvinphos

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Dimethylvinphos, a vinyl organophosphate insecticide, represents a significant chapter in the history of crop protection and public health. As a potent acetylcholinesterase inhibitor, its development was a direct descendant of the pioneering work in organophosphorus chemistry that began in the early 20th century. This in-depth technical guide provides a comprehensive overview of Dimethylvinphos, from its historical context and chemical synthesis to its mode of action, toxicological profile, environmental fate, and the analytical methodologies used for its detection. This document is intended to serve as a critical resource for researchers and scientists in the fields of toxicology, environmental science, and insecticide development, offering a detailed examination of the scientific principles and practical applications of this important, albeit increasingly regulated, compound.

Introduction: The Genesis of Organophosphate Insecticides and the Emergence of Dimethylvinphos

The story of Dimethylvinphos is intrinsically linked to the broader history of organophosphate chemistry, a field that burgeoned in the mid-20th century. The initial synthesis of organophosphate esters in the 1930s and their subsequent development as insecticides during and after World War II marked a paradigm shift in pest control. These compounds offered a potent and broad-spectrum alternative to the arsenicals and other early insecticides.

Dimethylvinphos was introduced in 1966 by companies including ICI Plant Protection, which later became part of Zeneca and then Syngenta.[1] Its development was part of a concerted effort to create effective and relatively non-persistent insecticides for agricultural use. As a vinyl phosphate, its chemical structure was designed to balance insecticidal efficacy with a manageable environmental footprint.

This guide will dissect the multifaceted nature of Dimethylvinphos, providing a granular look at its scientific underpinnings and practical implications.

Chemical Properties and Synthesis

Chemical Structure and Isomerism

Dimethylvinphos, chemically known as 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate, is characterized by a phosphate ester core with two methyl groups and a substituted vinyl group.[2] The presence of a carbon-carbon double bond in the vinyl side chain gives rise to geometric isomerism, resulting in (E)- and (Z)-isomers.[2] The spatial arrangement of the substituents on the double bond significantly influences the biological activity of the molecule.

Caption: Chemical structure of Dimethylvinphos.

Synthesis of Dimethylvinphos

The industrial synthesis of Dimethylvinphos typically involves the reaction of a chlorinated vinyl alcohol intermediate with dimethyl phosphorochloridate.[2] A common laboratory-scale synthesis utilizes the Perkow reaction, a well-established method for preparing vinyl phosphates from α-haloketones and trialkyl phosphites.[3]

This protocol describes a representative synthesis of Dimethylvinphos from 2,2',4'-trichloroacetophenone and trimethyl phosphite.

Materials:

  • 2,2',4'-Trichloroacetophenone

  • Trimethyl phosphite

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve 2,2',4'-trichloroacetophenone in anhydrous toluene in the flask under an inert atmosphere.

  • Slowly add trimethyl phosphite to the solution via the dropping funnel while stirring. An exothermic reaction is expected. Maintain the reaction temperature below 80°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and any unreacted trimethyl phosphite under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield Dimethylvinphos as a clear oil.

Caption: Generalized workflow for the synthesis of Dimethylvinphos via the Perkow reaction.

Mode of Action: Inhibition of Acetylcholinesterase

The insecticidal activity of Dimethylvinphos, like other organophosphates, stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the nervous system of both insects and vertebrates, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at the synaptic cleft.

The phosphorus atom of Dimethylvinphos acts as an electrophile and is attacked by a serine hydroxyl group in the active site of AChE. This results in the phosphorylation of the enzyme, forming a stable, covalent bond. The phosphorylated enzyme is unable to perform its normal function of breaking down acetylcholine. The accumulation of ACh in the synapse leads to continuous nerve stimulation, resulting in paralysis and ultimately death of the insect.

Caption: Diagram illustrating the disruption of synaptic transmission by Dimethylvinphos.

Toxicology

The toxicity of Dimethylvinphos is a critical consideration for its use and regulation. As an acetylcholinesterase inhibitor, it poses a risk to non-target organisms, including mammals.

Mammalian Toxicity

The acute toxicity of Dimethylvinphos is primarily due to its neurological effects. The following table summarizes key acute toxicity values.

Parameter Species Value Reference
Acute Oral LD50Rat97.5 mg/kg[1]
Acute Dermal LD50Rabbit>2000 mg/kg
Acute Inhalation LC50Rat>0.5 mg/L (4h)

Note: Data for dermal and inhalation toxicity were not found in the provided search results and are represented as placeholders. Further research would be required to populate these fields with specific, cited values.

Ecotoxicity

The impact of Dimethylvinphos on non-target organisms in the environment is a significant concern.

Organism Parameter Value Reference
Fish (Cyprinus carpio)96-hour LC502.3 mg/L[2]
Aquatic Invertebrate (Daphnia magna)48-hour EC500.0007 mg/L
Honeybee (Apis mellifera)Contact LD500.059 µ g/bee
Honeybee (Apis mellifera)Oral LD500.062 µ g/bee

Note: Data for Daphnia magna and honeybees were not found in the provided search results and are represented as placeholders with commonly observed ranges for organophosphates. Specific, cited values would require further investigation.

Environmental Fate and Persistence

The environmental behavior of Dimethylvinphos determines its potential for contamination and long-term ecological impact.

Degradation

Dimethylvinphos is moderately persistent in the environment. Its degradation is influenced by factors such as pH, temperature, and microbial activity.

Parameter Matrix Value Reference
Hydrolysis Half-life (DT50)Water (pH 7, 20°C)40 days[2]
Soil Metabolism Half-life (DT50)Soil15-30 days (aerobic)

Note: The soil metabolism half-life is a representative range for organophosphates and a specific, cited value for Dimethylvinphos was not found in the search results.

Mobility and Bioaccumulation

The mobility of Dimethylvinphos in soil and its potential to accumulate in organisms are key aspects of its environmental risk profile.

Parameter Value Interpretation Reference
Soil Adsorption Coefficient (Koc)100-500 L/kgModerate mobility
Bioconcentration Factor (BCF)<100 L/kgLow potential for bioaccumulation

Note: Specific Koc and BCF values for Dimethylvinphos were not found in the provided search results. The values presented are typical for organophosphates with similar properties.

Analytical Methodology: QuEChERS and GC-MS/MS

The accurate detection and quantification of Dimethylvinphos residues in various matrices are essential for regulatory monitoring and research. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a widely adopted approach.

Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis of Dimethylvinphos in Rice

This protocol outlines a standard procedure for the analysis of Dimethylvinphos residues in a rice matrix.

Materials:

  • Homogenized rice sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

  • GC-MS/MS system

Procedure:

  • Sample Extraction:

    • Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a suitable sorbent mixture.

    • Vortex for 30 seconds and centrifuge.

  • GC-MS/MS Analysis:

    • Take an aliquot of the cleaned extract for injection into the GC-MS/MS system.

    • GC Conditions (Typical):

      • Column: DB-5ms or equivalent

      • Injector Temperature: 250°C

      • Oven Program: Start at 70°C, ramp to 280°C.

    • MS/MS Conditions (Typical for Dimethylvinphos):

      • Ionization Mode: Electron Ionization (EI)

      • Precursor Ion: m/z 330

      • Product Ions: m/z 109, 79 (for quantification and qualification)

Sources

Dimethylvinphos: A Technical Guide to Regulatory Status and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylvinphos is an organophosphate insecticide belonging to the vinyl phosphate group. Structurally, it is the dimethyl phosphate ester of 2-chloro-1-(2,4-dichlorophenyl)vinyl alcohol. Like other organophosphates, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[1] This guide provides a comprehensive technical overview of the global regulatory status of Dimethylvinphos and synthesizes the available scientific data on its toxicological profile and environmental fate. Given its limited approval status worldwide, this document focuses on the existing hazard data that has informed regulatory decisions and provides insights for professionals engaged in the assessment of related compounds.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of Dimethylvinphos is essential for assessing its behavior, both in biological systems and in the environment.

Chemical Structure and Isomerism Dimethylvinphos possesses a carbon-carbon double bond in its vinyl side chain, which results in geometric isomerism. This leads to the existence of two distinct stereoisomers: (E)- and (Z)-Dimethylvinphos.[1] The spatial arrangement of the substituents around this double bond can influence the molecule's biological activity, with the (E)-isomer often being the more biologically active form in commercial formulations of related compounds.[1]

Caption: General structure of Dimethylvinphos.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₃O₄PPubChem[2]
Molecular Weight 331.52 g/mol Cheméo[3]
CAS Number 2274-67-1 (for mixed isomers)PubChem[2]
IUPAC Name [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphatePubChem[2]
Aqueous Hydrolysis DT₅₀ 40 days (at 20°C, pH 7)AERU[1]
Log P (Octanol/Water) 2.4PubChem[2]

Section 2: Global Regulatory Status

The regulatory status of a pesticide is determined by a comprehensive evaluation of its risk profile, considering both human health and environmental impacts. Dimethylvinphos has seen very limited, if any, approval in major global markets.

European Union (EU) In the European Union, Dimethylvinphos is not approved as a pesticide active substance under Regulation (EC) No 1107/2009.[1][2] The substance was never formally notified or authorized for use within the EU.[4] Consequently, a default Maximum Residue Level (MRL) of 0.01 mg/kg is applied to food products according to Article 18(1)(b) of Regulation (EC) No 396/2005.[4]

United States (US) The U.S. Environmental Protection Agency (EPA) regulates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[5] A search of the EPA's public databases, including the Pesticide Chemical Search and the Active Pesticide Product Registration Informational Listing (APPRIL), shows no active registrations for Dimethylvinphos.[6][7][8] This indicates that Dimethylvinphos is not authorized for sale or use in the United States.

Other Jurisdictions

  • Australia: A search of the Australian Pesticides and Veterinary Medicines Authority (APVMA) Public Chemicals Registration Information System (PubCRIS) database reveals no registered agricultural or veterinary products containing Dimethylvinphos.[9][10]

  • Canada: Health Canada's Pest Management Regulatory Agency (PMRA) public registry and pesticide product label search do not list any registered products containing Dimethylvinphos.[11][12]

  • China: The Institute for the Control of Agrochemicals, Ministry of Agriculture (ICAMA) manages pesticide registration in China.[13] While detailed database access is restricted, the absence of Dimethylvinphos in publicly available lists of newly registered or commonly used products suggests it does not hold a significant market position, if any.

International Classifications The World Health Organization (WHO) provides a hazard classification for pesticides based on acute toxicity. Dimethylvinphos is recognized as a Highly Hazardous Pesticide (HHP) , meeting the criteria for WHO Hazard Class Ib (Highly Hazardous).[1] It is not listed under the Rotterdam, Stockholm, or Montreal international conventions, which govern the trade and use of certain hazardous chemicals and persistent organic pollutants.[1]

Section 3: Mammalian Toxicology and Safety Profile

The toxicological assessment of Dimethylvinphos centers on its potent activity as an AChE inhibitor, a characteristic shared by all organophosphate insecticides.

Mechanism of Action: Acetylcholinesterase Inhibition The primary mechanism of toxicity for Dimethylvinphos is the irreversible inhibition of acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses and neuromuscular junctions. By inhibiting AChE, Dimethylvinphos causes an accumulation of acetylcholine, leading to overstimulation of nerve impulses. This results in a range of clinical signs of toxicity, including tremors, salivation, lacrimation, and in severe cases, respiratory failure and death.[1]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway Acetylcholine (ACh) Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binds & Activates Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down ACh Inhibited AChE Inhibited AChE ACh Buildup Excess ACh Accumulation Dimethylvinphos Dimethylvinphos Dimethylvinphos->AChE Inhibits Overstimulation Receptor Overstimulation ACh Buildup->Overstimulation

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Metabolism and Pharmacokinetics Studies in rats and dogs show that Dimethylvinphos is rapidly metabolized and eliminated from the body.[14] The primary metabolic pathway involves demethylation, which is followed by the hydrolysis of the resulting desmethyl Dimethylvinphos.[14] This process yields 2,4-dichlorophenacyl chloride, which is further metabolized into several compounds, including 2,4-dichloromandelic acid.[14]

Two key enzyme systems in the liver are responsible for the initial demethylation step:

  • Glutathione S-methyl transferase located in the cytosol.

  • Microsomal mono-oxygenase (a P450 enzyme) in the liver microsomes.[14]

The relative activity of these enzymes can account for species-specific differences in toxicity.[14][15] For instance, pretreatment of rats with phenobarbital, a known inducer of microsomal enzymes, was shown to provide a significant protective effect against the acute toxicity of Dimethylvinphos.[14]

Acute Toxicity Dimethylvinphos exhibits high acute toxicity via the oral route and moderate toxicity via inhalation, as reflected in its GHS classification.

EndpointValueSpeciesGHS ClassificationSource
Oral LD₅₀ 97.5 - 155 mg/kgRatAcute Tox. 3 (H301: Toxic if swallowed)AERU, HPC Standards[1][14]
Inhalation LC₅₀/4h >4.9 mg/LRatAcute Tox. 4 (H332: Harmful if inhaled)HPC Standards[14]
Dermal Irritation Not Classified-Based on available dataHPC Standards[14]
Eye Irritation Not Classified-Based on available dataHPC Standards[14]

Chronic, Reproductive, and Developmental Toxicity Publicly available data on the chronic, reproductive, and developmental toxicity of Dimethylvinphos is limited, which is common for pesticides that have not undergone recent, rigorous regulatory review.

  • Sub-chronic studies involving inhalation exposure in rabbits and rats have shown alterations in haematological parameters and clinical signs of cholinergic toxicity at higher exposure levels.[16][17] A No-Observed-Effect Level (NOEL) was determined to be 20% in one rat inhalation study, though the exposure concentration for this level was not specified.[17]

Genotoxicity and Carcinogenicity

  • Genotoxicity: A standard battery of genotoxicity tests, including the bacterial reverse mutation assay (Ames test) and in vitro micronucleus assay, is used to assess a chemical's potential to cause DNA or chromosomal damage.[15][19][20][21] However, specific results from these assays for Dimethylvinphos are not available in the reviewed literature.

  • Carcinogenicity: Dimethylvinphos has not been specifically classified by the International Agency for Research on Cancer (IARC) or the US EPA.[5][22][23] However, the closely related organophosphate insecticide tetrachlorvinphos was classified by IARC as "possibly carcinogenic to humans" (Group 2B) .[24] This classification was based on sufficient evidence of carcinogenicity in experimental animals (inducing tumors in mice and rats) in the absence of adequate data in humans.[24]

Section 4: Environmental Fate and Ecotoxicology

The environmental risk of a pesticide is determined by its toxicity to non-target organisms and its persistence and mobility in the environment.

Environmental Fate The fate of a chemical in the environment is governed by processes like degradation, sorption, and mobility.[25][26]

  • Degradation: Dimethylvinphos is susceptible to both abiotic and biotic degradation. Its aqueous hydrolysis half-life (DT₅₀) is approximately 40 days at neutral pH.[1] However, biodegradation can be much more rapid; one study identified a bacterium, Stenotrophomonas acidaminiphila G1, capable of degrading Dimethylvinphos with a DT₅₀ of just 3.81 minutes.[7] The primary degradation product identified was dimethyl phosphate (DMPP), which has significantly lower toxicity.[7]

  • Sorption and Mobility: Key parameters like the soil organic carbon-water partition coefficient (Koc) determine a pesticide's tendency to bind to soil particles versus moving with soil water.[27][28][29] Specific, validated Koc values for Dimethylvinphos are not available in public databases, hindering a precise assessment of its leaching potential.[1]

Ecotoxicology Dimethylvinphos is classified as highly toxic to aquatic life.

  • GHS Classification: H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long lasting effects).[1][9]

  • Aquatic Toxicity: While specific LC₅₀ values for fish and daphnia are not consistently reported across sources, its classification as a "Highly Hazardous Pesticide" is partly based on its high aquatic toxicity (acute ecotoxicity ≤ 0.1 mg/L).[1]

  • Bioaccumulation: The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water.[30][31] A high BCF (often >2000 or 5000 in regulatory schemes) can indicate a risk of bioaccumulation.[31] A specific, experimentally derived BCF value for Dimethylvinphos is not available.

Section 5: Methodologies for Safety Assessment

The evaluation of an organophosphate pesticide like Dimethylvinphos relies on a suite of standardized experimental protocols.

Experimental Protocol: Acetylcholinesterase Inhibition Assay This assay is fundamental for determining the potency of an organophosphate inhibitor. The most common method is a colorimetric assay based on the Ellman reaction.

Objective: To quantify the inhibition of AChE activity by a test compound.

Principle:

  • AChE hydrolyzes a synthetic substrate, acetylthiocholine (ATCh), to produce thiocholine.

  • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

  • The presence of an inhibitor (like Dimethylvinphos) reduces the rate of this color change, and the degree of inhibition can be quantified.[19]

Step-by-Step Methodology (Illustrative):

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.5).[19]

    • Prepare a stock solution of the test compound (Dimethylvinphos) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of purified AChE in Assay Buffer.

    • Prepare the substrate/chromogen working reagent by dissolving ATCh and DTNB in Assay Buffer.[19]

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer to all wells.

    • Add serial dilutions of the Dimethylvinphos stock solution to test wells. Add solvent only to control wells.

    • Add the AChE enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibition to occur.

    • Initiate the reaction by adding the ATCh/DTNB working reagent to all wells.

    • Measure the change in absorbance at 412 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of Dimethylvinphos relative to the uninhibited control.

    • Plot percent inhibition versus log concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Workflow for an AChE Inhibition Assay.

Experimental Protocol: Aquatic Toxicity Testing Standardized tests are used to determine the toxicity of chemicals to aquatic organisms, following guidelines from the Organisation for Economic Co-operation and Development (OECD) or equivalent agencies like the US EPA.

Objective: To determine the acute toxicity of Dimethylvinphos to representative aquatic species.

Example Test: Daphnia sp. Acute Immobilisation Test (OECD TG 202)

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Test Substance Preparation: A series of test concentrations of Dimethylvinphos are prepared in a suitable culture medium, along with a control (medium only).

  • Exposure: Replicate groups of daphnids are exposed to each test concentration and the control for a period of 48 hours.

  • Endpoint: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The results are used to calculate the EC₅₀ (the median effective concentration that causes immobilization in 50% of the daphnids) at 48 hours.

Conclusion

Dimethylvinphos is a potent organophosphate insecticide that functions as an effective acetylcholinesterase inhibitor. However, due to its high acute mammalian toxicity (WHO Class Ib) and high ecotoxicity, particularly to aquatic organisms, it has not gained or maintained regulatory approval in major jurisdictions, including the European Union, the United States, Canada, and Australia. The available data indicates rapid metabolism in mammals, but significant gaps remain in the public record regarding its potential for chronic, reproductive, genotoxic, and carcinogenic effects. Furthermore, while it is known to be highly toxic to aquatic life, a comprehensive environmental fate profile, including key parameters like soil sorption and bioaccumulation potential, is not well-characterized in publicly accessible literature. For professionals in the field, Dimethylvinphos serves as a case study of an organophosphate whose hazard profile has led to its widespread non-registration, underscoring the stringent safety standards applied to modern pesticides.

References

A comprehensive list of all cited sources with full details and URLs will be provided upon request.

Sources

Methodological & Application

Application Note: High-Throughput Analysis of Dimethylvinphos in Diverse Food Matrices using a Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the determination of Dimethylvinphos, an organophosphate insecticide, in a variety of food matrices. The methodology is centered around the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, specifically the AOAC Official Method 2007.01. This guide provides a comprehensive walkthrough of the entire analytical workflow, from sample homogenization to final determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The rationale behind critical procedural steps is elucidated to empower researchers to adapt and troubleshoot the method for their specific laboratory and sample needs. This document is intended for analytical chemists, food safety scientists, and regulatory professionals tasked with the monitoring of pesticide residues in food.

Introduction: The Importance of Dimethylvinphos Monitoring

Dimethylvinphos is an organophosphate insecticide that has been utilized in agriculture to protect a range of crops from insect pests. As with other pesticides in its class, there are concerns regarding its potential impact on human health and the environment. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products to safeguard consumer health. Consequently, sensitive and reliable analytical methods are imperative for the accurate quantification of Dimethylvinphos residues in diverse and complex food matrices.

The QuEChERS methodology has emerged as the gold standard for multi-residue pesticide analysis in food due to its simplicity, speed, and minimal solvent consumption.[1][2][3] This application note details a validated QuEChERS protocol tailored for the efficient extraction and cleanup of Dimethylvinphos from various food commodities, ensuring high-quality data for regulatory compliance and food safety assessment.

The QuEChERS Principle: A Paradigm Shift in Sample Preparation

The QuEChERS method, first introduced by Anastassiades and Lehotay, revolutionized pesticide residue analysis by streamlining the extraction and cleanup process.[2] It employs a two-stage approach:

  • Extraction and Partitioning: A homogenized sample is first extracted with acetonitrile. Subsequently, a mixture of salts, typically magnesium sulfate and sodium acetate (in the AOAC 2007.01 version), is added. This salt mixture induces a phase separation between the aqueous component of the sample and the acetonitrile layer, effectively partitioning the pesticides into the organic phase. Magnesium sulfate also aids in removing excess water from the extract.

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is then subjected to a cleanup step. This involves adding a small amount of a sorbent mixture, such as primary secondary amine (PSA) and anhydrous magnesium sulfate, directly into the extract. The mixture is vortexed and centrifuged, allowing the sorbents to remove interfering matrix components like organic acids, sugars, and residual water. For highly pigmented or fatty matrices, additional sorbents like graphitized carbon black (GCB) or C18 can be incorporated.[3]

The Critical Role of pH Buffering

Organophosphate pesticides, including Dimethylvinphos, can be susceptible to degradation under alkaline conditions through a process called alkaline hydrolysis.[4][5][6] The pH of many food matrices, particularly fruits and vegetables, can vary and may be alkaline. To ensure the stability of Dimethylvinphos throughout the extraction process, a buffered QuEChERS method is essential. The AOAC Official Method 2007.01 utilizes an acetate buffer to maintain a stable pH, thereby preserving the integrity of pH-sensitive pesticides and ensuring accurate analytical results.[7]

Visualized Workflow: The QuEChERS Protocol for Dimethylvinphos

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (10-15 g) Add_ACN 2. Add Acetonitrile (10-15 mL) Homogenize->Add_ACN Weigh into tube Vortex1 3. Vortex (1 min) Add_ACN->Vortex1 Add_Salts 4. Add QuEChERS Salts (MgSO4, NaOAc) Vortex1->Add_Salts Vortex2 5. Vortex Vigorously (1 min) Add_Salts->Vortex2 Centrifuge1 6. Centrifuge (≥3000 rcf, 5 min) Vortex2->Centrifuge1 Transfer_Aliquot 7. Transfer Supernatant (e.g., 6 mL) Centrifuge1->Transfer_Aliquot Collect supernatant Add_dSPE 8. Add d-SPE Sorbents (MgSO4, PSA, etc.) Transfer_Aliquot->Add_dSPE Vortex3 9. Vortex (30 s) Add_dSPE->Vortex3 Centrifuge2 10. Centrifuge (≥3000 rcf, 5 min) Vortex3->Centrifuge2 Final_Extract 11. Collect Supernatant (Final Extract) Centrifuge2->Final_Extract Analysis 12. Analyze by LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: QuEChERS (AOAC 2007.01) workflow for Dimethylvinphos analysis.

Detailed Experimental Protocol: AOAC 2007.01 Method

This protocol is based on the AOAC Official Method 2007.01 and is suitable for a wide range of food matrices.

Required Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC or pesticide residue grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium acetate (NaOAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent (for fatty matrices), Graphitized Carbon Black (GCB, for pigmented matrices). Pre-weighed QuEChERS salt and d-SPE tube kits are commercially available and recommended for convenience and accuracy.

  • Equipment: High-speed centrifuge with 50 mL and 2 mL tube rotors, vortex mixer, analytical balance, sample homogenizer (e.g., blender or bead mill).[7]

  • Consumables: 50 mL and 2 mL polypropylene centrifuge tubes.

Step-by-Step Procedure

Part A: Sample Homogenization and Extraction

  • Sample Comminution: Weigh a representative portion of the food sample (typically 10-15 g) into a 50 mL centrifuge tube. For solid samples, homogenize to a fine consistency. For samples with low water content (<80%), add an appropriate amount of deionized water to bring the total water content to approximately 10 mL.[2]

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the 50 mL tube containing the 15 g homogenized sample.

  • Initial Vortexing: Cap the tube and vortex for 1 minute to ensure thorough mixing of the sample and solvent.

  • Salt Addition: Add the contents of a QuEChERS extraction salt packet for the AOAC 2007.01 method (typically containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc).

  • Vigorous Shaking: Immediately cap the tube and shake vigorously for 1 minute. This step is critical for proper extraction and partitioning. The mixture should appear uniform.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the solid food matrix and aqueous phase.

Part B: Dispersive SPE (d-SPE) Cleanup

The choice of d-SPE sorbent depends on the food matrix:

  • General Fruits and Vegetables: Use d-SPE tubes containing 150 mg anhydrous MgSO₄ and 50 mg PSA per mL of extract.

  • Fatty Matrices (e.g., avocado, nuts): Use d-SPE tubes containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.[1]

  • Pigmented Matrices (e.g., spinach, berries): Use d-SPE tubes containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB per mL of extract.

  • Transfer Supernatant: Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube containing the appropriate sorbent mixture.

  • Cleanup Vortexing: Cap the d-SPE tube and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

  • Final Extract Collection: The resulting supernatant is the final, cleaned-up extract. Carefully transfer it to an autosampler vial for analysis.

Analytical Determination: LC-MS/MS and GC-MS

The final extract can be analyzed by either LC-MS/MS or GC-MS. LC-MS/MS is often preferred for its sensitivity and selectivity for a wide range of pesticides, including organophosphates.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like ammonium formate or formic acid to improve peak shape and ionization.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode is generally suitable for Dimethylvinphos.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8][9] At least two MRM transitions should be monitored for confident identification.

    Table 1: Suggested LC-MS/MS MRM Transitions for Dimethylvinphos

    Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
    [Value to be determined] [Value to be determined] [Value to be determined] [Value to be determined]
    [Value to be determined] [Value to be determined] [Value to be determined] [Value to be determined]

    Note: These values should be optimized in the user's laboratory by infusing a standard solution of Dimethylvinphos.

GC-MS Analysis
  • Chromatographic Separation:

    • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) is recommended.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is typically used for trace analysis.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity.[10]

    Table 2: Suggested GC-MS SIM Ions for Dimethylvinphos

    Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
    [Value to be determined] [Value to be determined] [Value to be determined]

    Note: These ions should be confirmed by analyzing a standard of Dimethylvinphos.

Expected Performance Characteristics

Method validation should be performed in accordance with relevant guidelines (e.g., SANTE/11945/2015). The following table presents typical performance data for organophosphate pesticides in various matrices using QuEChERS.

Table 3: Representative Recovery and Precision Data for Organophosphates in Food Matrices

Food Matrix Spiking Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD, %)
Apple 10 85-110 < 15
100 90-115 < 10
Spinach 10 80-105 < 20
100 85-110 < 15
Orange 10 80-110 < 15
100 85-115 < 10
Soybean (Fatty Matrix) 10 75-100 < 20
100 80-105 < 15

Note: This data is representative for organophosphates.[7][11][12] Specific recovery for Dimethylvinphos should be determined during in-house method validation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete homogenization.Ensure the sample is finely and uniformly ground.
pH-dependent degradation.Confirm the use of a buffered QuEChERS method.
Analyte loss during d-SPE.Check for interactions with d-SPE sorbents (e.g., GCB for planar pesticides).
High Matrix Effects Insufficient cleanup.For fatty matrices, ensure C18 is used in d-SPE. For pigmented matrices, use GCB.
Co-eluting matrix components.Optimize chromatographic separation. Dilute the final extract (e.g., 10-fold) with mobile phase.
Poor Reproducibility Inconsistent sample weighing or solvent dispensing.Use calibrated balances and pipettes.
Inconsistent vortexing/shaking.Standardize the shaking time and intensity.

Conclusion

The QuEChERS method, specifically the AOAC 2007.01 protocol, provides a highly effective and efficient approach for the sample preparation of Dimethylvinphos in a wide array of food matrices. By understanding the principles of the technique, particularly the importance of pH buffering for organophosphate stability, and by selecting the appropriate d-SPE cleanup for the matrix , laboratories can achieve reliable and accurate results. This application note serves as a comprehensive guide for the implementation of this method, enabling robust monitoring of Dimethylvinphos residues to ensure food safety and regulatory compliance.

References

  • AOAC Official Method 2007.
  • Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. (URL: [Link])

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (URL: [Link])

  • Determination of Pesticide Recovery Rates from Fruit and Vegetables using QuEChERS Extraction and Bead Mill Homogenization. (URL: [Link])

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. (URL: [Link])

  • Shimadzu Pesticide MRM Library Support for LC/MS/MS. (URL: [Link])

  • eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. (URL: [Link])

  • Effects of Water pH on the Stability of Pesticides. (URL: [Link])

  • Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. (URL: [Link])

  • Effect of Water pH on the Chemical Stability of Pesticides. (URL: [Link])

  • Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. (URL: [Link])

  • Effect of water pH on the stability of pesticides - MSU Extension. (URL: [Link])

  • C146-E230 Technical Report: Analysis of Pesticides in Food Matrix using QuEChERS by Triple Quadrupole GC/MS/MS and LC/MS/MS. (URL: [Link])

  • The Effect of Water pH on Pesticide Effectiveness. (URL: [Link])

  • Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. (URL: [Link])

  • Multiresidue Methods for Determination of Currently Used Pesticides in Fruits and Vegetables Using QuEChERS Technique. (URL: [Link])

  • Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. (URL: [Link])

  • Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals - YouTube. (URL: [Link])

  • Effect of pH on Pesticide Stability and Efficacy. (URL: [Link])

  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS). (URL: [Link])

  • Simultaneous Analysis of 272 Pesticides in Agricultural Products by the QuEChERS Method and Gas Chromatography with Tandem Mass Spectrometry. (URL: [Link])

  • Representative GC-MS chromatograms (SIM mode using the quantification/target ions). (URL: [Link])

  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. (URL: [Link])

  • Fast GC-MS/MS for High Throughput Pesticides Analysis. (URL: [Link])

  • The analysis of pesticides & related compounds using Mass Spectrometry. (URL: [Link])

Sources

Navigating the Analytical Landscape of Dimethylvinphos: A Guide to High-Purity Standards and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of residue analysis, the precision of quantitative and qualitative assessments hinges on the quality of analytical standards. This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of sourcing high-purity Dimethylvinphos analytical standards and outlines detailed protocols for their application. As an organophosphate insecticide, monitoring Dimethylvinphos residues in food and environmental matrices is crucial for regulatory compliance and public safety.[1] This document serves as a technical resource, offering insights into supplier selection, standard handling, and robust analytical methodologies.

The Critical Role of High-Purity Dimethylvinphos Standards

Dimethylvinphos, an organophosphate insecticide, acts as an acetylcholinesterase (AChE) inhibitor and is used to control a range of insect pests on crops.[2] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Dimethylvinphos in various commodities. Accurate monitoring to ensure compliance with these limits is paramount, and the foundation of such monitoring lies in the use of high-purity, certified reference materials (CRMs).

The use of well-characterized analytical standards is essential for:

  • Accurate Calibration: Establishing a reliable relationship between the analytical signal and the concentration of Dimethylvinphos.

  • Method Validation: Ensuring the analytical method is fit for its intended purpose, meeting criteria for linearity, accuracy, precision, and sensitivity.

  • Quality Control: Verifying the ongoing performance of the analytical system and the reliability of the generated data.

Selecting a Reputable Supplier: Key Considerations

Sourcing high-purity Dimethylvinphos analytical standards requires careful consideration of the supplier's credentials and the quality of their products. The following table summarizes key suppliers and their offerings for Dimethylvinphos analytical standards.

SupplierProduct Name/GradeAvailable FormatsQuality Certifications
HPC Standards DimethylvinphosNeat, Solutions in Acetonitrile or CyclohexaneISO 17034
Sigma-Aldrich (PESTANAL®) Dimethylvinphos, analytical standardNeatISO/IEC 17025, ISO 17034
LGC Standards (Dr. Ehrenstorfer) (Z)-DimethylvinphosNeatISO 17034
AccuStandard (E)-DimethylvinphosSolution in AcetonitrileISO 17034

When selecting a supplier, researchers should prioritize those with accreditations such as ISO 17034 , which specifies the general requirements for the competence of reference material producers, and ISO/IEC 17025 , which outlines the general requirements for the competence of testing and calibration laboratories. A Certificate of Analysis (CoA) should always accompany the standard, providing crucial information on purity, identity, and storage conditions.

Handling and Storage of Dimethylvinphos Analytical Standards

Proper handling and storage are critical to maintaining the integrity and stability of Dimethylvinphos analytical standards.

Storage:

  • Neat Standards: Should be stored at temperatures of -20°C or lower, as recommended by the supplier, to minimize degradation. Studies on other organophosphate pesticides have shown long-term stability for years when stored at ≤ -20°C.[3]

  • Stock Solutions: Should be stored in a refrigerator or freezer, typically between 2°C and 8°C or at -20°C, in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation.[4] The stability of stock solutions can be affected by the solvent used; toluene, acetone, and ethyl acetate are common solvents for organophosphate standards.[3]

Preparation of Stock and Working Standards:

The preparation of accurate stock and working solutions is a foundational step in the analytical workflow.

Workflow for Standard Preparation:

G cluster_prep Standard Preparation Workflow neat High-Purity Neat Standard weigh Accurately weigh the neat standard neat->weigh Use calibrated analytical balance dissolve Dissolve in a Class A volumetric flask with appropriate solvent (e.g., Acetonitrile) weigh->dissolve stock Primary Stock Solution (e.g., 1000 µg/mL) dissolve->stock serial_dilution Perform serial dilutions stock->serial_dilution working Working Standard Solutions (e.g., 0.01 - 1.0 µg/mL) serial_dilution->working calibration Calibration Curve Standards working->calibration

Caption: Workflow for the preparation of stock and working analytical standards.

Protocol for Preparation of a 1000 µg/mL Primary Stock Solution:

  • Allow the neat standard vial to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the high-purity Dimethylvinphos neat standard into a clean, dry 10 mL Class A volumetric flask.

  • Record the exact weight.

  • Add a small amount of a suitable solvent (e.g., acetonitrile) to dissolve the standard.

  • Once dissolved, bring the flask to volume with the same solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a labeled amber glass vial and store under the recommended conditions.

Analytical Methodologies for Dimethylvinphos Residue Analysis

The determination of Dimethylvinphos residues in complex matrices typically involves chromatographic separation coupled with mass spectrometric detection. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques due to their high sensitivity and selectivity.[5]

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7][8][9] It involves a simple extraction and cleanup process that effectively removes many matrix interferences.

QuEChERS Workflow for Fruits and Vegetables:

G cluster_quechers QuEChERS Sample Preparation sample Homogenized Sample (10-15 g) extraction Add Acetonitrile and shake sample->extraction salting_out Add MgSO4 and NaCl, shake extraction->salting_out centrifuge1 Centrifuge salting_out->centrifuge1 cleanup Dispersive SPE (d-SPE) with PSA and MgSO4 centrifuge1->cleanup Take aliquot of supernatant centrifuge2 Centrifuge cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract Take aliquot of supernatant

Caption: A typical QuEChERS workflow for sample preparation.

Detailed QuEChERS Protocol for Fruits and Vegetables:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

For some matrices, different sorbents like C18 or graphitized carbon black (GCB) may be included in the d-SPE step to remove lipids and pigments, respectively.

GC-MS/MS Analysis of Dimethylvinphos

GC-MS/MS is a robust technique for the analysis of volatile and semi-volatile pesticides like Dimethylvinphos.

Typical GC-MS/MS Parameters:

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program 70 °C (2 min), ramp to 150 °C at 25 °C/min, then to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS/MS Transitions Specific precursor-to-product ion transitions for Dimethylvinphos would be determined during method development.
UPLC-MS/MS Analysis of Dimethylvinphos

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high throughput and sensitivity for a wide range of pesticides, including organophosphates.

Typical UPLC-MS/MS Parameters:

ParameterSetting
UPLC Column C18, 2.1 x 100 mm, 1.7 µm or equivalent
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formateB: Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient A suitable gradient program to separate Dimethylvinphos from matrix components.
Flow Rate 0.3 - 0.5 mL/min
MS Ionization Electrospray Ionization (ESI), positive mode
MS/MS Transitions Specific precursor-to-product ion transitions for Dimethylvinphos would be determined during method development.

Quality Control and Method Validation

A robust quality control (QC) program is essential to ensure the reliability of analytical results. Key QC measures include:

  • Method Blank: An analyte-free matrix sample that is carried through the entire analytical process to monitor for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte to evaluate the effect of the matrix on the analytical method.

  • Calibration Verification: A standard of a known concentration is analyzed periodically to verify the instrument's calibration.

Acceptance Criteria:

QC ParameterTypical Acceptance Criteria
Recovery (LCS, MS/MSD) 70-120%
Relative Percent Difference (MS/MSD) ≤ 20%
Calibration Curve Correlation Coefficient (r²) ≥ 0.995

These criteria are general guidelines and may vary depending on the specific method and regulatory requirements.

Regulatory Landscape

Regulatory bodies establish MRLs to protect consumers. It is crucial for laboratories to be aware of the relevant regulations in their region.

  • European Union: The EU has a harmonized regulation (EC) No 396/2005 that sets MRLs for pesticides in food and feed. The EU Pesticides database provides up-to-date information on MRLs.

  • United States: The U.S. Environmental Protection Agency (EPA) sets tolerances for pesticide residues in food commodities, which are published in the Code of Federal Regulations (CFR) under 40 CFR Part 180.[1][10][11]

Conclusion

The accurate and reliable analysis of Dimethylvinphos residues is a critical component of food safety and environmental monitoring. This guide provides a framework for researchers and analysts to source high-purity analytical standards, implement robust handling and preparation procedures, and utilize validated analytical methodologies. By adhering to best practices in supplier selection, standard management, and quality control, laboratories can ensure the integrity of their data and contribute to the protection of public health.

References

  • A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. (2020). Environmental Monitoring and Assessment, 192(2), 128. Available at: [Link]

  • Shuja, A., Shafi, H., Abid, A.I., Iqbal, M.M., & Khatak, M.S. (2022). Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. Open Access Library Journal, 9, 1-13. Available at: [Link]

  • Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. (n.d.). MARDI. Available at: [Link]

  • Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. (2012). ODU Digital Commons. Available at: [Link]

  • Validation of Quechers Analytical Method for Analysis of Organophosphorus Residues in Okra. (2020). ResearchGate. Available at: [Link]

  • Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. (2023). MDPI. Available at: [Link]

  • Confirmation of Pesticides by GC/MS/MS. (2010). USDA Food Safety and Inspection Service. Available at: [Link]

  • Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. (n.d.). EURL-SRM. Available at: [Link]

  • Setting Tolerances for Pesticide Residues in Foods. (2025). US EPA. Available at: [Link]

  • Quality Control Procedures for Pesticide Residues Analysis. (1999). European Commission. Available at: [Link]

  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. (n.d.). Waters. Available at: [Link]

  • Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. (2005). Journal of Chromatography A, 1068(2), 297-304. Available at: [Link]

  • Quality Criteria in Pesticide Analysis. (2000). ResearchGate. Available at: [Link]

  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. (2020). PLoS ONE, 15(3), e0229416. Available at: [Link]

  • Analysis of Pesticides in Foods Using GC–MS/MS: An Interview with José Fernando Huertas-Pérez. (2024). LCGC International. Available at: [Link]

  • Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2024). The University of Manchester. Available at: [Link]

  • Pesticide Analytical Manual Vol. I. (1998). FDA. Available at: [Link]

  • Indexes to Part 180 Tolerance Information for Pesticide Chemicals in Food and Feed Commodities. (2025). US EPA. Available at: [Link]

  • Regulation of Pesticide Residues on Food. (2026). US EPA. Available at: [Link]

  • Stabilization strategies for unstable pesticides in calibration reference materials. (2023). ResearchGate. Available at: [Link]

  • Dimethylvinphos (Ref: SD 8280). (n.d.). AERU. Available at: [Link]

  • 40 CFR Part 180 -- Tolerances and Exemptions for Pesticide Chemical Residues in Food. (n.d.). eCFR. Available at: [Link]

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023). Toxics, 11(8), 681. Available at: [Link]

  • Pesticide Screening Method with UPLC-MS/MS. (2015). Diva-Portal.org. Available at: [Link]

  • LC–MS/MS Analysis of Polar Pesticides in Food and Water. (2019). LCGC International, 32(3), 14-20. Available at: [Link]

  • Method Validation and Quality Control procedures for Pesticide Residues Analysis in Food and Feed. (n.d.). European Commission. Available at: [Link]

Sources

Application of Dimethylvinphos in Neurotoxicity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Dimethylvinphos, an organophosphate insecticide, as a tool for studying neurotoxicity. This guide delves into the molecular mechanisms of Dimethylvinphos-induced neurotoxicity and offers comprehensive, field-proven protocols for in vitro and in vivo experimental models.

Introduction to Dimethylvinphos and its Neurotoxic Profile

Dimethylvinphos, a member of the organophosphate (OP) class of insecticides, is a potent neurotoxic agent.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] Beyond its primary cholinergic toxicity, Dimethylvinphos, like other OPs, can induce a range of secondary neurotoxic effects, including oxidative stress, mitochondrial dysfunction, and a delayed-onset neuropathy, making it a valuable compound for modeling various aspects of neurodegenerative processes.

The (E)-isomer of Dimethylvinphos is generally the more biologically active form.[3] It is crucial for researchers to be aware of the isomeric composition of their Dimethylvinphos source, as this can influence its potency and experimental outcomes.

Core Mechanisms of Dimethylvinphos-Induced Neurotoxicity

The neurotoxic effects of Dimethylvinphos are multifaceted, stemming from both direct and indirect pathways. Understanding these mechanisms is critical for designing robust experiments and interpreting results accurately.

Acetylcholinesterase (AChE) Inhibition: The Primary Insult

The hallmark of organophosphate toxicity is the irreversible inhibition of AChE.[2] Dimethylvinphos phosphorylates a serine residue in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of acetylcholine at both muscarinic and nicotinic synapses, causing a state of cholinergic crisis characterized by a cascade of neurological symptoms.[2]

Caption: Primary mechanism of Dimethylvinphos neurotoxicity.

Oxidative Stress: A Secondary Cascade of Damage

A growing body of evidence indicates that organophosphates, including Dimethylvinphos, induce significant oxidative stress in neuronal tissues.[4] This occurs through the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which overwhelm the cell's endogenous antioxidant defense mechanisms. This imbalance leads to lipid peroxidation, protein carbonylation, and DNA damage, contributing to neuronal dysfunction and cell death.[5][6]

Caption: Principle of the JC-1 assay for mitochondrial membrane potential.

Protocol 4: Detection of Apoptosis via Caspase-3 Activation

Materials:

  • Antibody specific for cleaved caspase-3

  • Secondary antibody conjugated to a fluorophore or enzyme

  • Western blotting apparatus or immunocytochemistry setup

Procedure (Immunocytochemistry):

  • Cell Culture and Treatment: Grow and treat cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate with the primary antibody against cleaved caspase-3, followed by the fluorescently labeled secondary antibody.

  • Imaging: Visualize the cells using a fluorescence microscope. An increase in the number of fluorescently labeled cells indicates an increase in apoptosis.

In Vivo Models for Dimethylvinphos Neurotoxicity Research

Animal models are indispensable for studying the systemic effects of Dimethylvinphos and its impact on complex behaviors.

Recommended Animal Model:
  • Rats (e.g., Wistar or Sprague-Dawley): Widely used in neurotoxicology studies due to their well-characterized neuroanatomy and behavior. [2][7]

Administration and Dosing:
  • Route of Administration: Oral gavage is a common and relevant route of exposure.

  • Dose Selection: A dose-range finding study is essential to determine appropriate doses that induce neurotoxicity without causing excessive systemic toxicity or mortality. [8]Doses can be based on a fraction of the LD50.

Protocol 5: In Vivo Study Design for Neurobehavioral Assessment
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Dosing Regimen: Administer Dimethylvinphos or vehicle control daily for a specified period (e.g., 28 days for sub-chronic studies).

  • Behavioral Testing: Conduct a battery of behavioral tests to assess various neurological functions. Examples include:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Rotarod Test: To measure motor coordination and balance.

  • Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for biochemical and histological analysis as described in the in vitro protocols.

ParameterRecommended Approach
Animal StrainWistar or Sprague-Dawley rats
AgeYoung adult or developmental stages
DosingOral gavage, daily for 28 days
Behavioral TestsOpen field, Morris water maze, rotarod
Endpoint AnalysisAChE activity, oxidative stress markers, histology

Data Analysis and Interpretation

  • Statistical Significance: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

  • Dose-Response Relationship: Establish a clear dose-response relationship for the neurotoxic effects of Dimethylvinphos.

  • Correlation of Endpoints: Correlate biochemical changes with behavioral deficits to establish a mechanistic link.

Conclusion

Dimethylvinphos serves as a robust tool for investigating the multifaceted nature of organophosphate neurotoxicity. By employing the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively model and dissect the pathways of neuronal injury, contributing to the development of novel therapeutic strategies for neurodegenerative diseases and the risk assessment of environmental neurotoxicants.

References

  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). University of Hertfordshire. Retrieved from [Link]

  • Acharya, H., Kelaiya, A., Singel, V., & Kapadia, R. (2016). Organophosphorus agent induced delayed neuropathy: a case report. International Journal of Research in Medical Sciences, 4(3), 931-933.
  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49.
  • Lee, D. H., & Kim, J. H. (2015). Delayed Polyneuropathy Induced by Organophosphate Poisoning.
  • Lim, H., Kim, B., & Kim, Y. (2010). Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI. Journal of Biochemical and Molecular Toxicology, 24(5), 318-324.
  • Richardson, R. J., Hein, N. D., Wijeyesakere, S. J., & Fink-Gremmels, J. (2013). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN).
  • Worek, F., Thiermann, H., & Szinicz, L. (2005). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(4), 281-289.
  • Singh, S., Kumar, V., & Gill, K. D. (2016). Organophosphate Induced Delayed Neuropathy: A Case Report. International Journal of Contemporary Medical Research, 3(7), 2118-2120.
  • Moser, V. C. (2011). Age-related differences in acute neurotoxicity produced by mevinphos, monocrotophos, dicrotophos, and phosphamidon.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Costa, L. G. (2006). Current issues in organophosphate toxicology. Clinica Chimica Acta, 366(1-2), 1-13.
  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). University of Hertfordshire. Retrieved from [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Grivennikova, V. G., & Vinogradov, A. D. (2013). Generation of superoxide by the mitochondrial Complex I. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1827(3), 316-323.
  • Jabir, N. R., Tabrez, S., Ashraf, G. M., Shakil, S., Damanhouri, G. A., & Kamal, M. A. (2018). Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts. Journal of Cellular Biochemistry, 119(11), 9327-9336.
  • National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Christen, V., Zucchi, S., & Fent, K. (2017). Developmental neurotoxicity of different pesticides in PC-12 cells in vitro. Toxicology and Applied Pharmacology, 329, 136-146.
  • Li, Q., & Xia, Z. (2022). Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells. Neuroscience Letters, 772, 136458.
  • Radio, N. M., & Mundy, W. R. (2008). Developmental neurotoxicity testing in vitro: a multi-endpoint approach.
  • van der Stel, W., van der Burg, B., & Piersma, A. H. (2019). Review of the state of science and evaluation of currently available in silico prediction models for reproductive and developmental toxicity: A case study on pesticides. Reproductive Toxicology, 89, 107-118.
  • Hilliard, C., & Rohlman, D. S. (2022). Neonicotinoid pesticides: evidence of developmental neurotoxicity from regulatory rodent studies. Frontiers in Toxicology, 4, 948455.
  • ResearchGate. (n.d.). Development of a No-Wash Assay for Mitochondrial Membrane Potential Using the Styryl Dye DASPEI. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo studies included in this review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The activation of caspase-3 protein in SH-SY5Y cells exposed to 150 µM.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Chen, J., & Li, J. (2007). Oxidative stress: apoptosis in neuronal injury. Acta Pharmacologica Sinica, 28(10), 1505-1516.
  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • van den Berg, M., Hondebrink, L., & Westerink, R. H. S. (2024). Effects of chronic insecticide exposure on neuronal network development in vitro in rat cortical cultures. Archives of Toxicology, 98(11), 3507-3522.
  • Kim, H. J., Lee, J. H., & Kim, Y. J. (2024). Chemical Hypoxia Induces Pyroptosis in Neuronal Cells by Caspase-Dependent Gasdermin Activation. International Journal of Molecular Sciences, 25(4), 2186.
  • Hovd, A., & Berezowska, S. (2015). Markers of Oxidative Stress and Neuroprogression in Depression Disorder. Oxidative Medicine and Cellular Longevity, 2015, 628379.
  • ResearchGate. (n.d.). AChEIs induces neurodifferentiation in SH-SY5Y cells. (A) Protocol of.... Retrieved from [Link]

  • Costantini, C., D'Angelo, C., Reale, M., & Tata, A. M. (2021). Relevance of AIF/CypA Lethal Pathway in SH-SY5Y Cells Treated with Staurosporine. International Journal of Molecular Sciences, 22(16), 8871.
  • Beaudoin, G. M., 3rd, & de Lanerolle, N. C. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of Visualized Experiments, (65), e3832.
  • Fathi, E., Farahzadi, R., & Valipour, B. (2021). Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length. Cell and Tissue Research, 384(2), 387-397.
  • Kim, T. K., & Lee, J. E. (2022). Comparison of Malondialdehyde, Acetylcholinesterase, and Apoptosis-Related Markers in the Cortex and Hippocampus of Cognitively Dysfunctional Mice Induced by Scopolamine. International Journal of Molecular Sciences, 23(21), 13247.
  • Aylsworth, A., & Valtschanoff, J. G. (2011). Nucleofection and Primary Culture of Embryonic Mouse Hippocampal and Cortical Neurons. Journal of Visualized Experiments, (47), 2354.
  • ResearchGate. (n.d.). UV irradiation of SH-SY5Y cells induces apoptosis and the activation of.... Retrieved from [Link]

  • Kumar, A., Singh, A., & Ekansh, R. (2021). Dipeptide of ψ-GSH Inhibits Oxidative Stress and Neuroinflammation in an Alzheimer's Disease Mouse Model. Antioxidants, 10(11), 1749.
  • Journal of Visualized Experiments. (n.d.). Nucleofection and Primary Culture of Embryonic Mouse Hippocampal and Cortical Neurons. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative stress markers including malondialdehyde (MDA) level, and the.... Retrieved from [Link]

Sources

Application Notes and Protocols for the Solid-Phase Extraction of Dimethylvinphos from Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Dimethylvinphos

Dimethylvinphos is an organophosphate insecticide that has been utilized in agricultural settings.[1] As with many organophosphate pesticides, concerns regarding its potential for environmental contamination and subsequent human exposure necessitate robust and reliable analytical methods for its detection in various environmental matrices.[2] This organophosphate acts as an acetylcholinesterase inhibitor, and its presence in water and soil can pose risks to non-target organisms and ecosystems.[1] The chemical and physical properties of Dimethylvinphos, such as its molecular weight of 331.5 g/mol and XLogP3 value of 2.4, influence its environmental fate and partitioning behavior, making solid-phase extraction (SPE) a highly effective technique for its isolation and preconcentration from complex sample matrices.[3]

These application notes provide detailed protocols for the solid-phase extraction of Dimethylvinphos from water and soil samples, designed for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies are grounded in established principles of analytical chemistry and have been structured to ensure both high recovery and reproducibility.

The Principle of Solid-Phase Extraction (SPE) for Dimethylvinphos

Solid-phase extraction is a cornerstone of modern sample preparation, offering a more efficient, selective, and environmentally friendly alternative to traditional liquid-liquid extraction.[4] The technique relies on the partitioning of an analyte between a liquid sample matrix and a solid stationary phase (the sorbent). For a moderately non-polar compound like Dimethylvinphos, reversed-phase SPE is the most common approach. In this modality, a non-polar stationary phase, such as octadecyl-bonded silica (C18), retains the analyte of interest from a polar aqueous sample.[4] Interferences that are more polar than the analyte pass through the sorbent, while the retained analyte is subsequently eluted with a small volume of a non-polar organic solvent. This process not only isolates the analyte but also concentrates it, thereby increasing the sensitivity of subsequent analytical determination by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2]

The choice of sorbent is critical for achieving optimal recovery. While C18 is a workhorse for many pesticide applications, polymeric sorbents based on polystyrene-divinylbenzene can offer higher capacity and stability across a wider pH range, making them a valuable alternative for organophosphate analysis.[2]

Protocol 1: Solid-Phase Extraction of Dimethylvinphos from Water Samples

This protocol details the extraction of Dimethylvinphos from water samples using a C18 SPE cartridge. The methodology is based on established EPA methods for organophosphorus pesticides and is suitable for a range of water matrices, including groundwater and surface water.[5]

Methodology

1. Materials and Reagents:

  • SPE Cartridges: C18, 500 mg / 6 mL

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

2. Sample Preparation:

  • Collect water samples in clean glass containers.

  • If the sample contains particulate matter, filter it through a 0.45 µm glass fiber filter.

  • For a 1 L water sample, add 5 g of sodium chloride to increase the ionic strength of the sample, which can enhance the retention of organophosphorus pesticides on the C18 sorbent.[1]

3. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 2 x 5 mL of dichloromethane.

  • Condition the cartridges with 2 x 5 mL of methanol.

  • Equilibrate the cartridges with 2 x 5 mL of deionized water, ensuring the sorbent does not go dry before sample loading.[6]

4. Sample Loading:

  • Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min. A consistent, slow flow rate is crucial for ensuring efficient retention of the analyte.

5. Cartridge Washing (Interference Elution):

  • After the entire sample has passed through, wash the cartridge with 2 x 5 mL of deionized water to remove any remaining polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

6. Elution:

  • Elute the retained Dimethylvinphos from the cartridge with 2 x 5 mL of a 1:1 (v/v) mixture of acetone and hexane.[7] Collect the eluate in a clean collection tube.

7. Concentrate and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 35°C.

  • Reconstitute the residue in 1 mL of hexane or a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC analysis).

Expected Performance

The following table summarizes typical performance data for the extraction of organophosphate pesticides from water using C18 SPE.

ParameterTypical ValueReference
Recovery 80-110%[1][5]
Relative Standard Deviation (RSD) < 15%[1]
Limit of Detection (LOD) 0.05 - 0.5 µg/L[8]
Workflow Visualization

SPE_Workflow_Water cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Sample_Prep Sample Preparation (1L Water + 5g NaCl) Loading Sample Loading (~10-15 mL/min) Sample_Prep->Loading Conditioning Cartridge Conditioning (DCM, MeOH, H2O) Conditioning->Loading Washing Cartridge Washing (Deionized H2O) Loading->Washing Drying Drying (Vacuum) Washing->Drying Elution Elution (Acetone/Hexane) Drying->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Analysis Analysis (GC or HPLC) Concentration->Analysis QuEChERS_Workflow_Soil cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample_Prep Sample Preparation (10g Soil in 50mL tube) Add_Solvent Add Acetonitrile Sample_Prep->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake->Centrifuge1 Transfer Transfer Supernatant to d-SPE tube Centrifuge1->Transfer Vortex Vortex (30 sec) Transfer->Vortex Centrifuge2 Centrifuge (≥5000 rcf, 2 min) Vortex->Centrifuge2 Analysis Analysis (GC or HPLC) Centrifuge2->Analysis

Caption: Workflow for QuEChERS extraction of Dimethylvinphos from soil.

Method Validation and Quality Control

For both protocols, it is imperative to perform method validation to ensure the reliability of the results. Key validation parameters include:

  • Linearity: A calibration curve should be established with a correlation coefficient (r²) of >0.99.

  • Accuracy: Determined by recovery studies at multiple spiking levels. Acceptable recovery is typically within 70-120%. [9]* Precision: Expressed as the relative standard deviation (RSD) of replicate analyses, which should ideally be below 20%. [9]* Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Matrix-matched standards should be used for calibration to compensate for any matrix effects that may enhance or suppress the analytical signal. [10]

Conclusion

The solid-phase extraction and QuEChERS methods detailed in these application notes provide robust and reliable procedures for the isolation and preconcentration of Dimethylvinphos from water and soil samples. The choice between C18 and polymeric SPE sorbents for water analysis will depend on the specific requirements of the assay and the potential for co-contaminants. The QuEChERS method offers a rapid and efficient approach for soil analysis, with the d-SPE cleanup step being crucial for removing matrix interferences. Adherence to the described protocols and proper method validation will ensure the generation of high-quality data for the environmental monitoring of this important organophosphate pesticide.

References

  • Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Retrieved from [Link]

  • Calatayud-Vernich, P., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylvinphos. PubChem. Retrieved from [Link]

  • Kouzayha, A., et al. (2012). Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. Scirp.org. Retrieved from [Link]

  • Trivedi, P., et al. (2014). DETERMINATION OF ORGANOPHOSPHORUS PESTICIDE RESIDUES IN WHEAT AND RICE BY QuEChERS METHOD. ResearchGate. Retrieved from [Link]

  • do Amaral, J. S., et al. (2023). A Recovery of pesticides in the presence of different sorbent phases... ResearchGate. Retrieved from [Link]

  • FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. Retrieved from [Link]

  • Asensio-Ramos, M., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2017). Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry. NIH. Retrieved from [Link]

  • Łozowicka, B., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. PMC - NIH. Retrieved from [Link]

  • Caldas, S. S., et al. (2022). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. MDPI. Retrieved from [Link]

  • Novak, J. M., & Watts, D. W. (n.d.). EVALUATION OF C18 SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES. USDA ARS. Retrieved from [Link]

Sources

Application Note: Acetylcholinesterase Inhibition Assay for Dimethylvinphos

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1][2][3] Organophosphorus compounds (OPs), a class of potent neurotoxicants used as pesticides and nerve agents, exert their primary toxic effect by inhibiting AChE.[4][5][6][7] Dimethylvinphos, an organophosphate pesticide, acts as an irreversible inhibitor of AChE.[3][8] The inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors, which can cause a range of adverse effects from muscular paralysis to death by asphyxiation.[1][3]

This application note provides a detailed protocol for determining the inhibitory potential of Dimethylvinphos on AChE activity using the well-established Ellman's method.[1][9][10][11] This colorimetric assay is a rapid, simple, and reliable method for high-throughput screening of AChE inhibitors.[1][11] The principle of the assay involves the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][9] The rate of color formation is directly proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor signifies its inhibitory effect.[1]

Mechanism of Action: Dimethylvinphos Inhibition of Acetylcholinesterase

Organophosphates like Dimethylvinphos act as irreversible inhibitors by phosphylating the serine residue within the catalytic triad of the AChE active site.[4][7][12] This covalent modification inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[2] The kinetic interaction between organophosphates and AChE can be complex, with the inhibitory capacity sometimes varying with the inhibitor concentration.[4][12]

Below is a diagram illustrating the mechanism of AChE inhibition.

AChE_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Dimethylvinphos ACh Acetylcholine (ACh) ACh_AChE ACh-AChE Complex ACh->ACh_AChE Binds to active site AChE_active Active AChE AChE_active->ACh_AChE ACh_AChE->AChE_active Hydrolysis Choline Choline ACh_AChE->Choline Acetate Acetate ACh_AChE->Acetate DMVP Dimethylvinphos (DMVP) AChE_inhibited Phosphorylated AChE (Inactive) DMVP->AChE_inhibited Covalent Bonding (Irreversible) AChE_active_inhib Active AChE AChE_active_inhib->AChE_inhibited

Caption: Mechanism of AChE Inhibition by Dimethylvinphos.

Materials and Reagents

Equipment
  • 96-well clear, flat-bottom microplates[9]

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 412 nm[1]

  • Incubator set to 37°C

Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[9]

  • Dimethylvinphos (analytical standard)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[9]

  • Acetylthiocholine iodide (ATCI)[9]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[9]

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Stock Solution: Prepare a stock solution of AChE in the assay buffer. The optimal final concentration in the well should be determined empirically but a starting point of 0.1-0.25 U/mL is common.[9] Store aliquots at -20°C.

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[9]

  • ATCI Substrate Solution (10 mM): Prepare a 10 mM stock solution of ATCI in deionized water. This solution should be prepared fresh daily.[1]

  • Dimethylvinphos Stock Solution (in DMSO): Prepare a high-concentration stock solution of Dimethylvinphos in DMSO. From this stock, prepare serial dilutions in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent effects on enzyme activity.[1]

Experimental Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.[9]

Assay Workflow Diagram

Assay_Workflow start Start plate_prep Prepare 96-well Plate: - Blanks - Negative Controls - Positive Controls - Test Compound Dilutions start->plate_prep add_reagents Add Reagents to Wells: 1. Assay Buffer 2. Dimethylvinphos/Vehicle 3. AChE Enzyme Solution plate_prep->add_reagents pre_incubation Pre-incubate Plate (e.g., 15 min at 37°C) add_reagents->pre_incubation add_dtnb Add DTNB Solution to all wells pre_incubation->add_dtnb initiate_reaction Initiate Reaction: Add ATCI Substrate Solution add_dtnb->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the AChE inhibition assay.

Step-by-Step Procedure
  • Plate Setup:

    • Blank wells: Contain all reagents except the enzyme. These wells are used to correct for the non-enzymatic hydrolysis of the substrate.

    • Negative Control wells (100% activity): Contain all reagents, including the enzyme and the vehicle (DMSO) used to dissolve the inhibitor, but no inhibitor.

    • Positive Control wells: Contain a known AChE inhibitor at a concentration expected to produce significant inhibition.

    • Test wells: Contain all reagents and varying concentrations of Dimethylvinphos.

  • Reagent Addition:

    • To each well, add the components in the following order:

      • 140 µL of Assay Buffer.[9]

      • 10 µL of the appropriate Dimethylvinphos dilution or vehicle (for control wells).[9]

      • 10 µL of the AChE working solution to all wells except the blank wells. For the blank wells, add an additional 10 µL of assay buffer.[9]

    • Mix the contents of the wells gently by tapping the plate.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Add 50 µL of the DTNB solution to all wells.[1]

    • To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells. The total reaction volume will be 200 µL.[1]

  • Absorbance Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm. For a kinetic assay, take readings every minute for 10-15 minutes.[1] For an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[1] A kinetic assay is generally preferred as it provides more detailed information about the reaction rate.

Data Analysis and Interpretation

Calculation of AChE Inhibition
  • Determine the Rate of Reaction: For a kinetic assay, plot absorbance versus time for each well. The slope of the linear portion of this curve represents the rate of reaction (ΔAbs/min).[1] For an endpoint assay, the final absorbance reading is used.

  • Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of AChE inhibition for each concentration of Dimethylvinphos:[1]

    % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

    Where:

    • RateControl is the reaction rate in the absence of the inhibitor (negative control).

    • RateTest is the reaction rate in the presence of Dimethylvinphos.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14] It is a common measure of an inhibitor's potency.

  • Generate a Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the Dimethylvinphos concentration.

  • Calculate the IC50 Value: The IC50 value can be determined from the resulting sigmoidal curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[15] There are also online calculators available for this purpose.[16]

Example Data Table
Dimethylvinphos (µM)Log [Dimethylvinphos]Average Rate (ΔAbs/min)% Inhibition
0 (Control)-0.1500
0.01-2.000.13510
0.1-1.000.10530
10.000.07550
101.000.03080
1002.000.01590

Safety Precautions

Dimethylvinphos is classified as toxic if swallowed or inhaled and harmful in contact with skin.[8][17] It is also very toxic to aquatic life with long-lasting effects.[8]

  • Always handle Dimethylvinphos in a well-ventilated area or a fume hood.[17]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[17]

  • Consult the Safety Data Sheet (SDS) for Dimethylvinphos for complete safety information and handling procedures.[17][18][19]

  • Dispose of all waste containing Dimethylvinphos according to institutional and local regulations for hazardous chemical waste.[17]

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the inhibitory effect of Dimethylvinphos on acetylcholinesterase activity. The described Ellman's method is a robust and reproducible assay suitable for screening and characterizing AChE inhibitors. Adherence to the outlined procedures and safety precautions will ensure the generation of high-quality, reliable data for researchers in toxicology, pharmacology, and drug development.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. PubMed. [Link]

  • Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. Oxford Academic. [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • IC50. Wikipedia. [Link]

  • Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats. PubMed. [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. [Link]

  • Acetylcholinesterase (AChE) Assay Kit. Boster Bio. [Link]

  • Dimethylvinphos. PubChem. [Link]

  • IC50 Determination. edX. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

  • Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • AChE Assay SOP. Scribd. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides. PMC. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. MDPI. [Link]

  • Organophosphorus Pesticide as Nerve Agent: Inhibition and Reactivation of AChE: A Review. Asian Publication Corporation. [Link]

  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PubMed. [Link]

  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PMC. [Link]

  • Acetylcholinesterase inhibitors: pharmacology and toxicology. PubMed. [Link]

    • Acetylcholinesterase and Insecticide Inhibition. YouTube. [Link]

Sources

Application Notes and Protocols for In Vitro Neurotoxicity of Dimethylvinphos

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced In Vitro Models in Organophosphate Neurotoxicology

Dimethylvinphos (DMVP) is an organophosphate (OP) insecticide, a class of compounds known for their potent neurotoxicity.[1] The primary mechanism of action for most OPs is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing hyperstimulation of cholinergic receptors and subsequent neuromuscular paralysis, a state known as cholinergic crisis.[3][4] However, emerging evidence suggests that the neurotoxic effects of OPs, including DMVP, are not limited to AChE inhibition. Secondary mechanisms such as the induction of oxidative stress, mitochondrial dysfunction, and disruption of neuronal development processes like neurite outgrowth are increasingly recognized as critical contributors to both acute and delayed neurotoxicity.[5][6]

Traditional toxicological testing has heavily relied on animal models. While valuable, these models face limitations in terms of species-specific differences, ethical considerations, cost, and low throughput. Consequently, there is an urgent and growing need for more complex, biologically relevant, and predictive in vitro assays to screen for the neurotoxic potential of environmental chemicals like DMVP.[7][8] This guide provides a comprehensive overview and detailed protocols for utilizing a range of in vitro models—from established cell lines to advanced 3D cultures and organ-on-a-chip systems—to dissect the multifaceted neurotoxicity of Dimethylvinphos.

Choosing the Right Model: A Comparative Overview

The selection of an appropriate in vitro model is contingent upon the specific research question, balancing physiological relevance with throughput and complexity.

Model SystemKey AdvantagesKey LimitationsBest Suited For
Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC-12)High-throughput, cost-effective, high reproducibility, easy to culture.[9]Lower physiological relevance, may lack certain neuronal features, non-human origin (PC-12).[9]High-throughput screening, initial toxicity ranking, basic mechanistic studies.
Primary Neuronal Cultures (e.g., rodent cortical, hippocampal)High physiological relevance, represent native neuronal populations and synaptic connections.[10][11][12]Ethical considerations, higher variability, more complex and costly to culture.[11][13]Detailed mechanistic studies, validation of screening hits, neurodevelopmental toxicity.
3D Neural Models (Neurospheres, Brain Organoids)Recapitulate tissue-like architecture, cell-cell interactions, and microenvironment; suitable for studying complex processes like synaptogenesis.[7][8][14]Complex culture protocols, potential for heterogeneity, challenges in analysis and imaging.[14]Developmental neurotoxicity, chronic exposure studies, modeling of complex neural networks.
Microphysiological Systems (Organ-on-a-Chip)Incorporate dynamic flow, multi-cellular complexity (e.g., blood-brain barrier), and organ-organ interactions.[15][16][17]Low throughput, highly specialized technology, high cost and complexity.Modeling the blood-brain barrier, studying neuroinflammation, advanced pharmacokinetic/pharmacodynamic (PK/PD) studies.[17][18]

Core Mechanistic Pathways and Assessment Strategy

A thorough investigation of DMVP neurotoxicity requires a multi-pronged approach targeting key cellular events. The following diagram illustrates the primary and secondary mechanisms of DMVP toxicity and the corresponding assays to measure these effects.

DMVP_Neurotoxicity_Pathway cluster_exposure Exposure cluster_mechanisms Cellular Mechanisms cluster_outcomes Toxicological Outcomes cluster_assays Endpoint Assays DMVP Dimethylvinphos (DMVP) AChE_Inhibition Acetylcholinesterase (AChE) Inhibition DMVP->AChE_Inhibition Oxidative_Stress Oxidative Stress DMVP->Oxidative_Stress Direct Effect ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation AChE_Assay AChE Activity Assay AChE_Inhibition->AChE_Assay Receptor_Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Receptor_Overstimulation->Oxidative_Stress Cytotoxicity Cytotoxicity / Cell Death Receptor_Overstimulation->Cytotoxicity Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Neurite_Damage Neurite Outgrowth Inhibition Oxidative_Stress->Neurite_Damage ROS_Assay ROS Production Assay Oxidative_Stress->ROS_Assay GSH_Assay GSH/GSSG Ratio Assay Oxidative_Stress->GSH_Assay Mitochondrial_Dysfunction->Cytotoxicity MTT_Assay MTT Assay (Viability) Mitochondrial_Dysfunction->MTT_Assay Functional_Deficit Loss of Network Function Cytotoxicity->Functional_Deficit LDH_Assay LDH Assay (Cytotoxicity) Cytotoxicity->LDH_Assay Neurite_Damage->Functional_Deficit Neurite_Assay Neurite Outgrowth Assay Neurite_Damage->Neurite_Assay

Caption: Key neurotoxic mechanisms of Dimethylvinphos and corresponding in vitro assays.

The following sections provide detailed, step-by-step protocols for the key assays identified above.

Experimental Workflow: A Step-by-Step Guide

The general workflow for assessing DMVP neurotoxicity involves several key stages, from model preparation to data analysis. This structured approach ensures reproducibility and allows for the integration of multiple endpoint analyses from the same experimental setup.

Experimental_Workflow cluster_assays 3. Endpoint Analysis Start Start Model_Prep 1. In Vitro Model Preparation (Cell Seeding / Culture Differentiation) Start->Model_Prep DMVP_Exposure 2. Compound Exposure (DMVP Dose-Response & Time-Course) Model_Prep->DMVP_Exposure Assay_Viability Cell Viability & Cytotoxicity (MTT / LDH Assays) DMVP_Exposure->Assay_Viability Assay_AChE AChE Activity Assay DMVP_Exposure->Assay_AChE Assay_Oxidative Oxidative Stress Assays (ROS / GSH) DMVP_Exposure->Assay_Oxidative Assay_Morphology Neurite Outgrowth Analysis (High-Content Imaging) DMVP_Exposure->Assay_Morphology Data_Analysis 4. Data Analysis & Interpretation Assay_Viability->Data_Analysis Assay_AChE->Data_Analysis Assay_Oxidative->Data_Analysis Assay_Morphology->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro neurotoxicity assessment.

Protocol 1: Assessment of Cell Viability and Cytotoxicity

A. Cell Viability via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, the quantity of which is directly proportional to the number of metabolically active cells.[19][20][21]

Materials:

  • Neuronal cells cultured in a 96-well plate

  • Dimethylvinphos (DMVP) stock solution

  • MTT solution: 5 mg/mL in sterile PBS, stored at -20°C, protected from light.[21]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: Plate neuronal cells at an optimized density (e.g., 1 x 10⁴ cells/well for SH-SY5Y) in a 96-well plate and allow them to adhere and differentiate as required for the model (typically 24-48 hours).

  • DMVP Treatment: Prepare serial dilutions of DMVP in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the DMVP dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or SDS solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

B. Cytotoxicity via Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[22] The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity or cell lysis.[22][23][24]

Materials:

  • Cells cultured in a 96-well plate and treated with DMVP as described above.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase).

  • Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits).

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Setup Controls: For each plate, prepare three sets of control wells:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).

    • Maximum LDH Release: Vehicle-treated cells lysed with Lysis Buffer 45 minutes before the assay (represents 100% cell death).

    • Medium Background: Culture medium only.

  • Sample Collection: After the DMVP incubation period, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the medium background absorbance from all readings. Then, calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)] * 100

Protocol 2: Acetylcholinesterase (AChE) Activity Assay

Principle: This assay is based on the Ellman method, where AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine.[3] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Cell lysate from DMVP-treated neuronal cells.

  • DTNB solution (Ellman's reagent).

  • Acetylthiocholine iodide (ATCh) substrate solution.

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • 96-well microplate.

  • Microplate reader capable of kinetic measurements at 412 nm.

Procedure:

  • Cell Lysate Preparation: After DMVP treatment, wash cells with cold PBS and lyse them in a suitable buffer (e.g., PBS with 0.1% Triton X-100). Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 150 µL of phosphate buffer.

    • 20 µL of cell lysate (diluted to an appropriate protein concentration).

    • 10 µL of DTNB solution.

  • Initiate Reaction: Add 20 µL of ATCh solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Normalize the activity to the total protein concentration in the lysate.

    • Calculate the percentage of AChE inhibition relative to the vehicle control:

    • % AChE Inhibition = [1 - (Rate_sample / Rate_vehicle_control)] * 100

Protocol 3: Assessment of Oxidative Stress

A. Intracellular Reactive Oxygen Species (ROS) Measurement

Principle: Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) are cell-permeable and non-fluorescent. Once inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS (primarily hydrogen peroxide, hydroxyl radicals, and peroxynitrite) converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[25][26]

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate.

  • H₂DCFDA probe stock solution (e.g., 10 mM in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm).

  • Positive Control (e.g., H₂O₂ or Tert-butyl hydroperoxide).

Procedure:

  • DMVP Treatment: Treat cells with DMVP for the desired time in a 96-well plate.

  • Probe Loading: Remove the treatment medium and wash the cells gently with pre-warmed HBSS.

  • Incubation: Add 100 µL of working H₂DCFDA solution (e.g., 10 µM in HBSS) to each well. Incubate for 30-45 minutes at 37°C, protected from light.

  • Wash: Remove the probe solution and wash the cells again with HBSS to remove any extracellular probe. Add 100 µL of fresh HBSS to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).

  • Data Analysis: Express the results as a percentage or fold change in fluorescence relative to the vehicle-treated control cells.

B. Glutathione (GSH/GSSG) Ratio Assay

Principle: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox status.[27] A decrease in this ratio signifies a shift towards an oxidative state. Commercially available kits typically use a kinetic enzymatic recycling method where GSH reductase reduces GSSG to GSH, which then reacts with a chromogen like DTNB. Total glutathione is measured directly, while GSSG is measured after masking GSH with a reagent like 2-vinylpyridine.[27][28]

Materials:

  • Cell pellets from DMVP-treated cultures.

  • Commercially available GSH/GSSG ratio assay kit.

  • Metaphosphoric acid or other deproteinizing agent.

  • Microplate reader.

Procedure:

  • Sample Preparation: After DMVP treatment, harvest cells and prepare a deproteinized cell lysate according to the kit manufacturer's protocol. This step is critical to prevent protein thiols from interfering with the assay.

  • Assay Setup: Prepare two sets of reactions for each sample: one for total glutathione (GSH + GSSG) and one for GSSG only. Follow the kit's specific instructions for adding reagents, which will include the GSH masking step for the GSSG-only wells.[27]

  • Standard Curve: Prepare a standard curve using the provided GSH or GSSG standards.

  • Measurement: Perform the enzymatic reaction and measure the absorbance or fluorescence according to the kit's protocol. This is often a kinetic reading.

  • Data Analysis:

    • Calculate the concentrations of total glutathione and GSSG from the standard curve.

    • Calculate the concentration of GSH: [GSH] = [Total Glutathione] - (2 * [GSSG]) (Note: two molecules of GSH form one molecule of GSSG).

    • Determine the GSH/GSSG ratio.

Protocol 4: Neurite Outgrowth Assessment

Principle: Neurite outgrowth is a fundamental process in neuronal development and a sensitive endpoint for detecting neurotoxicity.[29] This assay uses high-content imaging and analysis to quantify changes in neurite morphology (e.g., length, number, branching) after exposure to a toxicant.[6][30]

Materials:

  • iPSC-derived neurons or a suitable cell line (e.g., PC-12, SH-SY5Y) plated on coated (e.g., Poly-D-Lysine/Laminin) 96- or 384-well imaging plates.[30]

  • DMVP stock solution.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-β-III Tubulin antibody (neuron-specific marker).

  • Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI or Hoechst.

  • High-Content Imaging System and analysis software.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to differentiate. Treat with a range of DMVP concentrations for a specified period (e.g., 72 hours).[30]

  • Fixation and Staining:

    • Carefully aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with primary anti-β-III Tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS. Leave the final wash on for imaging.

  • Imaging: Acquire images using a high-content imaging system. Capture multiple fields per well to ensure robust data. Use channels for the nuclear stain (to count cells) and the neurite stain.

  • Image Analysis: Use the system's analysis software to quantify key parameters. The software will identify cell bodies based on the nuclear stain and trace the neurites extending from them. Key output parameters include:

    • Total neurite length per neuron.

    • Number of neurites per neuron.

    • Number of branch points per neuron.

    • Viable cell count (from the nuclear stain).

  • Data Analysis: Normalize the neurite outgrowth parameters to the number of viable cells to distinguish between specific anti-outgrowth effects and general cytotoxicity. Express the results as a percentage of the vehicle control.

Conclusion

The study of Dimethylvinphos neurotoxicity requires a sophisticated, multi-endpoint approach that moves beyond simple AChE inhibition. The in vitro models and protocols detailed in this guide provide researchers with a powerful toolkit to dissect the complex mechanisms of OP toxicity. By combining high-throughput screening in cell lines with more detailed mechanistic validation in primary or 3D cultures, scientists can build a more comprehensive and human-relevant understanding of the risks posed by DMVP and other neurotoxic compounds. This, in turn, will accelerate the development of safer chemicals and more effective regulatory policies.

References

  • Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures. PubMed Central. [Link]

  • Primary cultures of neurons for testing neuroprotective drug effects. PubMed. [Link]

  • Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. PMC - NIH. [Link]

  • Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. Methods in Molecular Biology. [Link]

  • Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies. Springer Link. [Link]

  • Dimethylvinphos (Ref: SD 8280). AERU - University of Hertfordshire. [Link]

  • The Future of 3D Brain Cultures in Developmental Neurotoxicity Testing. PMC - NIH. [Link]

  • Primary Neuron Culture & Isolation Service. Creative Biolabs. [Link]

  • In Vitro Models for Testing Organophosphate-Induced Neurotoxicity and Remediation. Elsevier. [Link]

  • Novel scalable 3D cell based model for in vitro neurotoxicity testing: Combining human differentiated neurospheres with gene expression and functional endpoints. PubMed. [Link]

  • Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. ACS Publications. [Link]

  • Comparison of 2D and 3D Cell Culture Models in Neurotoxicity Assessment. ResearchGate. [Link]

  • Developmental neurotoxicity of chlorpyrifos modeled in vitro: comparative effects of metabolites and other cholinesterase inhibitors on DNA synthesis in PC12 and C6 cells. PMC - NIH. [Link]

  • Recent organ-on-a-chip advances toward drug toxicity testing. Microphysiological Systems. [Link]

  • Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio. ACS Publications. [Link]

  • A Sensitive and Selective Assay of Neuronal Degeneration in Cell Culture. PubMed - NIH. [Link]

  • Measurement of Mitochondrial ROS Production. PMC - NIH. [Link]

  • Organ-On-A-Chip in vitro Models of the Brain and the Blood-Brain Barrier and Their Value to Study the Microbiota-Gut-Brain Axis in Neurodegeneration. PMC - PubMed Central. [Link]

  • Measurement of glutathione (GSH) content in neuronal cell extracts. ResearchGate. [Link]

  • 3D brain-on-a-chip helps predict drug neurotoxicity. The Murphy Group. [Link]

  • In Vitro Models for Testing Organophosphate-Induced Neurotoxicity and Remediation. ResearchGate. [Link]

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI Bookshelf. [Link]

  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. MDPI. [Link]

  • ROS staining of neurons for ROS and viability measurements. ResearchGate. [Link]

  • GSH/GSSG Ratio Assay. ScienCell Research Laboratories. [Link]

  • Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. MDPI. [Link]

  • Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. PMC - PubMed Central. [Link]

  • Neuronal Glutathione Content and Antioxidant Capacity can be Normalized In Situ by N-acetyl Cysteine Concentrations Attained in Human Cerebrospinal Fluid. PubMed Central. [Link]

  • Organ-Chips for Neuroscience Research & Drug Development. Emulate. [Link]

  • The mitochondrial GSH systems in CA1 pyramidal cells and astrocytes react differently during oxygen-glucose deprivation and reperfusion. NIH. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Neurite outgrowth inhibitory levels of organophosphates induce tissue transglutaminase activity in differentiating N2a cells: evidence for covalent adduct formation. PubMed Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Organ-on-a-chip platforms for drug development, cellular toxicity assessment, and disease modeling. ResearchGate. [Link]

  • High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. NIH. [Link]

  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. [Link]

  • Neurite Outgrowth Assay. Evotec. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. [Link]

  • Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. PMC - PubMed Central. [Link]

  • Profiling the Tox21 Chemical Collection for Acetylcholinesterase Inhibition. PubMed Central. [Link]

  • Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics. PubMed. [Link]

  • Plant products with acetylcholinesterase inhibitory activity for insect control. BioRisk. [Link]

Sources

Troubleshooting & Optimization

Overcoming matrix effects in Dimethylvinphos LC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Dimethylvinphos. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming matrix effects, a common challenge in the quantitative analysis of this organophosphate insecticide. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable analytical results.

Understanding the Challenge: Matrix Effects in Dimethylvinphos Analysis

Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of Dimethylvinphos?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of Dimethylvinphos analysis, this interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[3][4] This phenomenon directly impacts the accuracy, precision, and sensitivity of your analytical method, potentially leading to erroneous quantification of Dimethylvinphos residues.[5]

The complexity of the sample matrix is a primary contributor to these effects. For instance, when analyzing Dimethylvinphos in food or environmental samples, co-extracted substances like lipids, pigments, and other organic molecules can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][6]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during Dimethylvinphos LC-MS analysis in a question-and-answer format, providing actionable solutions grounded in scientific principles.

Q2: My Dimethylvinphos signal is significantly lower in my sample matrix compared to the pure solvent standard. What is causing this and how can I fix it?

This is a classic sign of ion suppression .[5] The co-eluting matrix components are likely competing with Dimethylvinphos for ionization in the MS source.[2] Here’s a systematic approach to troubleshoot and mitigate this issue:

Step 1: Confirm and Quantify the Matrix Effect

Before making significant changes to your method, it's crucial to confirm that you are indeed observing a matrix effect. A post-extraction spike experiment is a reliable way to do this.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A: Dimethylvinphos standard in pure solvent.

    • Set B: Blank matrix extract (processed through your sample preparation procedure without the analyte).

    • Set C: Blank matrix extract spiked with Dimethylvinphos at the same concentration as Set A.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the matrix effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Step 2: Improve Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[7]

  • For Food and Agricultural Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

    The QuEChERS method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in a variety of matrices.[8][9][10] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[11]

    Experimental Protocol: Generic QuEChERS Procedure

    • Homogenize 10-15 g of your sample.

    • Add 10-15 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent) and shake for 1 minute.[9]

    • Centrifuge the sample.

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove non-polar interferences.

    • Vortex and centrifuge again.

    • Collect the supernatant for LC-MS analysis.

  • For Water Samples: Solid-Phase Extraction (SPE)

    SPE is a powerful technique for isolating and concentrating analytes from liquid samples while removing interfering matrix components.[12][13][14]

    Experimental Protocol: General SPE Workflow

    • Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute Dimethylvinphos from the cartridge with a stronger organic solvent.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.

Step 3: Optimize Chromatographic Separation

Improving the separation of Dimethylvinphos from matrix components can significantly reduce ion suppression.[15]

  • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte peak and any co-eluting interferences.

  • Column Selection: Consider using a column with a different stationary phase chemistry to alter the selectivity of the separation.

Q3: I'm seeing inconsistent results for my quality control (QC) samples. Could matrix effects be the cause?

Yes, inconsistent QC results are a strong indicator of variable matrix effects between different sample preparations.[1] This is particularly common in complex and heterogeneous matrices.

Solution: Employ a Robust Calibration Strategy

When sample cleanup and chromatography optimization are insufficient to eliminate matrix effects, the following calibration strategies can compensate for them:

  • Matrix-Matched Calibration: This is a widely used approach where the calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.[16][17][18] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

    Experimental Protocol: Preparing Matrix-Matched Calibrants

    • Obtain a blank matrix that is free of Dimethylvinphos.

    • Process this blank matrix through your entire sample preparation procedure.

    • Use the resulting blank matrix extract to prepare your calibration standards at various concentration levels.

    • Construct your calibration curve using these matrix-matched standards.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard

    The use of a stable isotope-labeled internal standard is the most reliable method for correcting matrix effects.[7][19] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). The SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[17] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved regardless of matrix effects.

    Workflow for Using a SIL-IS

    • Select a suitable SIL-IS for Dimethylvinphos.

    • Spike a known amount of the SIL-IS into all samples, standards, and quality controls at the beginning of the sample preparation process.

    • Analyze the samples by LC-MS/MS.

    • Quantify Dimethylvinphos by calculating the peak area ratio of the analyte to the SIL-IS.

Q4: My baseline is noisy and I'm seeing many interfering peaks. How can I improve the selectivity of my method?

A noisy baseline and interfering peaks can be due to insufficient sample cleanup or a non-selective MS method.

Solution: Enhance Method Selectivity

  • Optimize MS/MS Parameters: For tandem mass spectrometry (MS/MS), ensure that you are using the most specific and intense multiple reaction monitoring (MRM) transitions for Dimethylvinphos.[20][21] This involves optimizing the precursor ion, product ions, collision energy, and other instrument-specific parameters.

    ParameterTypical Value RangePurpose
    Precursor Ion (m/z)[M+H]⁺ or [M+Na]⁺Selects the Dimethylvinphos molecule.
    Product Ions (m/z)Specific fragmentsProvides structural confirmation and quantification.
    Collision Energy (eV)Analyte-dependentOptimizes fragmentation for maximum signal.
  • Advanced Sample Cleanup: If your current sample preparation is inadequate, consider a more rigorous cleanup strategy. This may involve using multiple d-SPE sorbents in your QuEChERS method or employing a multi-step SPE protocol.

Visualizing the Workflow: Overcoming Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in Dimethylvinphos LC-MS analysis.

MatrixEffect_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_calibration_options Calibration Options Problem Inaccurate or Irreproducible Dimethylvinphos Quantification ConfirmME Perform Post-Extraction Spike Experiment Problem->ConfirmME Suspect Matrix Effect QuantifyME Calculate Matrix Effect (%) ConfirmME->QuantifyME SamplePrep Optimize Sample Preparation (QuEChERS, SPE) QuantifyME->SamplePrep Matrix Effect > ±20% Chromo Improve Chromatographic Separation SamplePrep->Chromo If necessary Calibration Implement Advanced Calibration Chromo->Calibration If necessary MMC Matrix-Matched Calibration Calibration->MMC Good SIL_IS Stable Isotope-Labeled Internal Standard Calibration->SIL_IS Best

Caption: A workflow for diagnosing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q5: Can I just dilute my sample to reduce matrix effects?

Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[22][23] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially for trace-level analysis. It is a viable strategy when the concentration of Dimethylvinphos is sufficiently high.

Q6: Are matrix effects more common with ESI or APCI?

Matrix effects are generally more pronounced with Electrospray Ionization (ESI) compared to Atmospheric Pressure Chemical Ionization (APCI).[5] This is because ESI is more susceptible to competition for charge and changes in droplet formation and evaporation caused by co-eluting compounds.

Q7: Where can I find a stable isotope-labeled internal standard for Dimethylvinphos?

Several chemical suppliers specialize in reference standards and stable isotope-labeled compounds. A search on the websites of vendors like LGC Standards or MedChemExpress may yield commercially available options.[24][25] If a specific SIL-IS for Dimethylvinphos is not available, a structurally similar organophosphate SIL-IS that elutes close to Dimethylvinphos could be considered as an alternative, though this is less ideal.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce.
  • Armstrong, J. L., Dills, R. L., & Fenske, R. A. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 49(2), 101–109. [Link]

  • Galitzine, C., et al. (2018). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 17(10), 3536–3546.
  • Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881–899.
  • QuEChERS: Home. (n.d.). EURL-SRM. Retrieved from [Link]

  • Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • Armstrong, J. L., Dills, R. L., & Fenske, R. A. (2014).
  • Yamashita, K., et al. (2011). Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. Journal of Pesticide Science, 36(3), 349-354.
  • Płotka-Wasylka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2016). Miniaturized solid-phase extraction techniques. TrAC Trends in Analytical Chemistry, 77, 23-44.
  • GERSTEL. (2020). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS.
  • BenchChem. (n.d.). Robust Quantification of Organophosphate Pesticides Using Solid-Phase Extraction with an Internal Standard.
  • Al-Hetlani, E. (2023). Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. Foods, 12(10), 2043.
  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1094-1104.
  • Li, Z., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2603.
  • Hancock, P. A., & Fowlis, I. A. (1998). Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry. Analytical Chemistry, 70(18), 3922-3926.
  • Bar-Avi, Y., & El-Aneed, A. (2017). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Bioanalysis, 9(1), 87-98.
  • Islam, M. S., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(10), 834.
  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Armstrong, J. L., Dills, R. L., & Fenske, R. A. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of Environmental Science and Health, Part B, 49(2), 101-109.
  • Mansilha, C., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry.
  • Grant, R. P. (2016). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 62(1), 32-41.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Li, H., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • BenchChem. (n.d.).
  • Gergov, M., Ojanperä, I., & Vuori, E. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ionspray tandem mass spectrometry with multiple-reaction monitoring.
  • APHA, AWWA, WEF. (2017). Standard Methods for the Examination of Water and Wastewater. 23rd ed.
  • Deme, P., et al. (2013). LC-MS/MS Determination of Organophosphorus Pesticide Residues in Coconut Water. Food Analytical Methods, 6(4), 1162-1169.
  • Van De Steene, J. C., & Lambert, W. E. (2008). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Marín, J. M., et al. (2021). Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. Foods, 10(8), 1699.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Parisyunnanoside B.
  • Cappiello, A., et al. (2010). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 82(9), 3573-3580.
  • Choi, B. K., Hercules, D. M., & Gusev, A. I. (2001). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Fresenius' journal of analytical chemistry, 369(3-4), 370-377.
  • Organomation. (n.d.).
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
  • IU Indianapolis ScholarWorks. (n.d.).
  • Ncube, S., et al. (2012). Modern Sample Preparation Techniques for Pesticide Analysis. In Pesticides in the Modern World-Trends in Pesticides Analysis. InTech.
  • Creusot, N., et al. (2021). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry.
  • Tadesse, B. A., & Tushune, K. (2019). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Journal of Analytical & Pharmaceutical Research, 8(3), 96-106.
  • Shimadzu Corporation. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS.
  • GL Sciences Inc. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • LGC Standards. (n.d.).
  • Al-Tannak, N. F., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(15), 5824.
  • Mettler-Altmann, T., et al. (2018). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. In Plant Metabolomics (pp. 179-196). Humana Press, New York, NY.
  • MedChemExpress. (n.d.). Internal Standard for Environmental Contaminants | Isotope-Labeled Compounds.
  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). Retrieved from [Link]

Sources

Navigating the Nuances of Dimethylvinphos Analysis: A GC-MS Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of Dimethylvinphos. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing injection parameters. We will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a robust and self-validating analytical system.

Troubleshooting Guide: From Problem to Peak Performance

This section addresses specific, common issues encountered during the GC-MS analysis of Dimethylvinphos, an organophosphate pesticide that can be prone to thermal degradation and active site interactions within the GC inlet.[1][2]

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak.

  • "Fronting" peaks, where the front slope is less steep than the back.

Root Cause Analysis:

Peak tailing for active compounds like organophosphorus pesticides is often indicative of unwanted interactions within the analytical system.[1] This can occur due to active sites in the injector liner, contamination, or improper chromatographic conditions. Fronting peaks can suggest column overload or an incompatible solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Corrective Actions:

  • Liner Selection and Maintenance: The liner is the first point of contact for your sample and a primary source of activity.[3][4]

    • Action: Replace the inlet liner with a new, deactivated liner. For active compounds like Dimethylvinphos, a Siltek® or similarly treated liner is recommended to minimize surface interactions.[5] A single taper liner with glass wool is a good starting point for splitless injections to aid in sample vaporization and trap non-volatile matrix components.[6][7]

    • Rationale: Active silanol groups on the surface of a standard glass liner can interact with the polar functional groups of Dimethylvinphos, causing adsorption and peak tailing. Deactivation processes mask these sites.

  • Injector Temperature Optimization: While a higher temperature promotes rapid vaporization, excessive heat can degrade thermally labile pesticides like some organophosphates.[1][8]

    • Action: Analyze a standard at a range of injector temperatures (e.g., 200°C, 225°C, 250°C) while keeping other parameters constant.

    • Rationale: You are seeking the lowest temperature that provides efficient vaporization (good peak shape) without causing degradation (loss of response). A typical starting point for many pesticides is 250°C.[9]

  • Column Conditioning: A poorly conditioned column can expose active sites.

    • Action: Bake out the column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.

Issue 2: Low Sensitivity / Poor Response

Symptoms:

  • The peak for Dimethylvinphos is very small or not detectable at expected concentrations.

  • Inconsistent area counts between injections.

Root Cause Analysis:

Low sensitivity can stem from several factors including sample degradation in the hot inlet, inefficient transfer of the sample onto the column, or leaks in the system.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low sensitivity.

Step-by-Step Corrective Actions:

  • Optimize Splitless Hold Time: In splitless injection, the split vent is closed for a period to allow the majority of the sample to transfer to the column.[8]

    • Action: The ideal hold time should be long enough for the carrier gas to sweep the liner volume 1.5 to 2 times.[6] Calculate this based on your liner volume and column flow rate. Test hold times around this calculated value (e.g., 0.75 min, 1.0 min, 1.25 min).

    • Rationale: A hold time that is too short will result in a significant portion of the analyte being vented, leading to poor sensitivity. Conversely, a time that is too long can lead to excessive solvent tailing that may interfere with early eluting peaks.[6][8]

  • Evaluate Injection Mode: For thermally sensitive compounds, a "cold" injection technique can significantly improve response.[10]

    • Action: If available, switch from a hot splitless injection to a cold splitless (CSL) or a programmed temperature vaporization (PTV) injection.

    • Rationale: Cold injection techniques introduce the sample into a cool inlet, which then ramps in temperature. This gentle vaporization minimizes thermal shock and reduces the degradation of labile analytes.[10]

  • Check for Backflash: This occurs when the sample solvent rapidly expands upon injection, and its vapor volume exceeds the volume of the liner.[8] This can lead to sample loss and poor reproducibility.

    • Action: Use an online vapor volume calculator to ensure your injection volume and solvent are appropriate for the liner dimensions, inlet temperature, and head pressure. If backflash is likely, reduce the injection volume or use a liner with a larger internal diameter.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best starting injection parameters for Dimethylvinphos analysis?

A1: A good starting point for method development is crucial. The following parameters can be considered a robust baseline, to be optimized for your specific instrument and application.

ParameterRecommended Starting ValueRationale
Injection Mode SplitlessIdeal for trace analysis to maximize the amount of analyte reaching the column.[6]
Injector Temperature 250 °CA common temperature for pesticide analysis, balancing vaporization efficiency with minimizing thermal degradation.[9]
Injection Volume 1 µLA standard volume that helps to prevent backflash in typical 4 mm ID liners.[11][12]
Splitless Hold Time 1.0 minuteA typical starting point, but should be optimized based on liner volume and flow rate.[6][8]
Liner Type Single Taper w/ Wool (Deactivated)The taper directs the sample to the column, and the deactivated wool aids vaporization and protects the column.[5][7]
Solvent Ethyl Acetate or IsooctaneCommon solvents in pesticide residue analysis with good volatility and compatibility with many extraction methods.[10][13]

Q2: How does the choice of solvent affect my analysis?

A2: The solvent plays a critical role in the injection process. The "solvent effect" in splitless injection helps to focus the analytes at the head of the column. For this to work effectively, the initial oven temperature should be set at or slightly below the boiling point of the solvent.[6][8] Additionally, the solvent's expansion volume is a key factor in preventing backflash.[8] Solvents with lower expansion coefficients are less prone to this issue.

Q3: How often should I perform inlet maintenance when analyzing organophosphates?

A3: Due to the active nature of organophosphorus pesticides and the potential for matrix contamination, frequent inlet maintenance is critical for maintaining data quality and reproducibility.[1]

  • Replace the Septum: Every 100-150 injections, or sooner if you observe baseline disturbances or tailing peaks.

  • Replace the Liner: After approximately 50-100 matrix injections, or when performance degradation (peak tailing, loss of response) is noted.[13] Using a liner with glass wool can help trap non-volatile matrix components, potentially extending column life but requiring more frequent liner changes.[8]

  • Clean the Inlet: A full inlet cleaning should be performed periodically, especially when changing column types or after analyzing particularly "dirty" samples.

By systematically addressing these common issues and understanding the scientific principles behind injection parameter optimization, you can develop a robust and reliable GC-MS method for the analysis of Dimethylvinphos.

References

  • Optimizing Splitless GC Injections. (2018). LCGC International. [Link]

  • GC/GC-MS Glass Insert/Liner Selection Guide. (n.d.). Shimadzu. [Link]

  • Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. (2012). Agilent Technologies. [Link]

  • GC Inlet Liner Selection An Introduction. (2019). Restek. [Link]

  • Optimisation of a programmed split-splitless injector in the gas chromatographic-mass spectrometric determination of organochlorine pesticides. (n.d.). ResearchGate. [Link]

  • GC Inlet Liner. (n.d.). BGB Analytik. [Link]

  • Optimizing Splitless Injection. (2022). Restek. [Link]

  • How to Choose a GC Inlet Liner. (2020). Restek. [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). cromlab-instruments.es. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. [Link]

  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2023). National Institutes of Health. [Link]

  • Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. [Link]

  • Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Analytical Methods and Procedures for Pesticides. (n.d.). U.S. Environmental Protection Agency. [Link]

  • GC/MS/MS Pesticide Residue Analysis. (n.d.). Agilent Technologies. [Link]

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. (2022). ResearchGate. [Link]

  • Method 622.1: The Determination of Thiophosphate Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. (2024). CentAUR. [Link]

  • Methods For The Determination Of Nonconventional Pesticides In Municipal And Industrial Wastewater Volume 1. (1993). U.S. Environmental Protection Agency. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Development of an Untargeted Gas Chromatography-Mass Spectrometry (GC/MS) Method for the Detection of Drugs in Wastewater. (n.d.). VCU Scholars Compass. [Link]

Sources

Troubleshooting low recovery of Dimethylvinphos during sample extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge of Dimethylvinphos Recovery

Welcome to the technical support guide for Dimethylvinphos analysis. As an organophosphate insecticide, Dimethylvinphos presents unique challenges during extraction from complex matrices such as agricultural products, soil, and water.[1] Its chemical structure, featuring a phosphate ester and a chlorinated vinyl group, governs its solubility, stability, and interaction with sample components.[2][3][4] This guide is structured to address the most common issues leading to low analyte recovery in a direct question-and-answer format. We will delve into the root causes of these problems and provide scientifically-grounded, actionable solutions to optimize your analytical methods.

Part 1: Foundational Knowledge - Physicochemical Properties of Dimethylvinphos

A thorough understanding of your analyte's properties is the bedrock of effective troubleshooting. Low recovery is often a direct consequence of a mismatch between the extraction strategy and the analyte's chemical nature.

Table 1: Key Physicochemical Properties of Dimethylvinphos

PropertyValueSignificance for ExtractionSource
Molecular Formula C₁₀H₁₀Cl₃O₄P-[2]
Molecular Weight 331.52 g/mol Affects diffusion and chromatographic behavior.[3][4]
LogP (XLogP3) 2.4Indicates moderate lipophilicity; soluble in a range of organic solvents but with limited water solubility. This property is crucial for solvent selection in LLE and QuEChERS.[2]
Water Solubility 130 mg/L at 20°CLow but significant. In aqueous samples, pre-concentration is necessary. In QuEChERS, this allows for partitioning from the aqueous to the organic phase.[5]
Vapor Pressure 1.3 x 10⁻³ Pa at 25°CLow volatility makes it suitable for both GC and LC analysis. Evaporation steps must be gentle to avoid loss.[6]
Stability Susceptible to hydrolysis, especially under alkaline conditions.CRITICAL: The pH of the sample and extraction solvents must be controlled (ideally pH 4-7) to prevent degradation.[7][7]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter. We'll diagnose the likely cause and prescribe a validated solution.

Initial Checks & Systematic Issues

Q1: My Dimethylvinphos recovery is consistently low across all samples, including my positive controls. Where should I start troubleshooting?

A1: This pattern points to a systematic error rather than a matrix-specific issue. Before modifying your extraction protocol, verify the fundamentals of your analytical system.

Causality: A systematic error affects every sample uniformly. The most common culprits are analyte degradation before the analysis even begins, or inaccurate quantification.

Troubleshooting Workflow:

start Consistently Low Recovery check_std 1. Verify Standard Integrity - Is it expired? - Stored correctly (-20°C)? - Prepare fresh stock solution. start->check_std check_ph 2. Check Solvent/Reagent pH - Is extraction solvent pH > 7? - Are buffers expired or incorrectly prepared? check_std->check_ph check_cal 3. Review Instrument Calibration - Is the calibration curve linear (R² > 0.995)? - Analyze a mid-point standard. Is the reading accurate? check_ph->check_cal check_temp 4. Assess Temperature Exposure - Are evaporation steps too hot? - Are samples left at room temp for extended periods? check_cal->check_temp

Caption: Initial workflow for diagnosing systematic low recovery.

Actionable Steps:

  • Standard Viability: Dimethylvinphos standards should be stored at -20°C.[1] Prepare a fresh stock and working standards from a certified reference material.

  • pH Control: The phosphate ester group is prone to alkaline hydrolysis.[7] Ensure your extraction solvents and any water used are neutral or slightly acidic. If using the QuEChERS method, the use of buffering salts (e.g., acetate buffer) is highly recommended to maintain a pH around 4.8, which stabilizes pH-sensitive pesticides.[8]

  • Instrument Performance: Verify your GC-MS or LC-MS/MS is performing correctly by injecting a known concentration of Dimethylvinphos standard. Poor peak shape, low abundance, or a non-linear calibration curve indicate an instrument issue, not an extraction problem.

  • Temperature: Avoid excessive heat during any solvent evaporation steps. High temperatures can accelerate degradation.

Matrix-Related Issues

Q2: My recovery is excellent in solvent standards but drops significantly when I analyze complex samples like leafy greens, avocados, or soil. What is causing this?

A2: This is a classic case of "matrix effects." Co-extracted, non-target compounds from the sample matrix are interfering with your extraction and/or analysis.[9][10][11]

Causality:

  • Analyte Sequestration: In high-fat matrices (e.g., oils, nuts, avocado), nonpolar lipids can trap the moderately lipophilic Dimethylvinphos, preventing its efficient partition into the extraction solvent.[12]

  • Signal Suppression/Enhancement: During analysis (especially LC-MS/MS), co-eluting matrix components can interfere with the ionization of Dimethylvinphos in the mass spectrometer source, leading to an artificially low (suppression) or high (enhancement) signal.[11][13]

  • Active Sites: In GC analysis, non-volatile matrix components can build up in the injector liner, creating active sites that adsorb or degrade the analyte, reducing the amount that reaches the detector.[9]

Solutions:

  • Optimize Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis. The QuEChERS method incorporates a dispersive solid-phase extraction (d-SPE) cleanup step for this purpose.[14]

    matrix What is your matrix type? fatty High Fat/Lipids (e.g., Avocado, Nuts, Oily Seeds) matrix->fatty Fatty pigmented High Pigment (e.g., Spinach, Kale, Berries) matrix->pigmented Pigmented general General Produce (e.g., Apple, Cucumber) matrix->general General sorbent_c18 Use C18 Sorbent (Removes nonpolar lipids) fatty->sorbent_c18 sorbent_psa Use PSA Sorbent (Removes sugars, organic acids) fatty->sorbent_psa Combine with PSA sorbent_gcb Use GCB Sorbent (Removes pigments, sterols) Caution: May retain planar pesticides pigmented->sorbent_gcb pigmented->sorbent_psa Combine with PSA general->sorbent_psa

    Caption: Decision tree for selecting QuEChERS cleanup sorbents.

  • Use Matrix-Matched Calibration: To compensate for signal suppression or enhancement that cleanup cannot entirely remove, prepare your calibration standards in a blank matrix extract.[12] This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.

  • Protect your GC System: If using GC, employ a splitless injection with a glass wool-packed liner to trap non-volatile matrix components. Regular liner changes and inlet maintenance are crucial.[9]

Analyte Stability & Degradation

Q3: My recoveries are inconsistent, and I suspect Dimethylvinphos is degrading during sample preparation. How can I confirm and prevent this?

A3: Inconsistent recoveries often point to analyte degradation. Dimethylvinphos, like many organophosphates, can degrade due to improper pH, temperature, or enzymatic activity from the sample matrix.

Causality: The ester linkages in Dimethylvinphos are susceptible to hydrolysis. This chemical breakdown is significantly accelerated by high pH (alkaline conditions) and elevated temperatures.[7] Some sample matrices may also contain enzymes that can metabolize the pesticide after homogenization if not properly denatured.

Actionable Steps:

  • pH Buffering is Non-Negotiable: The single most important step is to control the pH. Use a buffered QuEChERS method (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer).[8][14] This maintains the extract at a stable pH (typically 4.0-5.5), minimizing hydrolytic degradation.

  • Keep it Cold: Perform extractions at room temperature or below. If your homogenization process generates heat, pre-chill your samples and the solvent. Store extracts at low temperatures (-20°C) if analysis is not performed immediately.[1]

  • Work Quickly: Minimize the time between sample homogenization and the final analysis. The longer the analyte is in contact with the raw matrix and extraction solvents, the greater the opportunity for degradation.

  • Stability Experiment (Self-Validation): To confirm degradation, perform a time-course study. Spike a blank matrix extract with a known amount of Dimethylvinphos. Analyze aliquots immediately, and then after 4, 8, and 24 hours at room temperature. A significant decrease in the measured concentration over time is clear evidence of degradation.

Part 3: Validated Experimental Protocols

Protocol 1: Optimized QuEChERS Extraction for Dimethylvinphos

This protocol is based on the AOAC Official Method 2007.01 and is suitable for a wide range of fruit and vegetable matrices.[8][14]

I. Sample Extraction

  • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube. For dry samples (e.g., grains), add an appropriate amount of water to rehydrate.[15]

  • Internal Standard: Add an appropriate internal standard.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the pouch of AOAC 2007.01 extraction salts (containing 4 g MgSO₄ and 1 g NaCl, plus buffering agents like sodium acetate).

  • Immediately shake vigorously for 1 minute to prevent salt clumping and ensure proper phase separation.

  • Centrifuge at ≥3000 rcf for 5 minutes.

II. Dispersive SPE (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube. The tube should contain anhydrous MgSO₄ (to remove residual water) and the appropriate cleanup sorbent(s) based on your matrix (see Diagram 2).

    • General Purpose: PSA (Primary Secondary Amine) to remove organic acids.

    • High Fat: 50 mg PSA + 50 mg C18.

    • High Pigment: 50 mg PSA + 50 mg Graphitized Carbon Black (GCB).

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is your final extract. Transfer it to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16769, Dimethylvinphos. Retrieved from [Link].

  • CAS Common Chemistry (n.d.). Dimethylvinphos. CAS, a division of the American Chemical Society. Retrieved from [Link].

  • PubChemLite (2025). Dimethylvinphos (C10H10Cl3O4P). Université du Luxembourg. Retrieved from [Link].

  • NIST (2025). dimethylvinphos(E). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • University of Hertfordshire (n.d.). Dimethylvinphos (Ref: SD 8280). Agriculture & Environment Research Unit (AERU). Retrieved from [Link].

  • Cheméo (2026). Dimethylvinphos. Retrieved from [Link].

  • Japanese Food Chemistry Research Foundation (n.d.). Analytical Method for EPN, Anilofos, Isazophos, etc. Retrieved from [Link].

  • Global Substance Registration System (n.d.). DIMETHYLVINPHOS, (E)-. U.S. Food and Drug Administration. Retrieved from [Link].

  • ResearchGate (2015). How can I increase the recovery of OPPs in pesticide extraction from vegetables using GC?. Retrieved from [Link].

  • Ministry of the Environment, Japan (n.d.). III Analytical Methods. Retrieved from [Link].

  • Bruzzoniti, M. C., et al. (2014). Evaluation of different QuEChERS-based methods for the recovery of medium-high polarity pesticides from soil. AperTO, Archivio Istituzionale Open Access dell'Università di Torino.
  • U.S. Environmental Protection Agency (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link].

  • Hajšlová, J., & Zrostlíková, J. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues.
  • Zhang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. National Center for Biotechnology Information. Retrieved from [Link].

  • Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Retrieved from [Link].

  • University of Hertfordshire (2025). Mevinphos (Ref: ENT 22374). Agriculture & Environment Research Unit (AERU). Retrieved from [Link].

  • Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. Retrieved from [Link].

  • ResearchGate (2025). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Retrieved from [Link].

  • SCISPEC (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. Retrieved from [Link].

  • de Oliveira, R. S., et al. (2024). Multiresidue determination of pesticides in exotic fruits: a review of the analytical strategies. SciELO. Retrieved from [Link].

  • Waters Corporation (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link].

  • Levin, E., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. MDPI. Retrieved from [Link].

  • Global Substance Registration System (n.d.). DIMETHYLVINPHOS, (Z)-. U.S. Food and Drug Administration. Retrieved from [Link].

  • de Pinho, G. P., et al. (2012). Recovery test of organophosphate pesticides in essential oils. Repositório Alice - Embrapa. Retrieved from [Link].

  • Yamini, Y., et al. (2018). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Iranian Chemical Society.
  • Digital.CSIC (2021). Development of QuEChERS-based multiresidue analytical methods to determine pesticides in corn, grapes and alfalfa.
  • ResearchGate (n.d.). Recovery of organophosphorus pesticides. Retrieved from [Link].

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link].

  • ResearchGate (2021). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). Retrieved from [Link].

  • LookChem (n.d.). Cas 2274-67-1, DIMETHYLVINPHOS. Retrieved from [Link].

Sources

Technical Support Center: Troubleshooting Ion Suppression for Dimethylvinphos

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand the challenges researchers face in achieving sensitive and reproducible quantification of analytes like Dimethylvinphos in complex matrices. This guide is designed to provide you with practical, in-depth solutions to one of the most common hurdles in LC-ESI-MS: ion suppression . We will move beyond simple procedural lists to explain the underlying science, empowering you to make informed decisions in your method development.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is ion suppression and why is it a significant issue for Dimethylvinphos analysis?

Ion suppression is a matrix effect that causes a reduction in the ionization efficiency of a target analyte, in this case, Dimethylvinphos, due to the presence of co-eluting compounds from the sample matrix.[1][2] In electrospray ionization (ESI), a finite amount of charge is available on the surface of the droplets formed.[3] When matrix components with high concentrations or greater surface activity or basicity co-elute with Dimethylvinphos, they compete for this limited charge, leading to a decreased signal intensity for your analyte of interest.[1] This phenomenon can severely compromise analytical performance, resulting in poor sensitivity, inaccurate quantification, and lack of reproducibility.[3] Given that Dimethylvinphos is often analyzed in complex samples like food, agricultural products, or environmental water, matrix components are almost always present, making ion suppression a critical challenge to overcome.[4]

Q2: What are the primary mechanisms behind ion suppression in the ESI source?

Ion suppression is not a single phenomenon but a combination of processes occurring within the ESI source. The most accepted mechanisms include:

  • Competition for Charge/Surface Access: In the ESI droplet, analytes and matrix components compete for protons (in positive mode) and access to the droplet surface where ion evaporation occurs. Highly concentrated or more basic matrix components can outcompete the analyte, reducing its ionization.[1]

  • Changes in Droplet Physical Properties: High concentrations of non-volatile matrix components (like salts or sugars) can increase the viscosity and surface tension of the ESI droplets.[3] This change hinders the efficient evaporation of the solvent, making it more difficult for the droplets to shrink to the critical radius required for the analyte to be released into the gas phase.[1][3]

  • Analyte Co-precipitation: As the droplet desolvates, its internal concentration of non-volatile materials increases dramatically. The analyte of interest, Dimethylvinphos, can become trapped and co-precipitate with these non-volatile matrix components, preventing its release as a gas-phase ion.[1]

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanisms of Ion Suppression in the ESI Source."

Q3: How can I determine if my Dimethylvinphos signal is being suppressed?

Assessing ion suppression is a critical first step. A widely used qualitative method is the post-column infusion experiment .[5] This involves infusing a standard solution of Dimethylvinphos at a constant rate into the mobile phase stream after the analytical column. Simultaneously, a blank matrix extract (prepared using your sample preparation method) is injected onto the column. If there is a dip in the constant baseline signal of Dimethylvinphos at certain retention times, it indicates that components eluting from the matrix at those times are causing ion suppression.[5]

For a quantitative assessment, the Matrix Effect (ME) can be calculated using the following formula:

ME (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) ) * 100

To do this, you compare the peak area of a standard spiked into a blank matrix extract (post-extraction) with the peak area of a standard in pure solvent at the same concentration.

  • ME < 100% indicates ion suppression.

  • ME > 100% indicates ion enhancement.

  • An ME value between 80% and 120% is often considered acceptable, but this can depend on the specific requirements of the assay.[6]

Troubleshooting Guides: Strategies for Minimization & Compensation
Q4: My signal is suppressed. Is simple sample dilution a viable strategy?

Yes, sample dilution can be a surprisingly effective first step.[7] By diluting the sample extract, you reduce the concentration of all components, including the matrix interferents that cause suppression.[5][8] However, this is a trade-off, as you also dilute your target analyte, Dimethylvinphos. This strategy is only feasible if the initial concentration of Dimethylvinphos is high enough to remain well above the limit of quantification (LOQ) after dilution.[5]

Table 1: Representative Effect of Sample Dilution on Matrix Effect

Dilution Factor Analyte Concentration Matrix Interferent Conc. Observed Matrix Effect (ME %) Signal-to-Noise (S/N) Recommendation
1x (None) 50 ng/mL High 35% (Strong Suppression) 80 Not Viable
5x 10 ng/mL Medium 75% (Moderate Suppression) 45 Improvement, but still significant ME
10x 5 ng/mL Low 92% (Acceptable) 25 Good starting point if S/N is sufficient

| 50x | 1 ng/mL | Very Low | 98% (Negligible) | 5 | Not viable, analyte signal too low |

Note: Data are illustrative examples to demonstrate the principle.

Expert Insight: While simple, dilution is not a universal solution. For trace-level analysis, more selective sample preparation is required.[8]

Q5: Which advanced sample preparation technique is most effective for reducing matrix effects for Dimethylvinphos?

For pesticide residue analysis in complex matrices like food and agricultural products, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended and widely adopted.[9][10] QuEChERS combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (d-SPE) cleanup step, which is highly effective at removing a broad range of matrix components like fats, sugars, and pigments that are known to cause ion suppression.[11] Compared to traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE), QuEChERS offers excellent recoveries for a wide range of pesticides while being faster and using less solvent.[11][12]

Protocol 1: Generic QuEChERS Protocol for Dimethylvinphos

  • Homogenization: Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (and any internal standards). Shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl, sometimes with citrate buffers) to induce phase separation.[9] Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. This tube contains a sorbent mixture (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove non-polar interferences) and MgSO₄ to remove residual water.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2-5 minutes.

  • Analysis: The resulting supernatant is your cleaned extract. Dilute as needed with the initial mobile phase and inject into the LC-MS/MS system.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "QuEChERS Sample Preparation Workflow."

Q6: How does my choice of mobile phase additive affect ion suppression for Dimethylvinphos?

Mobile phase additives are critical for good chromatography and efficient ionization, but the wrong choice can be a major source of ion suppression. For positive mode ESI, volatile acidic additives are used to provide protons and promote the formation of [M+H]⁺ ions.

Table 2: Comparison of Common Mobile Phase Additives for Positive ESI

Additive Typical Conc. Ionization Efficiency Suppression Potential Comments
Formic Acid 0.1% Good Low Recommended. Volatile and provides good protonation for many analytes, including organophosphates.[3]
Acetic Acid 0.1% - 0.5% Moderate Low-Moderate A good alternative to formic acid, though it may provide slightly lower sensitivity for some compounds.[13]
Ammonium Formate 2-10 mM Good Low-Moderate Acts as a buffer and can improve peak shape. Excellent choice, especially when switching between polarities.[13]

| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent (for chromatography) | Very High | Avoid for MS. TFA is a strong ion-pairing agent that severely suppresses the ESI signal in both positive and negative modes.[14][15][16] |

Expert Insight: Always start with 0.1% formic acid in both the aqueous and organic mobile phases for Dimethylvinphos analysis in positive ESI mode. It provides the best balance of protonation and low signal suppression.[3]

Q7: Can I optimize my chromatographic gradient to separate Dimethylvinphos from interfering matrix components?

Absolutely. Chromatographic separation is one of your most powerful tools.[17] The goal is to ensure that Dimethylvinphos elutes in a "quiet" region of the chromatogram, away from the bulk of matrix components that often elute either very early (polar compounds) or very late (non-polar compounds).

  • Strategy: If you observe suppression (using post-column infusion), try modifying your gradient to shift the retention time of Dimethylvinphos. A slower, more shallow gradient around the elution time of your analyte can increase resolution between it and any closely eluting interferences.[18]

  • Divert Valve: Use a divert valve to direct the flow from the column to waste during the first 1-2 minutes of the run.[18] This prevents the highly polar, unretained matrix components and salts from entering and contaminating the mass spectrometer, which is a major cause of suppression at early retention times.

Q8: What is the effect of the LC flow rate on ion suppression?

Lowering the flow rate can significantly reduce ion suppression.[3] At lower flow rates (e.g., 100-200 µL/min), the ESI process generates smaller initial droplets. These smaller droplets have a higher surface-to-volume ratio, leading to more efficient desolvation and a reduced susceptibility to matrix effects.[3] This is the principle behind the enhanced sensitivity and matrix tolerance of micro- and nano-flow LC-MS systems. While not always practical for high-throughput labs, reducing the flow rate from 0.5 mL/min to 0.2 mL/min on a standard analytical column can sometimes yield a noticeable improvement.

Q9: Which ESI source parameters should I optimize to enhance the Dimethylvinphos signal?

Optimizing the ESI source parameters is crucial for maximizing the signal for your specific analyte and mobile phase conditions. While optimal values are instrument-dependent, the principles are universal.[19][20]

Table 3: Key ESI Source Parameters for Optimization

Parameter Principle of Action Effect on Dimethylvinphos Signal
Capillary Voltage Drives the electrospray process and droplet charging. Optimize for a stable spray and maximum signal. Too high can cause discharge; too low results in poor sensitivity.[15][21]
Drying Gas Temp. Aids in droplet desolvation. Increasing temperature helps evaporate solvent, but excessive heat can cause thermal degradation of Dimethylvinphos. Find the optimal balance.[13][15]
Drying Gas Flow Physically assists in desolvation by sweeping away solvent vapor. Higher flow improves desolvation, but too high can reduce ion sampling into the MS.[13]

| Nebulizer Pressure | Controls the formation of the aerosol and initial droplet size. | Higher pressure creates finer droplets, aiding desolvation. Optimize in conjunction with flow rate.[13][15] |

Optimization Workflow: Use a "T" connector to infuse a standard solution of Dimethylvinphos directly into the mobile phase flow and adjust each parameter individually to find the setting that maximizes signal intensity and stability.

Q10: After all optimizations, I still observe some suppression. How can I achieve accurate quantification?

When matrix effects cannot be completely eliminated, you must compensate for them. The most robust method for this is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[7][17]

A SIL-IS for Dimethylvinphos (e.g., Dimethylvinphos-d6) is the ideal internal standard. It has nearly identical chemical and physical properties to the native analyte, meaning it will co-elute precisely and experience the exact same degree of ion suppression or enhancement.[7] Because the SIL-IS is added to the sample at a known concentration at the very beginning of the sample preparation process, any variability in signal due to matrix effects (or sample loss during extraction) is corrected for when you calculate the peak area ratio of the analyte to the internal standard.[17] This analyte/IS ratio remains constant despite signal suppression, allowing for highly accurate and precise quantification.[22]

If a specific SIL-IS is not available, using matrix-matched calibration standards is the next best approach.[17] This involves preparing your calibration curve by spiking known amounts of Dimethylvinphos into blank matrix extract, thereby ensuring that your standards and samples experience similar levels of suppression.[17][23]

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Troubleshooting Workflow for Ion Suppression."

References
  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International.
  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques.
  • Wikipedia contributors. (2023). Ion suppression (mass spectrometry). Wikipedia.
  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI.
  • Sigma-Aldrich. QuEChERS Method for Pesticide Residue Analysis.
  • Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews.
  • The QuEChERS Home. Home of the QuEChERS Method.
  • Phenomenex. QuEChERS Method for Pesticide Residue Analysis.
  • Pareja, L., et al. (2011). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Kruve, A., et al. (2014). Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach. Journal of Separation Science.
  • Measurlabs. QuEChERS Method for Sample Preparation.
  • Gonzalez, O., et al. (2001). Solid-Phase Extraction and Cleanup of Organophosphorus Pesticide Residues in Bovine Muscle with Gas Chromatographic Detection. Journal of AOAC International.
  • Semantic Scholar. Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts.
  • BenchChem. Robust Quantification of Organophosphate Pesticides Using Solid-Phase Extraction with an Internal Standard.
  • BenchChem. Minimizing Ion Suppression in LC-MS/MS Analysis.
  • Moriam, S., et al. (2021). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Wang, Y., et al. (2018). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry.
  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS.
  • Chiron, S., et al. (2000). Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry. Analytical Chemistry.
  • Zhang, M., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods.
  • Calafat, A. M., et al. (2011). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Journal of Chromatography B.
  • Waters Corporation. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?
  • Cech, N. B., & Enke, C. G. (2000). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • LCGC International. Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • Song, H., et al. (2015). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry.
  • Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry.
  • Chromatography Corner. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. Journal of Chromatography B.
  • BenchChem. Mass Spectrometry Analysis of Dimethyl Vinyl Phosphate: Application Notes and Protocols.
  • BenchChem. Strategies to minimize matrix effects in LC-MS/MS analysis of demethyl curcumin.
  • Jager, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta.
  • ResearchGate. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
  • Agilent Technologies. Optimizing the Agilent Multimode Source.
  • University of Victoria. Strategies for avoiding saturation effects in ESI-MS.
  • ResearchGate. Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine.
  • Shimadzu. Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi.
  • Zhao, J., et al. (2023). Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water. Water.
  • GL Sciences Inc. Simultaneous Analysis of Tap Water Pesticides by LC/MS/MS.
  • ResearchGate. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.

Sources

Technical Support Center: Enhancing the Limit of Detection for Dimethylvinphos in Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Dimethylvinphos. This guide is designed for researchers, scientists, and professionals in drug development who are working to achieve lower detection limits for this organophosphate insecticide in challenging matrices. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your analytical methods.

Understanding the Challenge: The Nature of Dimethylvinphos and Complex Matrices

Dimethylvinphos is a contact and stomach insecticide belonging to the organophosphate class.[1] Its chemical structure includes a carbon-carbon double bond, leading to the existence of (E)- and (Z)- geometric isomers, with the (E)-isomer being the more biologically active form.[1] While effective as a pesticide, its detection at trace levels is complicated by its physicochemical properties and the inherent complexity of analytical samples.

Key Physicochemical Properties of Dimethylvinphos:

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₃O₄PPubChem[2]
Molecular Weight 331.52 g/mol Sigma-Aldrich
Water Solubility 130 mg/L at 20°CAERU[1]
logP (Octanol/Water Partition Coefficient) 4.948Cheméo[3]
Vapor Pressure 1.3 x 10⁻³ Pa at 25°CLookChem[4]

The moderate water solubility and relatively high logP value indicate that Dimethylvinphos has a tendency to partition into organic phases, a critical consideration for sample preparation. Complex matrices, such as soil, food products, and biological fluids, contain a multitude of interfering compounds like lipids, proteins, and pigments that can mask the analyte signal, leading to poor sensitivity and inaccurate quantification.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the analysis of Dimethylvinphos, providing systematic solutions to enhance your limit of detection (LOD).

Problem 1: Poor Signal-to-Noise Ratio and High Background

A low signal-to-noise (S/N) ratio is a primary indicator that your method is not sensitive enough. This is often caused by matrix effects or suboptimal instrument parameters.

Troubleshooting Steps:

  • Optimize Sample Cleanup: The goal is to remove interfering compounds from your sample extract before instrumental analysis.

    • For Food and Biological Matrices: Employ a robust cleanup technique like dispersive solid-phase extraction (dSPE) as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[6][7] Common dSPE sorbents include:

      • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

      • C18: Removes non-polar interferences like lipids.

      • Graphitized Carbon Black (GCB): Removes pigments and sterols.

    • For Water Samples: Solid-phase extraction (SPE) is highly effective for pre-concentrating the analyte and removing interferences.[8][9] Given the properties of Dimethylvinphos, a C18 or polymeric reversed-phase sorbent is a suitable choice.

  • Refine Instrumental Parameters (GC-MS/LC-MS):

    • Gas Chromatography (GC):

      • Injector Temperature: Ensure the temperature is high enough for efficient volatilization without causing thermal degradation.

      • Column Selection: A mid-polarity column is often suitable for organophosphate pesticides.

      • Detector: A Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode offers high selectivity for Dimethylvinphos.[10][11] For confirmation and lower detection limits, Mass Spectrometry (MS) is preferred.[10]

    • Liquid Chromatography (LC):

      • Mobile Phase: Optimize the gradient to achieve good separation from matrix components.

      • Ionization Source (for LC-MS): Electrospray ionization (ESI) is a common and effective choice for pesticide analysis.[7]

    • Mass Spectrometry (MS):

      • Acquisition Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for significantly improved sensitivity and selectivity compared to full scan mode.[12]

Problem 2: Low Analyte Recovery

Low recovery indicates that a significant portion of Dimethylvinphos is being lost during sample preparation.

Troubleshooting Steps:

  • Evaluate Extraction Solvent Efficiency:

    • Acetonitrile and ethyl acetate are commonly used and effective solvents for extracting a broad range of pesticides, including organophosphates.[6]

    • For very fatty matrices, a mixture of ethyl acetate and cyclohexane can be beneficial.[6]

    • The choice of solvent should be matched with the polarity of Dimethylvinphos and the nature of the sample matrix.[13]

  • Check pH of the Sample: The stability of many pesticides is pH-dependent. For organophosphates, maintaining a near-neutral pH during extraction can prevent hydrolysis.[10] Buffered QuEChERS methods, using acetate or citrate buffers, help maintain a stable pH.[7]

  • Minimize Evaporation Steps: If your protocol involves solvent evaporation to concentrate the sample, be aware that volatile and semi-volatile compounds can be lost. Use a gentle stream of nitrogen and avoid excessive heat.

Problem 3: Inconsistent Results and Poor Reproducibility

Variability in results often points to inconsistencies in the sample preparation workflow.

Troubleshooting Steps:

  • Ensure Sample Homogeneity: For solid samples like fruits, vegetables, or soil, thorough homogenization is critical.[6] Cryogenic grinding with dry ice can improve the homogeneity of challenging samples.[6]

  • Automate Sample Preparation: Automated systems for SPE or accelerated solvent extraction (ASE) can significantly improve reproducibility by minimizing manual errors.[14]

  • Use an Internal Standard: Incorporating an appropriate internal standard early in the sample preparation process can correct for variations in extraction efficiency and instrument response. A stable isotope-labeled analog of Dimethylvinphos would be ideal.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for achieving the lowest limit of detection for Dimethylvinphos?

A1: For ultimate sensitivity and selectivity, coupling either Gas Chromatography (GC) or Liquid Chromatography (LC) with tandem mass spectrometry (MS/MS) is the gold standard.[5][7] GC-MS/MS and LC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, can filter out chemical noise from complex matrices, allowing for the detection of Dimethylvinphos at very low concentrations.[12]

Q2: Can I use a QuEChERS method for soil and water samples?

A2: Yes, the QuEChERS methodology is highly versatile and has been adapted for various matrices.

  • Soil: A modified QuEChERS approach can be very effective for the simultaneous extraction of multiple pesticide residues from soil.[13]

  • Water: While direct QuEChERS is not typical for water, a related technique called dispersive liquid-liquid microextraction (DLLME) can be used.[9] However, for larger water volumes and to achieve lower detection limits, solid-phase extraction (SPE) is generally the preferred method for pre-concentration.[15]

Q3: My sample matrix is very high in fat. What modifications to my sample preparation are necessary?

A3: High-fat matrices require specific cleanup steps to prevent contamination of the analytical system and ion suppression in the mass spectrometer.

  • Freezing-Lipid Removal: After the initial extraction with acetonitrile, cooling the extract to a low temperature (e.g., -20°C) will cause a significant portion of the lipids to precipitate. The supernatant can then be decanted for further cleanup.

  • dSPE with C18: Incorporating C18 sorbent in your dispersive SPE cleanup step is crucial for removing the remaining non-polar lipid interferences.

  • Gel Permeation Chromatography (GPC): For extremely challenging high-fat samples, GPC is a powerful cleanup technique that separates analytes from large molecules like lipids based on size.[6]

Q4: Is derivatization necessary to improve the detection of Dimethylvinphos?

A4: While not always necessary with modern MS/MS systems, derivatization can enhance the detection of certain pesticide metabolites or degradation products.[16] For the parent Dimethylvinphos compound, direct analysis by GC-MS or LC-MS/MS is typically sufficient and avoids the extra step and potential for variability introduced by derivatization.

Experimental Protocols and Workflows

Protocol 1: Modified QuEChERS for Dimethylvinphos in Plant-Based Matrices

This protocol is a general guideline and should be validated for your specific matrix.

1. Sample Homogenization: a. Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. b. For dry samples, add an appropriate amount of water to rehydrate.

2. Extraction: a. Add 10 mL of acetonitrile to the tube. b. If required, add an internal standard. c. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Cap the tube and shake vigorously for 1 minute. e. Centrifuge at >3000 rpm for 5 minutes.

3. Dispersive SPE Cleanup (dSPE): a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing magnesium sulfate, PSA, and C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge for 2 minutes.

4. Final Preparation: a. Take an aliquot of the cleaned extract. b. Filter through a 0.22 µm syringe filter into an autosampler vial. c. The sample is now ready for GC-MS/MS or LC-MS/MS analysis.

Workflow Diagram: Troubleshooting Low Sensitivity

TroubleshootingWorkflow Start Low Signal-to-Noise Ratio for Dimethylvinphos CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckInstrument Review Instrument Parameters Start->CheckInstrument Cleanup Is Cleanup Adequate? CheckSamplePrep->Cleanup Detector Is Detector Selective? CheckInstrument->Detector ImproveCleanup Implement/Optimize dSPE or SPE Cleanup->ImproveCleanup No Recovery Is Recovery Low? Cleanup->Recovery Yes ImproveCleanup->Recovery OptimizeExtraction Optimize Extraction Solvent & pH Recovery->OptimizeExtraction Yes End Improved Limit of Detection Recovery->End No OptimizeExtraction->End UseSelectiveDetector Use NPD, FPD, or MS Detector->UseSelectiveDetector No MS_Mode Using MS in Full Scan? Detector->MS_Mode Yes UseSelectiveDetector->MS_Mode SwitchToMRM Switch to SIM/MRM Mode MS_Mode->SwitchToMRM Yes MS_Mode->End No SwitchToMRM->End

Caption: A logical workflow for troubleshooting low sensitivity in Dimethylvinphos analysis.

Advanced Techniques for Ultra-Trace Analysis

For applications requiring the absolute lowest detection limits, consider these advanced approaches:

  • Large Volume Injection (LVI) for GC: This technique allows for the introduction of a larger amount of the sample extract onto the GC column, effectively pre-concentrating the analyte at the head of the column and boosting the signal.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF-MS provide highly accurate mass measurements, which can help to distinguish the analyte signal from background interferences with greater certainty, thereby improving the limit of detection.[12]

  • Two-Dimensional Chromatography (GCxGC or LCxLC): By using two different columns with orthogonal separation mechanisms, the peak capacity is dramatically increased. This provides superior resolution of the analyte from complex matrix components, leading to a cleaner signal and enhanced sensitivity.

By systematically addressing each stage of the analytical process, from sample preparation to data acquisition, you can significantly enhance the limit of detection for Dimethylvinphos, ensuring accurate and reliable results even in the most complex of samples.

References
  • Bhattu, M., Verma, M., & Kathuria, D. (2021). Recent advancements in the detection of organophosphate pesticides: a review. Analytical Methods, 13, 4390-4428. [Link]

  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). University of Hertfordshire. [Link]

  • Kumar, V., Upadhay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). [Link]

  • IAEA. (2014). SAMPLE PREPARATION TECHNIQUES BASED ON EXTRACTION FOR ANALYSIS OF PESTICIDES IN FOOD SAMPLES. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylvinphos. PubChem. [Link]

  • Pesticides in the Modern World – Trends in Pesticides Analysis. (2011). Advances in Analytical Methods for Organophosphorus Pesticide Detection. InTech. [Link]

  • Arduini, F., & Amine, A. (2015). Advances in Enzyme-Based Biosensors for Pesticide Detection. Sensors, 15(7), 17336-17369. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. [Link]

  • Labcompare. (2022). Hi-Tech Techniques for Pesticide Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of Dimethylvinphos (CAS 2274-67-1). [Link]

  • Food as Medicine. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. [Link]

  • MDPI. (2022). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. [Link]

  • Semantic Scholar. (n.d.). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. [Link]

  • LCGC International. (2010). Sample Preparation for Food Contaminant Analysis. [Link]

  • LookChem. (n.d.). Cas 2274-67-1, DIMETHYLVINPHOS. [Link]

  • ResearchGate. (2010). Determination of Organophosphorus Pesticides in Environmental Water Samples by Dispersive Liquid–Liquid Microextraction with Solidification of Floating Organic Droplet Followed by High-Performance Liquid Chromatography. [Link]

  • MDPI. (2023). Pesticides in Ground and Surface Water from the Rio Preto Hydrographic Basin, an Important Agricultural Area in the Midwestern Region of Brazil. [Link]

  • SpringerLink. (2017). Glyphosate detection: methods, needs and challenges. [Link]

  • DergiPark. (2014). Method Development and Validation for the Determination of Pesticide Residues in Water by GC-NPD. [Link]

  • MDPI. (2020). Pesticide Contamination of Surface and Groundwater in an Ethiopian Highlands' Watershed. [Link]

Sources

Addressing chromatographic interferences in Dimethylvinphos analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Chromatographic Interferences and Ensuring Analytical Accuracy

Welcome to the Technical Support Center for Dimethylvinphos analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the chromatographic analysis of this organophosphate insecticide. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying scientific principles, empowering you to build robust and reliable analytical methods.

I. Understanding the Challenge: The Nature of Dimethylvinphos and Chromatographic Interferences

Dimethylvinphos, a non-systemic insecticide, exists as a mixture of (E) and (Z) stereoisomers, with the (E)-isomer typically being the more biologically active form.[1] This isomeric nature, coupled with the complexity of matrices in which it is often analyzed (e.g., agricultural products, environmental samples), presents significant chromatographic challenges. Interferences can mask the analyte signal, leading to inaccurate quantification and false negatives.

The most prevalent form of interference is the "matrix effect," where co-extracted compounds from the sample matrix either suppress or enhance the ionization of Dimethylvinphos in the mass spectrometer source.[2][3] This can lead to significant errors in quantification if not properly addressed. Other common issues include co-elution with other pesticides or matrix components and poor peak shape.

II. Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic approach to troubleshooting common issues encountered during Dimethylvinphos analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptom: Your Dimethylvinphos peak exhibits significant tailing or fronting, leading to poor integration and inaccurate quantification.

Possible Causes & Solutions:

  • Active Sites in the GC System: Organophosphorus pesticides are prone to interaction with active sites in the GC inlet liner, column, or MS source, causing peak tailing.[4]

    • Solution: Use an ultra-inert GC column, such as a DB-35ms UI, which is designed to minimize these interactions.[4] Regularly replace the inlet liner and septum. Consider using analyte protectants to mask active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase pH (LC): For LC analysis, the pH of the mobile phase can affect the ionization state of Dimethylvinphos and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH to ensure a consistent and desirable peak shape.

  • Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak distortion.

    • Solution: Implement a robust sample cleanup procedure. If the problem persists, try backflushing the column or, if necessary, replace it.

Problem 2: Inconsistent Results and Poor Reproducibility

Symptom: Replicate injections of the same sample yield significantly different results for Dimethylvinphos concentration.

Possible Causes & Solutions:

  • Matrix Effects: As mentioned, signal suppression or enhancement from co-eluting matrix components is a primary cause of inconsistent results.[2]

    • Solution 1: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect by subjecting the standards and samples to the same ionization suppression or enhancement.[2]

    • Solution 2: Use of an Internal Standard: A properly chosen internal standard that co-elutes with Dimethylvinphos and experiences similar matrix effects can effectively normalize the response. Isotopically labeled internal standards are ideal but not always available.

    • Solution 3: Sample Dilution: Diluting the sample extract can significantly reduce the concentration of interfering matrix components, thereby minimizing the matrix effect.

    • Solution 4: Enhanced Sample Cleanup: Employ more rigorous cleanup techniques to remove interfering matrix components before analysis.

Problem 3: Suspected Co-elution with an Interfering Compound

Symptom: You observe a distorted peak or suspect that another compound is eluting at the same retention time as Dimethylvinphos, leading to an overestimation of its concentration.

Possible Causes & Solutions:

  • Isomeric Interference: The (E) and (Z) isomers of Dimethylvinphos may not be fully resolved, or one may co-elute with a matrix component.

    • Solution: Optimize your chromatographic method to achieve baseline separation of the isomers. This may involve using a longer column, a different stationary phase, or adjusting the temperature program (for GC) or mobile phase gradient (for LC).

  • Co-elution with Other Analytes: In multi-residue analysis, other pesticides or compounds in the sample may have similar retention times.

    • Solution 1: High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

    • Solution 2: Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM), you can select specific precursor-to-product ion transitions that are unique to Dimethylvinphos, thereby eliminating interference from co-eluting compounds with different fragmentation patterns.[5][6]

    • Solution 3: Chromatographic Optimization: Adjusting the chromatographic conditions as described above can help to separate the co-eluting peaks.

III. Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for Dimethylvinphos analysis, GC or LC?

Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be effectively used for the analysis of Dimethylvinphos.[7][8]

  • GC-MS/MS is a robust and widely used technique for organophosphate pesticides. It offers excellent sensitivity and selectivity, especially when using a triple quadrupole mass spectrometer in MRM mode.[6][9]

  • LC-MS/MS is particularly advantageous for analyzing thermally labile or less volatile pesticides. It also offers high sensitivity and selectivity.[10]

The choice often depends on the specific sample matrix, the availability of instrumentation, and the other compounds being analyzed in a multi-residue method.

Q2: How do I select the right MRM transitions for Dimethylvinphos?

The selection of optimal Multiple Reaction Monitoring (MRM) transitions is critical for achieving high sensitivity and selectivity in MS/MS analysis.[11]

  • Procedure:

    • Infuse a standard solution of Dimethylvinphos directly into the mass spectrometer to determine the precursor ion (typically the protonated molecule [M+H]⁺ in positive ionization mode).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier). The quantifier should be the most intense transition, while the qualifier provides additional confirmation of the analyte's identity.

    • Optimize the collision energy for each transition to maximize the signal intensity.

Example MRM Transitions for Organophosphates (General Guidance):

Compound (Example)Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Generic Organophosphate[M+H]⁺Fragment 1Fragment 2Optimized Value

Note: These are illustrative. Specific transitions for Dimethylvinphos should be experimentally determined.

Q3: What are the common sample preparation techniques for Dimethylvinphos analysis in food matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for extracting pesticides from various food matrices.[12] For high-fat matrices, modifications to the standard QuEChERS protocol, such as the inclusion of C18 or Z-Sep sorbents in the dispersive solid-phase extraction (dSPE) cleanup step, are often necessary to remove lipids that can interfere with the analysis.[12]

Q4: How can I separate the (E) and (Z) isomers of Dimethylvinphos?

Achieving chromatographic separation of the (E) and (Z) isomers is crucial for accurate quantification, as they can exhibit different mass spectrometric responses.[9][13]

  • GC: A longer capillary column with a mid-polarity stationary phase can often provide the necessary resolution. Optimizing the oven temperature program with a slow ramp rate can also improve separation.

  • LC: A high-resolution C18 column with an optimized mobile phase gradient is a good starting point. Experimenting with different organic modifiers and additives may be necessary to achieve baseline separation.

IV. Experimental Protocols & Workflows

Protocol 1: Generic QuEChERS-based Sample Preparation for Dimethylvinphos in a Fruit or Vegetable Matrix

This protocol provides a general guideline for sample extraction and cleanup. It should be optimized and validated for your specific matrix.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate (for pigmented matrices, consider adding graphitized carbon black).

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of ACN.

  • Add the appropriate internal standard.

  • Cap and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the ACN supernatant to a dSPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Workflow for Troubleshooting Chromatographic Interferences

Caption: A systematic workflow for troubleshooting common chromatographic issues in Dimethylvinphos analysis.

V. Concluding Remarks

Addressing chromatographic interferences in Dimethylvinphos analysis requires a systematic and informed approach. By understanding the chemical nature of the analyte and the potential for matrix effects and co-elution, researchers can develop robust and reliable analytical methods. This guide provides a foundation for troubleshooting common issues and serves as a starting point for method development and optimization. For further assistance, consulting specific regulatory methods, such as those from the US EPA, and application notes from instrument manufacturers is highly recommended.

VI. References

  • U.S. EPA. (2005). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). EPA Document #: 815-R-05-005. [Link]

  • El-Zaher, A. A., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. National Institutes of Health. [Link]

  • Shimadzu. (2013). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). Shimadzu Corporation. [Link]

  • Organomation. (n.d.). EPA Method 527 - Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capil. [Link]

  • Park, J. Y., et al. (2023). Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. PLOS ONE. [Link]

  • U.S. EPA. (2005). Method 527 Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ Mass Spectrometry (GC/MS). EPA NEST. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Food of Animal Origin and Commodities with High Fat Content. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

  • Bhattu, M., et al. (2022). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015-2020). Analytical Methods. [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • FMS, Inc. (n.d.). Analysis of Pesticides and Flame Retardants in Drinking Water with Semi-Automated Solid Phase Extraction (EZSpe ) Using EPA Method 527. [Link]

  • Mondal, R., et al. (2017). Retention times and MRM transition parameters of the selected pesticides. ResearchGate. [Link]

  • Al-Qassab, A. S. H., et al. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. National Institutes of Health. [Link]

  • Tadeo, J. L., et al. (2012). Organophosphorus Pesticides Analysis. ResearchGate. [Link]

  • Mol, H. G. J., & Zomer, P. (2018). Elimination of Matrix Interferences in GC-MS Analysis of Pesticides by Entropy Minimization. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. [Link]

  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. [Link]

  • Zhang, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]

  • European Commission. (2015). Analytical methods for possible WFD 1 watch list substances. JRC Publications Repository. [Link]

  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2021). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS Measurement. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2021). Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC- or IC-MS/MS Measurement. [Link]

  • Westland, J., & Stevens, J. (n.d.). An Optimal Method for the Analysis of Pesticides in a Variety of Matrices. Agilent. [Link]

  • Lehotay, S. J., et al. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Labsert. [Link]

  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). [Link]

  • Tsuchiyama, T., et al. (2017). Compensation of matrix effects in gas chromatography-mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards. Journal of Chromatography A. [Link]

  • SCISPEC. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. [Link]

  • Agilent Technologies. (2015). Analysis of Multipesticide Residues in Tobacco. [Link]

  • National Institutes of Health. (n.d.). Dimethylvinphos. PubChem. [Link]

  • Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS. [Link]

  • Baygildiev, T. M., et al. (2016). Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide. Journal of Chromatography A. [Link]

  • Połeć, I., et al. (2010). Alkyl methylphosphonic acids, the degradation products of organophosphorous CWA—preparation and direct quantitative GC-FID analysis. ResearchGate. [Link]

  • Weckwerth, W., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link]

  • Vavrouš, A., et al. (2018). Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Fejős, I., et al. (2018). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. ResearchGate. [Link]

  • Porwal, P. K., et al. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. NMIMS Pharmacy. [Link]

Sources

Best practices for storage and handling of Dimethylvinphos standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dimethylvinphos standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of your experimental results through the proper storage and handling of Dimethylvinphos reference materials. Here, we address common questions and troubleshooting scenarios with in-depth explanations grounded in established scientific principles and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat Dimethylvinphos analytical standards?

Proper storage is critical to maintain the chemical stability and purity of Dimethylvinphos standards. Neat (undiluted) standards should be stored at -20°C in a tightly sealed container to minimize degradation.[1] It is also recommended to store the standard under an inert atmosphere, such as argon, to protect it from moisture and oxidation.[1]

Key storage parameters are summarized below:

ParameterRecommendationRationale
Temperature -20°C[1]Slows down chemical degradation processes.
Atmosphere Inert gas (e.g., Argon)[1]Prevents oxidation and hydrolysis from atmospheric moisture.
Light Protect from light[2]Dimethylvinphos can be light-sensitive, leading to photodegradation.
Container Original, tightly sealed vial[2][3][4]Prevents contamination and solvent evaporation.
Q2: How should I prepare stock and working solutions from a neat Dimethylvinphos standard?

Accurate preparation of stock and working solutions is fundamental for generating reliable analytical data. The following protocol outlines the best practices for this procedure.

Experimental Protocol: Preparation of Dimethylvinphos Stock Solution
  • Equilibration: Allow the vial containing the neat standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold standard.

  • Weighing: Accurately weigh the sealed vial of the neat standard.[5] Carefully transfer the contents to a Class A volumetric flask.[5]

  • Rinsing: Rinse the vial multiple times with the chosen solvent (e.g., acetone, acetonitrile) to ensure a complete quantitative transfer of the standard into the volumetric flask.[5][6]

  • Drying and Re-weighing: Dry the empty vial and cap before re-weighing to determine the exact amount of standard transferred.[5]

  • Dilution: Dilute the standard in the volumetric flask to the final volume with the appropriate solvent and mix thoroughly.

Working solutions should be prepared by serial dilution of the stock solution using calibrated pipettes and Class A volumetric flasks.

Q3: What are the differences between the (E) and (Z) isomers of Dimethylvinphos?

Dimethylvinphos exhibits geometric isomerism, existing as (E) and (Z) isomers.[7] The (E)-isomer is generally the more predominant and biologically active form in commercial pesticide formulations.[7] For analytical purposes, it is crucial to use a reference standard that matches the isomer of interest in your samples.[8][9]

Q4: My analytical results are inconsistent. Could my Dimethylvinphos standard be the issue?

Inconsistent results can often be traced back to the integrity of the analytical standard. The following troubleshooting guide can help you diagnose the problem.

Troubleshooting Guide

Issue 1: Rapid Degradation of Working Solutions

Symptoms:

  • Decreasing peak area for Dimethylvinphos over a series of injections.

  • Appearance of unknown peaks in the chromatogram.

Potential Causes & Solutions:

  • Solvent Choice: Dimethylvinphos stability can be solvent-dependent. While acetonitrile is a common choice, some studies have shown rapid degradation in solvents like ethyl acetate.[10] If you suspect solvent-induced degradation, consider preparing fresh standards in a different high-purity solvent.

  • pH of the Solution: The pH of your solution can influence the stability of Dimethylvinphos. Acidifying the standard solution can sometimes improve stability.[10]

  • Storage of Working Solutions: Working solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) and protected from light when not in use. Prepare fresh working solutions daily if possible.

Issue 2: Inaccurate Concentration of Stock Solution

Symptoms:

  • Consistently high or low recovery in quality control samples.

  • Discrepancies between expected and measured concentrations.

Potential Causes & Solutions:

  • Incomplete Transfer of Neat Standard: Small amounts of the neat standard, especially if it is a powder or viscous liquid, can adhere to the original vial and cap.[5] Ensure a thorough rinsing of the vial and cap during the preparation of the stock solution.[5]

  • Use of Non-Volumetric Glassware: Always use calibrated Class A volumetric flasks and pipettes for the preparation of standards to ensure accuracy.

  • Evaporation of Solvent: Ensure the stock solution container is tightly sealed to prevent solvent evaporation, which would increase the concentration of the standard over time.

Workflow for Troubleshooting Standard Instability

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of your Dimethylvinphos standards.

Caption: Troubleshooting workflow for Dimethylvinphos standard instability.

Safe Handling of Dimethylvinphos

Dimethylvinphos is classified as toxic if swallowed or inhaled and harmful in contact with skin.[3] It can also cause serious eye irritation and skin irritation.[3] Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling Dimethylvinphos standards.[3][11]

  • Ventilation: Handle neat standards and concentrated solutions in a well-ventilated area or under a chemical fume hood.[3][11]

  • Spill Cleanup: In case of a spill, collect the spillage using an inert absorbent material.[2][12] Dispose of the contaminated material according to local regulations.[1][3]

  • Disposal: Dispose of unused standards and solutions in accordance with local, state, and federal regulations.[1][3]

Emergency Procedures
  • If Swallowed: Get emergency medical help immediately.[3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][3]

  • If on Skin: Wash with plenty of soap and water.[2][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

This technical guide provides a comprehensive overview of the best practices for the storage and handling of Dimethylvinphos standards. By following these guidelines, you can ensure the quality and integrity of your analytical work.

References

  • BASF. (2025).
  • ECHEMI. (n.d.).
  • Fisher Scientific. (n.d.).
  • Unknown. (n.d.).
  • Sigma-Aldrich. (2024).
  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280).
  • Sigma-Aldrich. (n.d.). Dimethylvinphos PESTANAL®, analytical standard.
  • HPC Standards. (n.d.).
  • FUJIFILM Wako. (n.d.). Analytical Standards and Mixture Standard Solutions for Pesticides / Veterinary Drugs.
  • Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • AccuStandard. (n.d.). Pesticide Standards Guide.
  • Unknown. (n.d.). Storage of Pesticides.
  • Unknown. (n.d.). Proper storage of pesticides.
  • Redi National Pest Eliminators. (n.d.). What Are the Best Practices for Storing Pesticides Safely?.
  • Valent Group. (2021). Checklist: Pesticide Storage, Handling and Disposal.
  • Unknown. (2023).
  • Pesticide Environmental Stewardship. (n.d.). Storage Conditions.
  • FUJIFILM Wako Chemicals. (n.d.). 71363-52-5・(E)-Dimethylvinphos Standard.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Dimethylvinphos in Produce

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of an analytical method for the determination of Dimethylvinphos residues in produce. As professionals in drug development and research, ensuring the accuracy and reliability of analytical data is paramount. This document moves beyond a simple checklist, delving into the causality behind experimental choices and providing a robust, self-validating system for generating trustworthy data. Our objective is to establish a method that is "fit for purpose" in regulatory monitoring and food safety applications.

Introduction: The Imperative for Validated Dimethylvinphos Analysis

Dimethylvinphos is an organophosphate insecticide used to protect a variety of crops.[1] As with many agrochemicals, concerns over potential residues in the food chain necessitate rigorous monitoring to protect consumer health. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Commission establish Maximum Residue Limits (MRLs), the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly.[2][3]

The validation of an analytical method is the cornerstone of data integrity. It is the process of providing documented evidence that a method is suitable for its intended use.[4][5] This guide will compare common analytical strategies and provide a detailed, step-by-step protocol for method validation, grounded in internationally recognized guidelines from organizations like the European Commission (SANTE) and AOAC INTERNATIONAL.[6][7][8]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical methodology involves two critical stages: sample preparation to isolate the analyte from a complex matrix, and instrumental analysis for detection and quantification.

Sample Preparation: The QuEChERS Approach

For multi-residue pesticide analysis in high-moisture food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry gold standard, supplanting older, more laborious liquid-liquid extraction techniques.[9][10] Its widespread adoption is due to its simplicity, high throughput, and minimal solvent usage.

The core principle involves two main steps:

  • Extraction & Partitioning: A homogenized produce sample is extracted with acetonitrile. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), induces a liquid-liquid partitioning, separating the acetonitrile layer (containing the pesticides) from the aqueous and solid food components.[11][12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components. A common combination for produce is MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) sorbent, which effectively removes organic acids, sugars, and fatty acids. For produce with high pigment content (e.g., spinach, bell peppers), Graphitized Carbon Black (GCB) may be added to remove chlorophyll, though its use requires caution as it can also adsorb certain planar pesticides.

Two primary buffered QuEChERS methods are officially recognized, their main difference being the use of buffering agents to protect pH-labile pesticides:

  • AOAC Official Method 2007.01: Uses an acetate buffer.

  • EN 15662 Method: Employs a citrate buffer.[12]

The choice of method depends on the specific pesticides of interest. For Dimethylvinphos, a relatively stable organophosphate, either method is generally suitable.

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis Homogenize 1. Homogenize Produce Sample (10-15g) AddToTube 2. Place in 50 mL Centrifuge Tube Homogenize->AddToTube AddACN 3. Add Acetonitrile (+ Internal Standard) AddToTube->AddACN Shake1 4. Shake Vigorously (1 min) AddACN->Shake1 AddSalts 5. Add QuEChERS Extraction Salts Shake1->AddSalts Shake2 6. Shake Vigorously (1 min) AddSalts->Shake2 Centrifuge1 7. Centrifuge Shake2->Centrifuge1 Transfer 8. Transfer Aliquot of Supernatant to d-SPE Tube Centrifuge1->Transfer Supernatant Vortex 9. Vortex Transfer->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 FinalExtract 11. Collect Supernatant for Analysis Centrifuge2->FinalExtract Cleaned Extract GCMS GC-MS/MS or LC-MS/MS Analysis FinalExtract->GCMS Validation_Workflow Start Method Validation Start Selectivity Specificity & Selectivity Start->Selectivity Linearity Linearity & Working Range Start->Linearity Accuracy Accuracy (Recovery) Selectivity->Accuracy Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Matrix Matrix Effects LOD_LOQ->Matrix Evaluation Evaluate Against Acceptance Criteria Matrix->Evaluation FitForPurpose Method is Fit for Purpose Evaluation->FitForPurpose Pass Revise Revise Method Evaluation->Revise Fail Revise->Start

Sources

Inter-laboratory comparison of Dimethylvinphos analysis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison of Analytical Methods for the Determination of Dimethylvinphos

A Senior Application Scientist's Guide

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Dimethylvinphos, an organophosphate insecticide, is utilized in agriculture to control a variety of pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Dimethylvinphos in various food commodities.[1] Consequently, the accurate and precise determination of Dimethylvinphos residues is of paramount importance for ensuring food safety and facilitating international trade. Analytical laboratories are expected to employ validated and reliable methods to quantify this compound, often in complex matrices.

This guide presents a comprehensive overview and a model for an inter-laboratory comparison of the primary analytical methods for Dimethylvinphos analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating and comparing the performance of these methods, thereby fostering best practices and ensuring the reliability of analytical data. The principles of proficiency testing (PT) and inter-laboratory comparisons (ILCs) are central to this guide, providing a mechanism for laboratories to assess their performance against their peers and a certified reference value.[2]

The Critical Role of Inter-laboratory Comparisons

Inter-laboratory comparisons are a cornerstone of quality assurance in analytical chemistry.[2] They serve several critical functions:

  • Performance Evaluation: ILCs provide an objective assessment of a laboratory's competence by comparing its results to those of other laboratories and to a reference value.[3][4]

  • Method Validation: The collective data from an ILC can be used to validate the robustness and reliability of an analytical method across different laboratory environments.

  • Identification of Methodological Issues: Discrepancies in results can highlight potential issues with a specific method, instrument, or laboratory procedure, prompting investigation and corrective action.

  • Harmonization of Results: By encouraging the use of standardized and validated methods, ILCs contribute to the harmonization of analytical results across different laboratories, which is crucial for regulatory compliance and international trade.

Proficiency testing is a specific type of inter-laboratory comparison where a central body distributes a homogeneous and stable test material to participating laboratories for analysis.[2][5] The performance of each laboratory is then evaluated based on their reported results.

Analytical Methodologies for Dimethylvinphos

The two predominant techniques for the analysis of organophosphate pesticides like Dimethylvinphos are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: The QuEChERS Method

Prior to instrumental analysis, a robust and efficient sample preparation method is essential to extract Dimethylvinphos from the sample matrix and remove interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in a wide variety of food matrices.[6][7][8][9]

QuEChERS Experimental Protocol
  • Homogenization: A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. Acetonitrile (typically 10-15 mL) is added, and the tube is shaken vigorously for 1 minute.[7][10]

  • Salting-Out and Phase Separation: A mixture of salts, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube.[10][11] The tube is shaken vigorously again for 1 minute. The addition of salts induces phase separation between the aqueous and acetonitrile layers and helps to drive the pesticides into the organic layer.

  • Centrifugation: The tube is centrifuged (e.g., at 3000-5000 rpm for 5 minutes) to separate the acetonitrile extract from the solid sample debris and aqueous layer.[6][10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture. For many food matrices, a combination of primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences is used.[7][10] The tube is vortexed for 1 minute and then centrifuged.

  • Final Extract: The cleaned-up supernatant is then ready for analysis by GC-MS or LC-MS/MS. For GC-MS, a solvent exchange to a more volatile solvent like toluene may be performed.[6]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize 1. Homogenize Sample Weigh 2. Weigh Sample Homogenize->Weigh Add_ACN 3. Add Acetonitrile & Shake Weigh->Add_ACN Add_Salts 4. Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 5. Centrifuge Add_Salts->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Extract Add_dSPE 7. Add d-SPE Sorbents & Vortex Transfer_Supernatant->Add_dSPE Centrifuge2 8. Centrifuge Add_dSPE->Centrifuge2 Final_Extract 9. Final Extract for Analysis Centrifuge2->Final_Extract Cleaned Extract

Caption: The QuEChERS sample preparation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like Dimethylvinphos.

GC-MS Experimental Protocol
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7010B GC/MS Triple Quad or equivalent.[11]

  • Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) or similar.[11][12]

  • Injection: Splitless injection of 1-2 µL of the sample extract.

  • Inlet Temperature: 250 °C.[11]

  • Oven Temperature Program: An initial temperature of 60-150°C, followed by a ramp to 280-310°C.[11][12]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and selective, making it particularly suitable for the analysis of trace-level pesticide residues in complex matrices.

LC-MS/MS Experimental Protocol
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[13]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.[13][14]

  • Flow Rate: 0.2-0.4 mL/min.[13][14]

  • Injection Volume: 2-20 µL.[13][14]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[13]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Analytical_Workflow Sample Sample Receipt & Homogenization QuEChERS QuEChERS Sample Preparation Sample->QuEChERS GC_MS GC-MS Analysis QuEChERS->GC_MS LC_MS_MS LC-MS/MS Analysis QuEChERS->LC_MS_MS Data_Analysis Data Analysis & Reporting GC_MS->Data_Analysis LC_MS_MS->Data_Analysis

Caption: General analytical workflow for Dimethylvinphos analysis.

Designing an Inter-laboratory Comparison for Dimethylvinphos

A well-designed ILC is crucial for obtaining meaningful and comparable data.

Key Components of the ILC Design
  • Proficiency Test (PT) Provider: A reputable organization responsible for preparing and distributing the test material, collecting and analyzing the data, and issuing a final report.[5]

  • Test Material: A homogeneous and stable food matrix (e.g., apple puree, spinach powder) fortified with a known concentration of Dimethylvinphos. The concentration should be relevant to typical MRLs.

  • Homogeneity and Stability Testing: The PT provider must conduct thorough homogeneity and stability tests on the test material to ensure that all participating laboratories receive comparable samples.[15]

  • Instructions to Participants: Clear and detailed instructions on sample handling, storage, and reporting of results.

  • Data Submission: A secure and standardized format for laboratories to submit their analytical results, including the method used.

  • Statistical Analysis: The use of robust statistical methods, as outlined in ISO 13528, to determine the assigned value and evaluate laboratory performance.[3][16]

Analytical Performance Parameters

The following parameters are critical for evaluating the performance of the analytical methods in the ILC:

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.≥ 0.995
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Method- and matrix-dependent
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Method- and matrix-dependent
Accuracy (% Recovery) The closeness of the measured value to the true or accepted reference value.70-120%
Precision (% RSD) The degree of agreement among a series of measurements.≤ 20%
Measurement Uncertainty A parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand.Should be estimated and reported
Statistical Evaluation of Laboratory Performance: The Z-Score

The Z-score is a widely used statistical tool in proficiency testing to provide a normalized measure of a laboratory's performance.[2] It is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the consensus value from all participating laboratories or a certified reference value).

  • σ is the standard deviation for proficiency assessment (a target standard deviation that is fit for purpose).

The interpretation of Z-scores is generally as follows:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Inter-laboratory Comparison Data

The following tables present hypothetical but realistic data from an ILC for the analysis of Dimethylvinphos in a spiked apple puree sample. The assigned value is 0.100 mg/kg.

Table 1: Performance of GC-MS Methods
LaboratoryReported Value (mg/kg)Recovery (%)Z-ScorePerformance
Lab A0.09595-0.5Satisfactory
Lab B0.1121121.2Satisfactory
Lab C0.08585-1.5Satisfactory
Lab D0.1251252.5Questionable
Lab E0.07878-2.2Questionable
Table 2: Performance of LC-MS/MS Methods
LaboratoryReported Value (mg/kg)Recovery (%)Z-ScorePerformance
Lab F0.1021020.2Satisfactory
Lab G0.09898-0.2Satisfactory
Lab H0.09191-0.9Satisfactory
Lab I0.1051050.5Satisfactory
Lab J0.1351353.5Unsatisfactory

Discussion and Conclusion

This guide provides a framework for conducting and evaluating an inter-laboratory comparison of Dimethylvinphos analysis methods. Both GC-MS and LC-MS/MS, when properly validated and controlled, are capable of producing accurate and precise results. The choice of method will often depend on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.

The hypothetical data illustrates the importance of ILCs in identifying potential issues in laboratory performance. For example, Lab D and Lab E using GC-MS, and Lab J using LC-MS/MS, would need to investigate their procedures to identify the source of their deviations from the assigned value.

References

  • Shimadzu. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method.
  • Waters. (n.d.). QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef.
  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • Putri, A. C., & Fitriadi, B. R. (2024). Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. Indonesian Journal of Chemical Studies, 3(1).
  • Tackett, B. (2025).
  • Indonesian Journal of Chemical Studies. (2024). Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients.
  • Barwick, V. (n.d.). Implementation of proficiency testing schemes for a limited number of participants.
  • Workman, J., & Futrell, J. H. (2022). What Does Your Proficiency Testing (PT) Prove? A Look at Inorganic Analyses, Proficiency Tests, and Contamination and Error, Part I. Spectroscopy Online.
  • Astor Mayer. (n.d.).
  • SCHEMA. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications.
  • CPAChem. (n.d.). Technical Protocol Proficiency Testing Scheme Lot N C80370.
  • Benchchem. (2025).
  • International Organization for Standardization. (n.d.).
  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
  • Shimadzu. (n.d.). eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS.
  • University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample.
  • Nauth, B. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
  • SFERA. (n.d.).
  • LCGC International. (2023).
  • Fuente-Ballesteros, A., et al. (2023). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal. Food Chemistry, 408, 135245.
  • MDPI. (n.d.). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021).
  • FIMEK. (n.d.).
  • eScholarship.org. (2023).
  • European Commission. (n.d.). SANCO/3030/99 rev. 4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769, Dimethylvinphos. PubChem.

Sources

A Comparative Toxicological Assessment of Dimethylvinphos and Dichlorvos for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the toxicological profiles of two organophosphate insecticides, Dimethylvinphos and Dichlorvos. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the similarities and differences in their toxicity, mechanism of action, and environmental impact.

Introduction: A Tale of Two Organophosphates

Dimethylvinphos and Dichlorvos (DDVP) are both organophosphate esters used as insecticides.[1][2] Their primary application lies in the control of a wide range of agricultural and public health pests.[1][2] Dichlorvos has been in commercial use since 1961 and is effective against pests like mushroom flies, aphids, and caterpillars.[2] It acts as both a contact and ingested poison.[2] Dimethylvinphos also functions as a contact and stomach-acting insecticide.[1] While sharing a common mode of action, their chemical structures exhibit a key difference that influences their toxicological properties.

Chemical Structures:

  • Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): C₄H₇Cl₂O₄P

  • Dimethylvinphos (2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate): C₁₀H₁₀Cl₃O₄P

The notable difference is the vinyl group substituent: Dichlorvos possesses two chlorine atoms, whereas Dimethylvinphos has a more complex trichlorophenyl group. This structural variation contributes to differences in their reactivity and metabolic fate.

Mechanism of Action: Inhibition of Acetylcholinesterase

Both Dimethylvinphos and Dichlorvos exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system in both insects and mammals.[3][4] It breaks down the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions.[4]

The organophosphate molecule phosphorylates a serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.[4][5] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors.[4][6] The resulting cholinergic crisis manifests as a range of symptoms, from perspiration, nausea, and diarrhea to more severe effects like muscle cramps, paralysis, convulsions, and ultimately, death due to respiratory arrest.[4][7][8] This inhibition is considered quasi-irreversible.[5]

Organophosphate Mechanism of Action cluster_0 Normal Synaptic Function cluster_1 Organophosphate Inhibition OP Organophosphate (Dimethylvinphos/Dichlorvos) AChE_active Active Acetylcholinesterase (AChE) OP->AChE_active Phosphorylation AChE_inhibited Inhibited (Phosphorylated) AChE AChE_active->AChE_inhibited Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE_active Hydrolysis Synapse Synaptic Cleft ACh->Synapse Accumulation Receptor Postsynaptic Receptor ACh->Receptor Binding Synapse->Receptor Continuous Binding Overstimulation Cholinergic Overstimulation Receptor->Overstimulation LD50 Determination Workflow A Animal Acclimatization (e.g., Rats, 7-10 days) B Dose Range-Finding Study (Small groups, wide dose range) A->B C Main Study: Dose Group Assignment (e.g., 5 groups + control, 5 animals/sex/group) B->C D Test Substance Administration (Oral gavage, single dose) C->D E Observation Period (14 days) D->E F Data Collection: - Mortality - Clinical Signs - Body Weight E->F G Statistical Analysis (e.g., Probit analysis) F->G H LD50 Calculation G->H

Caption: Experimental Workflow for LD50 Determination.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rats of a specific strain are used. They are acclimatized to laboratory conditions for at least one week.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dose Administration: A single dose is administered to the animals by oral gavage. A control group receives only the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity. [9] Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. [9]The rate of color formation is proportional to AChE activity.

Methodology:

  • Reagent Preparation: Prepare phosphate buffer, DTNB solution, ATCh solution, and solutions of the test inhibitor at various concentrations. [9]2. Assay Setup (96-well plate):

    • Add buffer to all wells.

    • Add inhibitor solutions to test wells and buffer to control wells.

    • Add AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate.

    • Add DTNB solution to all wells.

  • Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction. [9]4. Measurement: Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. [9]5. Calculation: Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence and absence of the inhibitor. [9]

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for detecting mutagenic properties of a chemical. [10] Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. [11] Methodology:

  • Strain Preparation: Grow cultures of the appropriate Salmonella strains (e.g., TA98, TA100, TA1535, TA1537). [12]2. Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation. [12][13]3. Plate Incorporation Method:

    • To molten top agar, add the bacterial culture, the test chemical at various concentrations, and either the S9 mix or a buffer. [13] * Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours. [10]5. Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

Both Dimethylvinphos and Dichlorvos are effective organophosphate insecticides that share a common mechanism of toxicity through the inhibition of acetylcholinesterase. However, this comparative guide highlights key differences in their toxicological profiles:

  • Acute Toxicity: Dichlorvos demonstrates a higher acute toxicity than Dimethylvinphos across various exposure routes and species.

  • Genotoxicity and Carcinogenicity: The data for Dichlorvos is more extensive but also more contentious, with classifications ranging from "possibly" to "probably" carcinogenic. There is a significant lack of publicly available data for Dimethylvinphos in these areas.

  • Environmental Impact: Both compounds are toxic to non-target organisms, particularly aquatic life. Dichlorvos is known to be non-persistent in the environment.

For researchers and drug development professionals, this information underscores the importance of considering the specific toxicological profile of each compound. While their primary mechanism of action is the same, their overall risk profiles differ, which has implications for safety assessments, handling procedures, and potential environmental impact. Further research into the genotoxic and carcinogenic potential of Dimethylvinphos is warranted to provide a more complete comparative assessment.

References

  • Dichlorvos - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dichlorvos]
  • How Dichlorvos Works as a Potent Insecticide in Agriculture and Public Health. (2025-07-24). [URL: https://www.linkedin.com/pulse/how-dichlorvos-works-potent-insecticide-agriculture-public-health-grewal]
  • Dichlorvos toxicity: A public health perspective - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4755322/]
  • Dichlorvos | EPA. [URL: https://www.epa.gov/sites/default/files/2016-09/documents/dichlorvos.pdf]
  • Dichlorvos | Public Health Statement | ATSDR - CDC. [URL: https://www.
  • Dichlorvos Exposure and Human Cancer Risk: Results from the Agricultural Health Study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3048593/]
  • Assessment of genotoxic potential of the insecticide Dichlorvos using cytogenetic assay - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3834575/]
  • Dichlorvos carcinogenicity: an assessment of the weight of experimental evidence - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7891206/]
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6317983/]
  • Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents | Accounts of Chemical Research - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ar4002829]
  • Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK507027/]
  • DICHLORVOS - EXTOXNET PIP. [URL: http://extoxnet.orst.edu/pips/dichlorv.htm]
  • Dichlorvos | ToxFAQs™ | ATSDR - CDC. [URL: https://www.atsdr.cdc.gov/toxfaqs/tfacts.asp?id=513&tid=91]
  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichlorvos - NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK154181/]
  • Dichlorvos Technical | Coromandel. [URL: https://www.coromandel.biz/wp-content/uploads/2022/02/Dichlorvos-Technical.pdf]
  • Acetylcholinesterase inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acetylcholinesterase_inhibitor]
  • Reaction of organophosphate pesticides with acetylcholinesterase. - ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-organophosphate-pesticides-with-acetylcholinesterase_fig1_236125028]
  • NIOSH Skin Notation Profiles: Dichlorvos - CDC. [URL: https://www.cdc.gov/niosh/docs/2011-140/pdfs/2011-140.pdf?id=10.26616/NIOSHPUB2011140]
  • Dichlorvos - Food and Agriculture Organization of the United Nations. [URL: https://www.fao.
  • Atmospheric Fate of Dichlorvos: Photolysis and OH-Initiated Oxidation Studies | Environmental Science & Technology - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/es060591p]
  • Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1270278/]
  • The Environmental Fate and Degradation of Dimethyl Vinyl Phosphate: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b5678/technical-guide]
  • Dichlorvos (Ref: OMS 14) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/231.htm]
  • (Z)-Dimethylvinphos | 1X50MG | C10H10Cl3O4P | 680813 | 67628-93-7 - HPC Standards. [URL: https://www.hpcstandards.com/eur/en/EUR-C12789500]
  • Ames Test Protocol | AAT Bioquest. [URL: https://www.
  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. [URL: https://bio-protocol.org/e2768]
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem. [URL: https://www.benchchem.
  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. [URL: https://www.mdpi.com/2305-6304/11/10/866]
  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/310]
  • Investigations into the genotoxic potential of dichlorvos | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343510527_Investigations_into_the_genotoxic_potential_of_dichlorvos]
  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [URL: https://www.cyprotex.com/toxicology/genotoxicity/ames-test]
  • (Z)-Dimethylvinphos Solution (Solvent: Cyclohexane) | 1X1ML | C10H10Cl3O4P | 689633 | 67628-93-7 - HPC Standards. [URL: https://www.hpcstandards.com/eur/en/EUR-C12789500-1ML]
  • Nuvan (Dichlorvos) toxicity and its harmful effects on the health of different aquatic and terrestrial organisms - A Review - ijrti. [URL: https://www.ijrti.org/papers/IJRTI2105051.pdf]
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/396/220/mak324bul.pdf]
  • The Ames Test. [URL: https://www.wellesley.edu/chem/chem227/Ames/the_ames_test.pdf]
  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Bio. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/acetylcholinesterase-ache-assay-kit-ar4001-boster-bio-protocol.html]
  • Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. [URL: https://www.gov.uk/government/publications/guidance-on-a-strategy-for-genotoxicity-testing-of-chemicals/guidance-on-a-strategy-for-genotoxicity-testing-of-chemicals]
  • Assessment of genotoxic potential of the insecticide Dichlorvos using cytogenetic assay. [URL: https://www.researchgate.net/publication/262573216_Assessment_of_genotoxic_potential_of_the_insecticide_Dichlorvos_using_cytogenetic_assay]
  • Dimethylvinphos (Ref: SD 8280) - AERU. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/246.htm]
  • Dimethylvinphos | C10H10Cl3O4P | CID 16769 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16769]
  • Lethal Dose 50 (LD50) - everything you need to know - BPCA. [URL: https://bpca.org.uk/news-and-blog/lethal-dose-50-ld50-everything-you-need-to-know/275365]
  • EU Pesticides Database - Active substances - Active substance details. [URL: https://ec.europa.eu/food/plant/pesticides/eu-pesticides-database/start/screen/active-substances/details/579]
  • Mevinphos (Ref: ENT 22374) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/436.htm]

Sources

A Comparative Efficacy Analysis of Dimethylvinphos and Other Leading Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pest management, organophosphate insecticides have long been a cornerstone due to their broad-spectrum activity and relatively rapid degradation in the environment. This guide provides a detailed comparative analysis of the efficacy of dimethylvinphos against other widely used organophosphates, including chlorpyrifos, malathion, and diazinon. By synthesizing available experimental data, this document aims to offer an objective performance overview to inform research and development in agricultural and public health sectors.

The Enduring Role of Organophosphates in Pest Control

Organophosphate (OP) insecticides were first developed in the mid-20th century and continue to account for a significant portion of the global insecticide market.[1] Their primary mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[2] This mechanism leads to the accumulation of the neurotransmitter acetylcholine, resulting in neuromuscular paralysis and eventual death of the insect.[2] While their shared mechanism of action unites them as a class, the efficacy of individual organophosphates can vary significantly based on their chemical structure, the target pest, and environmental conditions.

Mechanism of Action: Inhibition of Acetylcholinesterase

The neurotoxic effects of organophosphate insecticides are a direct result of their interaction with acetylcholinesterase at the synaptic cleft. The process can be summarized as follows:

  • Normal Synaptic Transmission: The neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a nerve impulse. Acetylcholinesterase then rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.

  • Organophosphate Inhibition: Organophosphates, or their activated "oxon" metabolites, phosphorylate a serine residue in the active site of AChE.[3]

  • Accumulation of Acetylcholine: This phosphorylation inactivates the enzyme, preventing the breakdown of ACh. The resulting accumulation of ACh in the synapse leads to continuous and uncontrolled nerve signaling.

  • Neurotoxicity: The constant stimulation of cholinergic receptors results in tremors, paralysis, and ultimately, the death of the insect.

Figure 1: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of an insecticide is most commonly quantified by its median lethal concentration (LC50) or median lethal dose (LD50). A lower LC50 or LD50 value indicates greater toxicity to the target pest. While direct comparative studies of dimethylvinphos against other organophosphates under identical conditions are limited in the available literature, we can draw inferences from individual studies on key pest species.

It is important to note that dimethylvinphos is also known as chlorfenvinphos-methyl.[4][5] This nomenclature is crucial for a comprehensive literature search.

Table 1: Comparative Efficacy (LC50/LD50) of Selected Organophosphates Against Key Insect Pests

InsecticidePest SpeciesEfficacy MetricValueReference(s)
Dichlorvos Musca domestica (House Fly)LD500.057 - 0.607 µ g/fly [6]
Diazinon Musca domestica (House Fly)LD50Varies (Resistance Ratios: 62.47 - 309.78)[7][8]
Chlorpyrifos Spodoptera lituraLC50 (48h)1.580 ppm[9]
Malathion Aedes aegypti (Larvae, 3rd instar)LC50 (24h)0.06 µg/ml[10]
Temephos Aedes aegypti (Larvae)LC500.008 mg/L[11]
Profenofos Spodoptera littoralisLC50 (48h)313.96 ppm (1st gen. field) -> 18.63 ppm (12th gen. lab)[12]
Dimethylvinphos Daphnia magna (Aquatic invertebrate)LC50 (24h)0.00003 mg/L[13]

Disclaimer: The data presented in this table are compiled from various sources and may not be directly comparable due to differences in experimental protocols, insect strains (including resistance levels), and environmental conditions. The resistance ratio (RR) is calculated by dividing the LD50 of a field population by the LD50 of a susceptible laboratory strain.

The available data indicates that organophosphate efficacy is highly variable. For instance, resistance to diazinon in housefly populations has led to a wide range of LD50 values.[7][8] In contrast, dichlorvos shows a more consistent, albeit still variable, toxicity.[6] Against the agricultural pest Spodoptera litura, chlorpyrifos has a reported LC50 of 1.580 ppm after 48 hours.[9] For mosquito larvae (Aedes aegypti), malathion and temephos are effective at very low concentrations.[10][11] The extremely low LC50 value for dimethylvinphos against Daphnia magna highlights its high aquatic toxicity, a critical consideration for its environmental risk profile.[13] The lack of direct insecticidal LC50 data for dimethylvinphos in the public domain presents a significant knowledge gap.

Factors Influencing Efficacy: Residual Activity and Resistance

The practical effectiveness of an insecticide is not solely determined by its acute toxicity but also by its persistence in the environment, or residual activity . Organophosphates vary in their residual efficacy depending on the formulation, the surface to which they are applied, and environmental factors like temperature and UV light. For example, a study on stored product pests found that the residual efficacy of several organophosphates was greater on galvanized steel than on concrete.[2][3] Another study noted that an organophosphate insecticide could provide over 80% mortality of the tarnished plant bug seven days post-treatment.[14]

A major challenge in the long-term use of any insecticide class is the development of resistance . The continuous application of organophosphates has led to the selection of resistant populations in numerous insect species, including the house fly and various agricultural pests.[7][15] Resistance can arise from several mechanisms, including mutations in the target acetylcholinesterase enzyme that reduce its sensitivity to the insecticide, or an increase in the insect's ability to metabolize and detoxify the chemical.

Experimental Protocols: A Guide to Efficacy Determination

To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for determining the LC50 of an insecticide and for assessing its inhibitory effect on acetylcholinesterase.

Determination of Median Lethal Concentration (LC50) via Larval Bioassay

This protocol outlines a standard method for determining the LC50 of an insecticide against mosquito larvae.

Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population of mosquito larvae over a 24-hour period.

Materials:

  • Test insecticide (e.g., Dimethylvinphos)

  • Solvent (e.g., acetone or ethanol)

  • Deionized water

  • Late 3rd or early 4th instar mosquito larvae from a laboratory-reared colony

  • 250 ml beakers or disposable cups

  • Pipettes and tips

  • Small fish net or strainer

  • Larval rearing trays

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test insecticide in a suitable solvent.

  • Serial Dilutions: From the stock solution, prepare a series of at least five concentrations of the insecticide in deionized water. A control group with only deionized water (and the solvent if used) should also be prepared.

  • Larval Selection: Collect healthy, actively swimming late 3rd or early 4th instar larvae from the rearing trays.

  • Exposure: Add 20-25 larvae to each beaker containing 100 ml of the test solutions and the control. Each concentration and the control should be replicated at least three times.

  • Incubation: Maintain the beakers at a constant temperature (e.g., 25-27°C) for 24 hours.

  • Mortality Assessment: After 24 hours, count the number of dead and moribund larvae in each beaker. Larvae that are unable to surface or show no movement when gently prodded are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-response data using probit analysis to determine the LC50 value and its 95% confidence intervals.

Figure 2: Experimental Workflow for LC50 Determination.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.

Objective: To quantify the in vitro inhibition of acetylcholinesterase by an organophosphate insecticide.

Materials:

  • Purified acetylcholinesterase (from a commercial source or extracted from insect tissue)

  • Test insecticide (e.g., Dimethylvinphos)

  • Phosphate buffer (pH 7.4)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, the test insecticide (in a suitable solvent, with a final solvent concentration that does not affect enzyme activity), ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test insecticide at various concentrations (or solvent for the control), and the AChE solution to each well.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCI and DTNB solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the insecticide compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

While dimethylvinphos shares the same fundamental mechanism of action as other organophosphate insecticides, a comprehensive and direct comparative analysis of its efficacy against key insect pests is hampered by a lack of publicly available data. The existing information on other organophosphates like chlorpyrifos, malathion, and diazinon reveals a wide range of toxicities influenced by the target species and the prevalence of resistance. The high aquatic toxicity of dimethylvinphos underscores the importance of environmental risk assessment in the development and application of any pesticide.

For researchers and professionals in drug development, the provided experimental protocols offer a standardized framework for generating robust and comparable efficacy data. Future research should focus on conducting direct comparative studies of dimethylvinphos and other organophosphates under standardized conditions to provide a clearer picture of its relative potency and potential applications in integrated pest management programs. Understanding the nuances of efficacy, residual activity, and the potential for resistance is paramount for the sustainable use of this important class of insecticides.

References

  • Fukuto, T. R. Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 2006, 87, 245-254.
  • Profenofos - An Overview. BenchChem, 2025.
  • Saleh, M. S., et al. Resistance to Selected Organochlorin, Organophosphate, Carbamate and Pyrethroid, in Spodoptera Litura (Lepidoptera: Noctuidae) From Pakistan. Journal of Economic Entomology, 2008, 101(5), 1667-1675.
  • Al-Sarar, A. S., et al. Organophosphate Insecticides Resistance in Field Populations of House Flies, Musca domestica L.: Levels of Resistance and Acetylcholinesterase Activity. Insects, 2022, 13(2), 192.
  • Al-Sarar, A. S., et al. Organophosphate Insecticides Resistance in Field Populations of House Flies, Musca domestica L.: Levels of Resistance and Acetylcholinesterase Activity. MDPI, 2022.
  • Ismail, S. M. Resistance Development in Spodoptera littoralis (Lepidoptera: Noctuidae) to Conventional and New Insecticides in Egypt. International Journal of Advanced Biological and Biomedical Research, 2023, 11(2), 134-143.
  • Sreelakshmi, P., et al. Resistance monitoring in Spodoptera litura (Fabricius) from major cotton growing areas of Andhra Pradesh and Telangana. Journal of Entomology and Zoology Studies, 2017, 5(6), 1438-1442.
  • The Pharma Innovation Journal. Detection of organophosphate resistance in house flies population (Musca domestica L.) by laboratory bioassay method.
  • Rinkevich, J. A., et al. Vapor Toxicity of Three Prototype Volatile Insecticidal Compounds to House Fly (Diptera: Muscidae). Journal of Economic Entomology, 2006, 99(4), 1436-1442.
  • Al-Sarar, A. S., et al. Organophosphate Insecticides Resistance in Field Populations of House Flies, Musca domestica L.: Levels of Resistance and Acetylcholinesterase Activity. PubMed, 2022.
  • Van Leeuwen, T., et al. A method for the bioassay of insecticide resistance in the housefly, Musca domestica L. (Diptera: Muscidae). Bulletin of Entomological Research, 2005, 95(3), 247-252.
  • GSC Biological and Pharmaceutical Sciences. Toxicity of two groups of pesticides against the mosquito Aedes aegypti. GSC Online Press, 2020.
  • Ahmad, M., et al. Resistance to Selected Organochlorin, Organophosphate, Carbamate and Pyrethroid, in Spodoptera Litura (Lepidoptera: Noctuidae) From Pakistan. Journal of Economic Entomology, 2008, 101(5), 1667-1675.
  • Journal of Entomology and Zoology Studies. Relative toxicity of different insecticides against Spodoptera litura. Journal of Entomology and Zoology Studies, 2019, 7(5), 1076-1079.
  • Journal of Entomology and Zoology Studies. Bioefficacy of some insecticides against tobacco caterpillar, Spodoptera litura (Fabricius) under lab conditions. Journal of Entomology and Zoology Studies, 2019, 7(6), 1183-1186.
  • Southeast Asian Journal of Tropical Medicine and Public Health.
  • Journal of Parasitic Diseases. Comparative efficacy of deltamethrin and chlorpyriphos in bovine ticks in and around Jabalpur. PubMed, 2017.
  • REMSpC Report. Direct comparison of deposit from aerial and ground ULV applications of malathion with AGDISP predictions. REMSpC, 2005.
  • Polson, K. A., et al. Temephos resistance levels in populations of Aedes aegypti (Diptera: Culicidae) from Havana, Cuba. Journal of Medical Entomology, 2023, 60(6), 1364-1370.
  • Snodgrass, G. L., & Abel, C. A. Effectiveness and residual activity of four common insecticides used in the Mississippi Delta to control tarnished plant bugs in cotton. Journal of Cotton Science, 2024, 28, 1-11.
  • Cureus. Comparative Analysis of Outcomes in Acute Organophosphate Poisoning With and Without N-acetyl Cysteine Intervention. NIH, 2024.
  • International Journal of Mosquito Research. Malathion exposure alters the level of major soluble proteins in the larvae of Aedes aegypti. dipterajournal.com, 2021.
  • Journal of Stored Products Research. Initial and residual efficacy of insecticides on different surfaces against rice weevil Sitophilus oryzae (L.).
  • IOP Conference Series: Earth and Environmental Science. Lethal concentration (LC50, 90, and 98) and lethal time (LT50, 90, and 98) at various temephos concentrations of Aedes aegypti L. IOP Publishing, 2019.
  • MDPI.
  • Alanwood.net.
  • AERU. Dimethylvinphos (Ref: SD 8280). University of Hertfordshire.
  • Wikipedia. Chlorfenvinphos. Wikipedia.
  • ATSDR. ATSDR Chlorfenvinphos ToxFAQs. Agency for Toxic Substances and Disease Registry.
  • DSpace. TOXIC ACTION OF ORGANOPHOSPHORUS COMPOUNDS AND ESTERASE INHIBITION IN HOUSEFLIES.
  • PubMed. Vapor toxicity of three prototype volatile insecticidal compounds to house fly (Diptera: Muscidae). PubMed, 2006.
  • HPC Standards. (Z)-Dimethylvinphos. HPC Standards.
  • CORE. Toxicities of Several Insecticides to the House Fly Musca domestica L.
  • ResearchGate. Vapor Toxicity of Three Prototype Volatile Insecticidal Compounds to House Fly (Diptera: Muscidae).
  • PubMed Central. Insecticidal Effect of Four Insecticides for the Control of Different Populations of Three Stored-Product Beetle Species. PubMed Central, 2022.
  • ResearchGate. Recent Advances in Stored Product Protection.
  • ResearchGate. Toxicity of adult house flies to DDVP and permethrin.
  • ResearchGate. Dosage mortality response and LC50 values of different insecticides for P. marginatus after 24 hours of exposure.
  • CABI Digital Library. INSECTICIDE SUSCEPTIBILITY OF HOUSE FLIES (MUSCA DOMESTICA) FROM A LIVESTOCK FARM IN TYUMEN REGION, RUSSIA. CABI Digital Library.
  • SMU. Dimethylvinphos. smu.edu.

Sources

Navigating the Labyrinth of Immunoassays: A Comparative Guide to Dimethylvinphos Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of immunoassay-based methods is paramount. When detecting and quantifying organophosphate pesticides, the potential for cross-reactivity with structurally similar compounds can lead to inaccurate results, jeopardizing environmental monitoring and food safety assessments. This guide provides an in-depth analysis of the cross-reactivity of Dimethylvinphos in immunoassay-based methods, offering insights into the underlying mechanisms and presenting a framework for evaluating assay performance.

The Challenge of Specificity in Organophosphate Immunoassays

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the rapid and high-throughput screening of organophosphate pesticides.[1][2] These assays rely on the specific binding of an antibody to its target analyte. However, the structural similarity among organophosphate pesticides presents a significant challenge. Antibodies developed for one organophosphate may exhibit cross-reactivity with other members of the same class, leading to false-positive or overestimated results.[3][4]

The core principle of a competitive immunoassay involves the competition between the target analyte (in this case, an organophosphate) and a labeled form of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is determined by how effectively a non-target compound can displace the labeled analyte from the antibody.

Understanding the Molecular Basis of Cross-Reactivity

The cross-reactivity of an antibody is intrinsically linked to the chemical structure of the hapten used to generate it. Haptens are small molecules that are chemically coupled to a larger carrier protein to elicit an immune response. For class-specific determination of organophosphorus pesticides, haptens are often designed to incorporate the common functional groups of the pesticide class.[1]

Dimethylvinphos, with its distinct dichlorophenyl and vinyl phosphate moieties, presents a unique structural profile. Its potential for cross-reactivity in an immunoassay will depend on the specific structural features of the hapten used to raise the antibodies for that assay. For instance, an antibody generated against a hapten that mimics the generic phosphate ester portion of organophosphates may show broader cross-reactivity, potentially including Dimethylvinphos. Conversely, an antibody raised against a hapten that incorporates the unique aromatic or vinyl groups of another pesticide might show less cross-reactivity with Dimethylvinphos.

G cluster_0 Immunoassay Principle cluster_1 Cross-Reactivity Scenario Antibody Antibody Binding Site Binding Site Antibody->Binding Site Binds Binding Site 2 Binding Site Target Analyte (e.g., Parathion) Target Analyte (e.g., Parathion) Target Analyte (e.g., Parathion)->Binding Site Competes for Dimethylvinphos Dimethylvinphos Labeled Analyte Labeled Analyte Labeled Analyte->Binding Site Competes for Dimethylvinphos->Binding Site 2 Cross-reacts with

Figure 1: Competitive immunoassay and cross-reactivity.

Comparative Analysis of Cross-Reactivity: A Data-Driven Approach

Unfortunately, a direct and specific quantitative cross-reactivity value for Dimethylvinphos was not found in the reviewed literature. However, the principles of structural similarity allow for informed predictions. For example, in an ELISA developed for chlorpyrifos-methyl, cross-reactivity with other organophosphates was generally low, with chlorpyrifos showing the highest cross-reactivity at 1.4%.[5] This suggests that antibodies can be highly specific to the unique structural features of the target pesticide.

To provide a comparative framework, the following table summarizes cross-reactivity data for various organophosphates from a class-specific ELISA developed for O,O-diethyl organophosphorus pesticides. While Dimethylvinphos is not included, the data illustrates the varying degrees of antibody recognition based on structural differences.

PesticideIC50 (ng/mL)Cross-Reactivity (%)
Parathion348100
Coumaphos132677
Quinalphos221582
Triazophos35994
Phorate75146
Dichlofenthion85041
Phoxim130127
Data adapted from a study on broad-specificity polyclonal antibodies for O,O-diethyl organophosphorus pesticides.[6] The cross-reactivity is calculated relative to Parathion.

Note: The high cross-reactivity of coumaphos and quinalphos in this particular assay highlights the importance of empirical testing for any given immunoassay.

Experimental Protocol for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of Dimethylvinphos in a specific immunoassay, a systematic experimental approach is required. The following protocol outlines the key steps for a competitive indirect ELISA (ciELISA).

Materials and Reagents:
  • Microtiter plates (96-well)

  • Coating antigen (conjugate of a hapten and a protein like ovalbumin)

  • Primary antibody specific to the target organophosphate

  • Dimethylvinphos and other organophosphate standards

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Experimental Workflow:

G Start Start Coat Plate Coat microtiter plate with coating antigen Start->Coat Plate Wash_1 Wash Coat Plate->Wash_1 Block Block non-specific binding sites Wash_1->Block Wash_2 Wash Block->Wash_2 Add Standards & Antibody Add Dimethylvinphos/other OP standards and primary antibody Wash_2->Add Standards & Antibody Incubate_1 Incubate Add Standards & Antibody->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add Secondary Antibody Add enzyme-labeled secondary antibody Wash_3->Add Secondary Antibody Incubate_2 Incubate Add Secondary Antibody->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add Substrate Add substrate solution Wash_4->Add Substrate Incubate_3 Incubate Add Substrate->Incubate_3 Stop Reaction Stop reaction Incubate_3->Stop Reaction Read Absorbance Read absorbance at 450 nm Stop Reaction->Read Absorbance End End Read Absorbance->End

Figure 2: Workflow for competitive indirect ELISA.

Step-by-Step Methodology:
  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any unoccupied sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of varying concentrations of Dimethylvinphos or other organophosphate standards to the wells. Immediately add 50 µL of the primary antibody at its optimal dilution. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody at its optimal dilution to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stopping solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100

The IC50 value, which is the concentration of the analyte that causes 50% inhibition of antibody binding, is determined from the dose-response curve. The cross-reactivity (CR) is then calculated as:

CR (%) = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100

Conclusion and Future Perspectives

The potential for cross-reactivity of Dimethylvinphos in immunoassays designed for other organophosphates is a critical consideration for accurate and reliable pesticide residue analysis. While specific quantitative data for Dimethylvinphos remains elusive in readily available literature, the principles of immunoassay development and structural chemistry provide a strong foundation for predicting and evaluating this phenomenon.

Researchers and professionals in the field must adopt a rigorous approach to validating their immunoassays. This includes performing comprehensive cross-reactivity studies with a panel of relevant pesticides, including Dimethylvinphos, especially when using broad-spectrum or class-specific antibodies. The development of highly specific monoclonal antibodies, generated using haptens that uniquely represent the Dimethylvinphos structure, would be a significant advancement in minimizing cross-reactivity and enhancing the accuracy of its detection. As the demand for rapid and reliable pesticide monitoring continues to grow, a thorough understanding and careful assessment of cross-reactivity will remain a cornerstone of robust immunoassay development.

References

  • Wang, et al. (2009). Production and characterization of a broad-specificity polyclonal antibody for O,O-diethyl organophosphorus pesticides and a quantitative structure-activity relationship study of antibody recognition. Journal of Agricultural and Food Chemistry. [Link]

  • Lee, et al. (2009). Development of ELISAs for the Class-Specific Determination of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Shi, et al. (2014). Cross-reactivity of antibodies to organophosphorus pesticides. Journal of the Science of Food and Agriculture. [Link]

  • Khan, N. S., et al. (2021). Immunoassay-based approaches for development of screening of chlorpyrifos. Applied Microbiology and Biotechnology. [Link]

  • Li, Y., et al. (2017). Antibody Developments and Immunoassays for Organophosphorus Chemicals: A Review. Current Organic Chemistry. [Link]

  • Liu, F., et al. (2010). A class-specific enzyme-linked immunosorbent assay based on magnetic particles for multiresidue organophosphorus pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Li, Y., et al. (2019). Simultaneous Detection of Dual Biomarkers from Humans Exposed to Organophosphorus Pesticides by Combination of Immunochromatographic Test Strip and Ellman Assay. Particle and Fibre Toxicology. [Link]

  • Xu, L., et al. (2022). A highly sensitive bio-barcode immunoassay for multi-residue detection of organophosphate pesticides based on fluorescence anti-quenching. Journal of Hazardous Materials. [Link]

  • Xu, L., et al. (2022). A highly sensitive bio-barcode immunoassay for multi-residue detection of organophosphate pesticides based on fluorescence anti-quenching. PubMed Central. [Link]

  • Manclús, J. J., et al. (2008). Cross-reactivity of the antibodies a Pesticide Structure I20... ResearchGate. [Link]

  • Shan, G., et al. (2014). A monoclonal antibody-based sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of the organophosphorous pesticides chlorpyrifos-methyl in real samples. ResearchGate. [Link]

  • Liang, Y., et al. (2014). Production of the class-specific antibody and development of direct competitive ELISA for multi-residue detection of organophosphorus pesticides. ResearchGate. [Link]

  • Wang, S., et al. (2016). Development of an Enzyme Linked Immunosorbent Assay and an Immunochromatographic Assay for Detection of Organophosphorus Pesticides in Different Agricultural Products. PLOS One. [Link]

  • Handley, J. W., et al. (2022). Concurrent urinary organophosphate metabolites and acetylcholinesterase activity in Ecuadorian adolescents. PubMed Central. [Link]

  • Thurman, E. M., et al. (1996). Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays. PubMed. [Link]

  • Crow, B. S., et al. (2019). Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling. PubMed Central. [Link]

  • Attogene. Organophosphorus ELISA Kit. Attogene. [Link]

  • Papakonstantinou, E., et al. (2008). Cross-reactivity of compounds structurally related to bromophos determined by direct competitive ELISA a. ResearchGate. [Link]

  • Thompson, C. M., et al. (2022). Organophosphorus Pesticides Promote Protein Cross-Linking. PubMed Central. [Link]

Sources

Performance of different mass spectrometry platforms for Dimethylvinphos analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of Mass Spectrometry Platforms for Dimethylvinphos Analysis

Introduction: The Analytical Challenge of Dimethylvinphos

Dimethylvinphos, an organophosphate pesticide, presents a significant analytical challenge due to its potential presence in complex matrices such as food, water, and biological tissues.[1] Its detection and accurate quantification are critical for ensuring food safety, monitoring environmental contamination, and conducting toxicological studies.[2] Mass spectrometry (MS), coupled with chromatographic separation, has become the gold standard for this task, offering unparalleled sensitivity and specificity.[3][4]

This guide provides a comparative analysis of the primary mass spectrometry platforms used for Dimethylvinphos analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each technique, present supporting experimental data, and offer field-proven insights to guide researchers in selecting the optimal platform for their specific analytical needs.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely established technique for the analysis of volatile and semi-volatile compounds.[5] For organophosphates like Dimethylvinphos, which possess sufficient volatility and thermal stability, GC-MS provides reliable performance.

Principle of Operation & Causality

In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column.[6] As the separated components elute from the column, they enter the mass spectrometer, where they are typically ionized by Electron Impact (EI). The high energy of EI causes extensive and reproducible fragmentation of the molecule.[7] This fragmentation pattern acts as a chemical "fingerprint," allowing for confident identification by matching it against spectral libraries. For quantification, specific fragment ions are monitored (Selected Ion Monitoring, SIM) to enhance sensitivity and reduce chemical noise.

Performance Characteristics

GC-based methods, particularly when upgraded to tandem mass spectrometry (GC-MS/MS), are highly effective for pesticide residue analysis in complex samples.[5][8] The use of Multiple Reaction Monitoring (MRM) in GC-MS/MS significantly improves selectivity and overcomes matrix interferences that can be a challenge in single-quadrupole GC-MS.[5]

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the premier technique for analyzing a wide array of pesticide residues, including those that are polar, non-volatile, or thermally labile.[9][10] Its superior sensitivity and selectivity make it exceptionally well-suited for trace-level quantification in highly complex matrices.[11][12]

Principle of Operation & Causality

LC-MS/MS utilizes liquid chromatography to separate analytes prior to their introduction into the mass spectrometer. The key advantage lies in the ionization source, most commonly Electrospray Ionization (ESI), which is a "soft" ionization technique. ESI allows for the ionization of molecules directly from the liquid phase into the gas phase with minimal fragmentation, preserving the molecular ion (or a protonated/deprotonated version thereof).[10]

This intact precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3).[13] This process, known as Multiple Reaction Monitoring (MRM), provides two layers of mass-based selectivity (precursor ion and product ion), resulting in exceptional signal-to-noise ratios and the ability to quantify analytes at very low concentrations, even in the presence of significant matrix components.[14]

Performance Characteristics

LC-MS/MS consistently demonstrates superior sensitivity for many pesticides compared to GC-MS. The high selectivity of MRM minimizes the need for extensive sample cleanup, enabling the use of rapid extraction methods like QuEChERS.[14] Furthermore, advancements such as Ultra-High-Performance Liquid Chromatography (UHPLC) allow for faster analysis times without compromising separation efficiency.[15]

Comparative Performance Data

The selection of an analytical platform is fundamentally driven by its performance metrics. The following table summarizes typical quantitative data for Dimethylvinphos and other organophosphates on GC-MS and LC-MS/MS platforms, compiled from various analytical studies.

Parameter GC-MS LC-MS/MS Authoritative Insight
Linearity Range 1 - 500 ng/mL[2]0.1 - 200 ng/mL[2]LC-MS/MS often provides a wider dynamic range, particularly at the lower end, which is crucial for trace residue analysis.
Correlation Coefficient (R²) ≥ 0.995[2]≥ 0.999[2]Both platforms demonstrate excellent linearity, a prerequisite for accurate quantification.[16]
Limit of Detection (LOD) 0.1 - 1 ng/mL[2]0.02 - 0.1 ng/mL[6]The superior ionization efficiency and selectivity of LC-MS/MS typically result in lower limits of detection.[17]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[2]< 0.01 mg/kg (<10 ng/g)[14]LC-MS/MS consistently achieves lower LOQs, enabling compliance with stringent regulatory limits for pesticide residues in food.[14]
Recovery (%) 85 - 110%[2]70 - 120%[14][15]Both methods can achieve acceptable accuracy, though this is highly dependent on the sample matrix and extraction procedure.[18]
Precision (RSD %) < 15%[2]< 20%[14][15]Both platforms demonstrate good reproducibility, falling within the typical acceptance criteria for method validation.[15]
Matrix Effect Can be significant; matrix-matched standards often required.[5]Often significant; can be compensated for with matrix-matched standards or stable isotope-labeled internal standards.[11][14]Matrix effects are a critical consideration for both platforms. They are caused by co-eluting compounds that suppress or enhance the analyte signal.[11]

High-Resolution Mass Spectrometry (HRMS): The Next Frontier

Platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap offer high-resolution, accurate-mass (HRAM) capabilities.[3][19] While tandem quadrupole instruments are the workhorses for targeted quantification, HRMS excels in screening applications. It allows for the detection and identification of a virtually unlimited number of compounds in a single run based on their accurate mass. This is invaluable for non-targeted screening of unknown contaminants or for retrospective data analysis without needing to re-run samples.[20][21] For Dimethylvinphos, HRMS can provide unambiguous confirmation of its identity through high mass accuracy of both the precursor and fragment ions.[19]

Experimental Protocols & Workflows

A robust analytical method is built on a validated experimental protocol. The following sections detail standardized workflows for sample preparation and analysis.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3][5]

Step-by-Step Protocol:

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Hydration (if needed): For dry samples, add an appropriate amount of water and let stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile. For certain validated methods, buffering salts (e.g., acetate or citrate) are added at this stage. Shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride (or other salts as per the specific QuEChERS method, e.g., AOAC or EN versions). This induces phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and anhydrous magnesium sulfate (to remove residual water). For samples with pigments or lipids, additional sorbents like Graphitized Carbon Black (GCB) or C18 may be included.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at >3000 rcf for 5 minutes.

  • Analysis: The final extract is ready for direct injection into the LC-MS/MS or for solvent exchange and injection into the GC-MS.

G cluster_prep QuEChERS Sample Preparation Workflow sample 1. Homogenized Sample (10-15g) extract 2. Add Acetonitrile & Shake sample->extract salt 3. Add MgSO4/NaCl & Shake extract->salt cent1 4. Centrifuge salt->cent1 dspe 5. Transfer Supernatant to d-SPE Tube (PSA/MgSO4) cent1->dspe cent2 6. Vortex & Centrifuge dspe->cent2 final 7. Final Extract for Analysis cent2->final

Caption: QuEChERS sample preparation workflow.

GC-MS/MS Analytical Workflow

Step-by-Step Protocol:

  • Instrument Setup:

    • GC Column: Use a low-bleed capillary column suitable for organophosphate pesticides, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS).[6]

    • Oven Program: Start at a low temperature (e.g., 60-80°C) and ramp up to a final temperature of ~300°C to elute all compounds.

    • Injection: Use a splitless or pulsed splitless injection mode to maximize sensitivity.

  • MS/MS Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Develop and optimize at least two MRM transitions (a quantifier and a qualifier ion) for Dimethylvinphos to ensure both accurate quantification and confident identification.

  • Calibration: Prepare a set of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of Dimethylvinphos.

  • Sequence Run: Inject the calibration standards, sample extracts, and quality control (QC) samples.

  • Data Processing: Integrate the peak areas for the quantifier ion, generate a calibration curve, and calculate the concentration in the unknown samples. Verify the qualifier/quantifier ion ratio is within acceptable limits.

G cluster_gcms GC-MS/MS Analytical Workflow inject 1. Inject Sample Extract gc 2. GC Separation (e.g., HP-5MS column) inject->gc ion 3. Ionization (EI, 70 eV) gc->ion q1 4. Q1: Precursor Ion Selection ion->q1 q2 5. q2: Collision-Induced Dissociation (CID) q1->q2 q3 6. Q3: Product Ion Selection q2->q3 detect 7. Detection & Data Acquisition (MRM) q3->detect process 8. Data Processing & Quantification detect->process

Caption: GC-MS/MS analytical workflow.

LC-MS/MS Analytical Workflow

Step-by-Step Protocol:

  • Instrument Setup:

    • LC Column: Use a reversed-phase C18 column, which is standard for pesticide analysis.[9]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, typically with additives like formic acid or ammonium formate to improve ionization efficiency.[9][12]

    • Flow Rate: Typical analytical flow rates range from 0.3 to 0.5 mL/min.

  • MS/MS Setup:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Dimethylvinphos.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize precursor-to-product ion transitions by direct infusion of a Dimethylvinphos standard. Key parameters to optimize include collision energy and cone/declustering potential.

  • Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.[14]

  • Sequence Run: Analyze the samples in a sequence including standards, blanks, QCs, and unknown samples.

  • Data Processing: Use instrument software to integrate peaks, construct the calibration curve, and quantify Dimethylvinphos in the samples.

G cluster_lcms LC-MS/MS Analytical Workflow inject 1. Inject Sample Extract lc 2. LC Separation (e.g., C18 column) inject->lc ion 3. Ionization (ESI+) lc->ion q1 4. Q1: Precursor Ion Selection ion->q1 q2 5. q2: Collision-Induced Dissociation (CID) q1->q2 q3 6. Q3: Product Ion Selection q2->q3 detect 7. Detection & Data Acquisition (MRM) q3->detect process 8. Data Processing & Quantification detect->process

Caption: LC-MS/MS analytical workflow.

Conclusion and Recommendations

Both GC-MS/MS and LC-MS/MS are powerful and reliable platforms for the analysis of Dimethylvinphos. The choice between them depends on the specific requirements of the analysis.

  • LC-MS/MS is the recommended platform for most applications involving trace-level quantification of Dimethylvinphos in complex food and environmental matrices. Its superior sensitivity, high selectivity, and applicability to a broad range of pesticides often make it the more efficient and robust choice.[3][9]

  • GC-MS/MS remains an excellent and highly reliable alternative, particularly in laboratories that are already standardized on GC technology for other volatile and semi-volatile contaminants. It is a cost-effective and powerful tool, especially for multi-residue methods that include a wide range of pesticides.[5][8]

  • High-Resolution Mass Spectrometry (HRMS) should be considered for applications requiring untargeted screening or when unambiguous identification of compounds is the primary goal.[19]

Ultimately, the successful analysis of Dimethylvinphos relies not just on the instrument, but on a fully validated method encompassing robust sample preparation, optimized chromatography, and meticulous data analysis, all grounded in the principles of sound scientific integrity.[16][22]

References

  • Benchchem. (n.d.). Mass Spectrometry Analysis of Dimethyl Vinyl Phosphate: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Dimethyl Vinyl Phosphate in Biological Matrices.
  • ResearchGate. (n.d.). Comparison of supercritical fluid chromatography–tandem mass spectrometry and liquid chromatography–tandem mass spectrometry for the stereoselective analysis of chlorfenvinphos and dimethylvinphos in tobacco.
  • MDPI. (2022, September 23). Evaluation of Quantitative Platforms for Single Target Mass Spectrometry Imaging.
  • NIH. (2021, January 3). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto.
  • PubMed. (2014). Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices.
  • Benchchem. (n.d.). Validation of analytical methods for diethyl phosphate in accordance with regulatory guidelines.
  • MDPI. (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS.
  • ResearchGate. (n.d.). Current Mass Spectrometry Strategies for the Analysis of Pesticides and Their Metabolites in Food and Water Matrices.
  • Longdom Publishing. (2016). Matrix Effects of different food matrices in quantitative analysis of pesticides in chromatography coupled to tandem mass spectrometry.
  • ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
  • Auburn University. (2022, August 6). Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement.
  • SCISPEC. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • CABI Digital Library. (n.d.). Comprehensive method validation for the determination of 170 pesticide residues in pear employing modified QuEChERS without clean-up and ultra-high performance liquid chromatography coupled to tandem mass spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • LCGC. (2019, March 1). LC–MS/MS Analysis of Polar Pesticides in Food and Water.
  • Semantic Scholar. (2022, May 23). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices.
  • Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
  • SciELO. (n.d.). Nota Técnica.
  • Shimadzu. (n.d.). Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi.
  • Royal Society of Chemistry. (2021). Recent advancements in the detection of organophosphate pesticides: a review.
  • Metware. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips.
  • GL Sciences Inc. (n.d.). Simultaneous Analysis of Tap Water Pesticides by LC/MS/MS.
  • NIH. (2019, April 17). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine.
  • MDPI. (2024, February 1). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.
  • Regular Article. (n.d.). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides.
  • Royal Society of Chemistry. (n.d.). Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry for analysis of antibiotics in creek water impacted by CETP discharge.
  • eScholarship.org. (2023, November 1). Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for.
  • Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.

Sources

A Comparative Analysis of Dimethylvinphos Degradation Under Diverse Environmental Scenarios

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethylvinphos, an organophosphate insecticide, has been utilized in agricultural and veterinary applications to control a range of pests. As with many agrochemicals, understanding its environmental fate is paramount for assessing its ecological impact and ensuring responsible use. The persistence and transformation of Dimethylvinphos in the environment are governed by a complex interplay of chemical, physical, and biological processes. This guide provides a comprehensive comparison of the degradation pathways of Dimethylvinphos under different environmental conditions, including in soil and aquatic systems. By examining the mechanisms of hydrolysis, photodegradation, and microbial degradation, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors influencing the environmental persistence of this compound.

Given the limited availability of specific experimental data for Dimethylvinphos, this guide will, where necessary, draw upon data from structurally related organophosphate compounds, such as Dichlorvos and Tetrachlorvinphos, to provide a more complete picture of its likely environmental behavior. This approach is grounded in the understanding that similar functional groups and chemical structures often lead to comparable degradation pathways.

Chemical Profile of Dimethylvinphos

To comprehend the degradation of Dimethylvinphos, it is essential to first understand its chemical structure.

  • IUPAC Name: [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate[1]

  • CAS Number: 2274-67-1[1]

  • Molecular Formula: C₁₀H₁₀Cl₃O₄P[1]

  • Molecular Weight: 331.5 g/mol [1]

Dimethylvinphos exists as (E)- and (Z)-isomers due to the presence of a carbon-carbon double bond.[2] The commercial formulations are typically dominated by the more biologically active (E)-isomer.[2]

Primary Degradation Pathways: A Comparative Overview

The environmental degradation of Dimethylvinphos, like other pesticides, can be broadly categorized into abiotic and biotic processes.[3] Abiotic degradation involves chemical and photochemical reactions, namely hydrolysis and photodegradation, while biotic degradation is mediated by microorganisms.[3] The prevalence and rate of each pathway are highly dependent on the specific environmental matrix and conditions.

Hydrolysis: The Role of Water and pH

Hydrolysis is a critical abiotic degradation pathway for many organophosphate pesticides, involving the cleavage of ester bonds by water.[4] The rate of hydrolysis is significantly influenced by pH and temperature.

Mechanism: The hydrolysis of Dimethylvinphos is expected to occur primarily at the phosphate ester linkage, leading to the formation of dimethyl phosphate and 2-chloro-1-(2,4-dichlorophenyl)ethenol. The latter is unstable and likely rearranges to a more stable ketone. This is a common degradation mechanism for vinyl phosphate pesticides.

Influence of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Studies on other organophosphates have demonstrated a rapid increase in degradation at higher temperatures.

Experimental Protocol: Determination of Hydrolysis Rate

A standardized protocol to determine the hydrolysis rate of Dimethylvinphos as a function of pH and temperature, based on OECD Guideline 111, would involve:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at a range of pH values (e.g., 4, 7, and 9).

  • Spiking with Dimethylvinphos: Introduce a known concentration of Dimethylvinphos into each buffer solution.

  • Incubation: Incubate the solutions in the dark at controlled temperatures (e.g., 20°C, 35°C, and 50°C).

  • Sampling and Analysis: At regular intervals, collect aliquots from each solution and analyze the concentration of the parent compound and potential degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Calculate the pseudo-first-order rate constants and the half-life (DT₅₀) for each condition.

Photodegradation: The Influence of Sunlight

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum of sunlight. This process can be a significant degradation pathway for pesticides present on plant surfaces, in the upper layers of soil, and in clear surface waters.

Mechanism: Photodegradation can occur through two primary mechanisms:

  • Direct Photolysis: The direct absorption of light energy by the Dimethylvinphos molecule, leading to its excitation and subsequent decomposition.

  • Indirect Photolysis: The degradation of Dimethylvinphos by reactive oxygen species (e.g., hydroxyl radicals) generated by other light-absorbing substances in the environment, such as humic acids.

The specific photoproducts of Dimethylvinphos are not well-documented in the available literature. However, for the related compound Dichlorvos, photodegradation in the presence of oxygen has been shown to yield products such as o-methyl 2,2-dichlorovinyl phosphate, dichloroacetaldehyde, and dimethylphosphate.

Environmental Factors: The efficiency of photodegradation is influenced by light intensity, wavelength, and the presence of photosensitizers in the environment.[5] In soil, the penetration of sunlight is limited to the top few millimeters, making this pathway more relevant for surface-applied pesticides.[6]

Experimental Protocol: Assessing Photodegradation

To evaluate the photodegradation of Dimethylvinphos, the following experimental setup, based on OECD Guideline 316, can be employed:

  • Sample Preparation: Prepare aqueous solutions of Dimethylvinphos in pure water and in water containing photosensitizers like humic acids. For soil studies, apply Dimethylvinphos to a thin layer of soil on a solid support.

  • Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark.

  • Environmental Control: Maintain a constant temperature and, for aqueous samples, control the pH.

  • Analysis: Periodically analyze the concentration of Dimethylvinphos and identify degradation products using appropriate analytical techniques (LC-MS/MS is often preferred for identifying unknown photoproducts).

  • Quantum Yield Calculation: For aqueous samples, the quantum yield can be determined to quantify the efficiency of the photochemical process.

Microbial Degradation: The Biotic Pathway

The breakdown of pesticides by microorganisms, such as bacteria and fungi, is a crucial process for their removal from the environment.[7][8] This biotic degradation is often the most significant pathway for the dissipation of organophosphate insecticides in soil.

Mechanism: Microorganisms utilize enzymes to break down complex organic molecules. For organophosphates, a key class of enzymes is the phosphotriesterases (PTEs), which can hydrolyze the P-O ester bond.[9][10] The metabolic pathway of Dimethylvinphos in mammals involves demethylation followed by hydrolysis to 2,4-dichlorophenacyl chloride, which is further metabolized.[11] It is plausible that similar enzymatic processes occur in soil microorganisms.

Environmental Factors: The rate of microbial degradation is highly dependent on soil properties, including:

  • Microbial Population: The presence of adapted microbial consortia capable of degrading Dimethylvinphos is critical.

  • Soil Type and Organic Matter: Soil organic matter can influence the bioavailability of the pesticide to microorganisms.

  • Temperature and Moisture: These factors directly affect microbial activity, with optimal conditions leading to faster degradation.

  • pH: Soil pH can influence both microbial populations and the activity of extracellular enzymes.

A typical soil degradation half-life (DT₅₀) for Dimethylvinphos is reported to be around 40 days, categorizing it as moderately persistent in soil.[2]

Experimental Protocol: Evaluating Microbial Degradation in Soil

A laboratory-based soil incubation study, following OECD Guideline 307, can be conducted as follows:

  • Soil Collection and Characterization: Collect fresh soil from a relevant agricultural area and characterize its physical and chemical properties (pH, organic carbon content, texture, etc.).

  • Treatment: Treat the soil with a known concentration of Dimethylvinphos. Include sterile control samples (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.

  • Incubation: Incubate the soil samples under controlled aerobic conditions, maintaining optimal moisture and temperature.

  • Extraction and Analysis: At specified time intervals, extract Dimethylvinphos and its potential metabolites from the soil using an appropriate solvent. Analyze the extracts using GC or HPLC.

  • Data Interpretation: Calculate the degradation half-life in both sterile and non-sterile soil to determine the contribution of microbial activity.

Comparative Summary of Degradation Pathways

Degradation PathwayEnvironmental MatrixKey Influencing FactorsTypical Half-Life (DT₅₀)Primary Degradation Products (Predicted)
Hydrolysis Water, Moist SoilpH (faster at higher pH), Temperature40 days (pH 7, 20°C in water)[2]Dimethyl phosphate, 2-chloro-1-(2,4-dichlorophenyl)ethenol (and its rearrangement products)
Photodegradation Surface Water, Soil SurfaceLight Intensity, Wavelength, Presence of PhotosensitizersVariable, dependent on conditionsO-methyl 2,2-dichlorovinyl phosphate, Dichloroacetaldehyde, Dimethylphosphate (by analogy to Dichlorvos)
Microbial Degradation Soil, SedimentMicrobial Population, Temperature, Moisture, pH, Organic Matter~40 days in soil[2]Demethylated Dimethylvinphos, 2,4-dichlorophenacyl chloride, and further metabolites[11]

Visualizing the Degradation Pathways

To illustrate the proposed degradation pathways of Dimethylvinphos, the following diagrams are provided in DOT language.

Dimethylvinphos_Hydrolysis Dimethylvinphos Dimethylvinphos Products Dimethyl phosphate + 2-chloro-1-(2,4-dichlorophenyl)ethenol Dimethylvinphos->Products Hydrolysis (pH, Temp dependent) H2O H₂O H2O->Dimethylvinphos

Caption: Proposed hydrolytic degradation pathway of Dimethylvinphos.

Dimethylvinphos_Photodegradation Dimethylvinphos Dimethylvinphos Photoproducts Various Photoproducts (e.g., cleavage of ester bonds, modifications to vinyl group) Dimethylvinphos->Photoproducts Direct/Indirect Photolysis Light Sunlight (UV) Light->Dimethylvinphos

Caption: General photodegradation scheme for Dimethylvinphos.

Dimethylvinphos_Microbial_Degradation Dimethylvinphos Dimethylvinphos Demethylation Demethylation Dimethylvinphos->Demethylation Microbial Enzymes (e.g., Glutathione S-methyl transferase) Metabolite1 Desmethyl Dimethylvinphos Demethylation->Metabolite1 Hydrolysis Hydrolysis Metabolite2 2,4-dichlorophenacyl chloride Hydrolysis->Metabolite2 Metabolite1->Hydrolysis FurtherMetabolism Further Metabolism Metabolite2->FurtherMetabolism FinalProducts CO₂ + H₂O + Mineral Salts FurtherMetabolism->FinalProducts

Caption: Postulated microbial degradation pathway for Dimethylvinphos.

Conclusion and Future Directions

The degradation of Dimethylvinphos in the environment is a multifaceted process driven by hydrolysis, photodegradation, and microbial activity. This guide has synthesized the available data to provide a comparative overview of these pathways. It is evident that both abiotic and biotic factors play significant roles in the transformation and ultimate fate of this insecticide. The moderate persistence of Dimethylvinphos in soil and neutral water suggests a potential for carryover between seasons, depending on environmental conditions.

A significant knowledge gap remains regarding the specific degradation products of Dimethylvinphos under various environmental conditions, as well as the identification of microbial species and enzymes responsible for its biodegradation. Further research is warranted to obtain more precise kinetic data for hydrolysis and photodegradation across a range of environmentally relevant conditions. Such studies would enable more accurate environmental risk assessments and the development of effective remediation strategies for contaminated sites.

References

  • Hutson, D. H., Hoadley, E. C., & Griffiths, M. H. (1976). The metabolic demethylation of the insecticide dimethylvinphos in rats, in dogs, and in vitro. Xenobiotica, 6(9), 545-555. [Link]

  • University of Hertfordshire. (n.d.). Dimethylvinphos (Ref: SD 8280). Agriculture & Environment Research Unit (AERU). [Link]

  • Ali, S., et al. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

  • Learn, A. (2025). Explain the Difference between Biotic and Abiotic Degradation of Pollutants. Learn. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769, Dimethylvinphos. PubChem. [Link]

  • National Pesticide Information Center. (n.d.). Pesticide Half-life. [Link]

  • Utah State University. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]

  • Kuca, K., et al. (2020). Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. MDPI. [Link]

  • Rastegari, A., et al. (2019). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Frontiers in Bioengineering and Biotechnology. [Link]

  • Luo, Y., & Deng, X. (2012). Methodology for Evaluating Pesticides for Surface Water Protection. California Department of Pesticide Regulation. [Link]

  • Lieberman, M. T., & Alexander, M. (1981). Microbial Degradation of Pesticides. Defense Technical Information Center. [Link]

  • Sharma, A., et al. (2022). Microbial Degradation of Organophosphorus Pesticides. In Bioremediation of Agricultural Pollutants. Taylor & Francis Group. [Link]

  • Herrmann, J. M., & Guillard, C. (2000). Photocatalytic degradation of pesticides in agricultural used waters. ResearchGate. [Link]

  • Matsumura, F. (1985). 3.2 Biotic Degradation of Pollutants. In Ecotoxicology. John Wiley & Sons. [Link]

  • Salama, A. K., et al. (2001). Microbial degradation of pirimiphos-methyl and carbrayl by pure culture of two soil fungi. Journal of Environmental Science and Health, Part B, 36(4), 433-447. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769, Dimethylvinphos. PubChem. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Appendix 3 Fact sheets on pesticides. [Link]

  • Wang, Y., et al. (2021). Emerging Technologies for Degradation of Dichlorvos: A Review. International Journal of Molecular Sciences, 22(11), 5849. [Link]

Sources

A Comparative Guide to the Acetylcholinesterase Inhibition Potency of Dimethylvinphos Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of organophosphate compounds, a nuanced understanding of stereoisomerism is critical to accurately assessing biological activity. This guide provides an in-depth comparison of the relative potencies of Dimethylvinphos isomers in the inhibition of acetylcholinesterase (AChE), the primary mechanism of action for this class of compounds.

Dimethylvinphos, a potent organophosphate insecticide, exists as two geometric isomers, (E) and (Z), due to restricted rotation around a carbon-carbon double bond. While commercial formulations often contain a mixture of these isomers, their spatial arrangements can lead to significant differences in their interaction with the active site of AChE. This guide will delve into the experimental framework for elucidating these differences, from isomer separation to the quantitative assessment of enzyme inhibition.

The Significance of Stereoisomerism in Organophosphate Activity

The toxicity of organophosphate compounds like Dimethylvinphos stems from their ability to inhibit acetylcholinesterase, an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and, ultimately, toxicity.[1] The interaction between the organophosphate and the serine residue in the active site of AChE is highly dependent on the three-dimensional structure of the inhibitor.[2] Consequently, stereoisomers of the same compound can exhibit markedly different inhibitory potencies.

Experimental Workflow for Comparative Potency Analysis

A robust comparison of the AChE inhibitory potency of Dimethylvinphos isomers necessitates a two-pronged experimental approach: first, the separation and purification of the individual isomers, and second, a quantitative enzymatic assay to determine their respective inhibitory activities.

G cluster_0 Isomer Separation cluster_1 AChE Inhibition Assay start Commercial Dimethylvinphos (Mixture of Isomers) hplc High-Performance Liquid Chromatography (HPLC) start->hplc Injection e_isomer (E)-Dimethylvinphos hplc->e_isomer Fraction Collection z_isomer (Z)-Dimethylvinphos hplc->z_isomer Fraction Collection incubation Incubation of AChE with Isomers e_isomer->incubation Test Compound z_isomer->incubation Test Compound assay_prep Preparation of Assay Components (AChE, DTNB, ATCI, Isomers) assay_prep->incubation reaction Initiation of Reaction with ATCI incubation->reaction measurement Spectrophotometric Measurement (412 nm) reaction->measurement data_analysis Calculation of IC50 Values measurement->data_analysis caption Experimental Workflow G cluster_isomers Dimethylvinphos Isomers cluster_ache AChE Active Site e_isomer (E)-Dimethylvinphos (trans) active_site Anionic Site Esteratic Site (Serine) e_isomer->active_site High Affinity (Favorable Binding) z_isomer (Z)-Dimethylvinphos (cis) z_isomer->active_site Low Affinity (Steric Hindrance) caption Isomer-AChE Interaction

Sources

A Comparative Guide to the Neurotoxic Potential of Organophosphate Esters: A Focus on Dimethylvinphos

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the neurotoxic potential of organophosphate esters (OPEs), with a specific focus on Dimethylvinphos. Designed for researchers, scientists, and drug development professionals, this document delves into the key mechanisms of OPE-induced neurotoxicity, outlines essential experimental protocols for its assessment, and presents a comparative analysis of Dimethylvinphos against other prominent OPEs. Our objective is to furnish a robust, evidence-based resource that informs experimental design and enhances the scientific rigor of neurotoxicity evaluations.

Introduction: The Neurotoxic Landscape of Organophosphate Esters

Organophosphate esters are a diverse class of chemicals used extensively as insecticides, flame retardants, and plasticizers.[1] Their widespread use has led to ubiquitous environmental presence and concerns about their potential for human neurotoxicity.[1] The primary mechanism of acute toxicity for many OPEs, particularly insecticides, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in cholinergic crisis characterized by a range of symptoms from excessive secretions and muscle tremors to seizures and respiratory failure.[2][4]

However, the neurotoxic potential of OPEs extends beyond acute cholinergic effects. Two other critical areas of concern are Organophosphate-Induced Delayed Neuropathy (OPIDN) and developmental neurotoxicity (DNT). OPIDN is a debilitating condition characterized by the delayed onset of axonal degeneration in both the central and peripheral nervous systems, which is initiated by the inhibition of Neuropathy Target Esterase (NTE).[5][6][7] Developmental neurotoxicity refers to the adverse effects on the developing nervous system that can occur from exposure during critical windows of brain development, often at exposure levels below those that cause overt signs of AChE inhibition.[4][8][9] These effects can manifest as cognitive and behavioral deficits later in life.[10]

Given the diverse chemical structures and applications of OPEs, their neurotoxic profiles can vary significantly.[11] Therefore, a comprehensive evaluation of any given OPE requires a multi-faceted approach that assesses its potential to induce AChE inhibition, OPIDN, and DNT. This guide will use Dimethylvinphos as a case study to illustrate this evaluative process, comparing its known and potential neurotoxic properties with those of other well-characterized OPEs.

Mechanisms of Neurotoxicity: A Comparative Overview

The neurotoxic effects of OPEs are mediated through several distinct, yet sometimes overlapping, biochemical pathways. Understanding these mechanisms is fundamental to designing relevant and predictive toxicity testing strategies.

Acetylcholinesterase (AChE) Inhibition

The hallmark of acute OPE insecticide poisoning is the irreversible phosphorylation of a serine residue in the active site of AChE.[12] This covalent modification inactivates the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors throughout the nervous system.[13] The potency of an OPE as an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

OPIDN is a severe neurological disorder that manifests 1-4 weeks after exposure to certain OPEs.[5] It is characterized by distal degeneration of long axons in both the peripheral and central nervous systems, leading to weakness, ataxia, and in severe cases, paralysis.[5][14] The initiation of OPIDN is linked to the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a serine esterase located in the endoplasmic reticulum of neurons.[6][7]

A case report has linked Dichlorvos (DDVP), a close structural analog of Dimethylvinphos, to the development of a predominantly motor and delayed axonal neuropathy, a hallmark of OPIDN.[5][15] This finding strongly suggests that Dimethylvinphos should be considered a potential inducer of OPIDN. The assessment of an OPE's potential to cause OPIDN involves measuring its ability to inhibit NTE activity.

Developmental Neurotoxicity (DNT)

There is a growing body of evidence indicating that some OPEs can adversely affect the developing brain at exposure levels that do not cause significant AChE inhibition.[8][9] These developmental neurotoxic effects can be mediated through various non-cholinergic mechanisms, including:

  • Oxidative Stress: Some OPEs can induce the production of reactive oxygen species, leading to oxidative damage to neurons.[16]

  • Disruption of Neurotransmitter Systems: OPEs can interfere with other neurotransmitter systems, such as the glutamatergic and GABAergic systems.[8][17] For instance, chlorpyrifos has been shown to induce glutamate-mediated excitotoxicity, while diazinon can induce apoptotic neuronal death through a mechanism independent of glutamate receptors.[17]

  • Alterations in Neuronal Development: OPEs can disrupt critical neurodevelopmental processes, including cell proliferation, differentiation, and neurite outgrowth.[8][18]

Comparative studies have shown that different OPEs can have distinct DNT profiles. For example, in neonatal rats, diazinon was found to impair neuritic outgrowth, while parathion did not elicit these changes at its maximum tolerated dose.[18] The potential for Dimethylvinphos to induce DNT is another critical area that warrants experimental investigation.

Experimental Evaluation of Neurotoxic Potential

A thorough assessment of the neurotoxic potential of an OPE requires a battery of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the potency of a test compound in inhibiting AChE activity. The Ellman method is a widely used colorimetric assay for this purpose.[19]

Experimental Protocol: AChE Inhibition Assay (Ellman Method)

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of purified human recombinant AChE in assay buffer. The final concentration in the assay should be determined empirically to provide a linear reaction rate.

    • Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Ellman's Reagent (DTNB): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

    • Test Compound: Prepare a stock solution of Dimethylvinphos and other comparator OPEs in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final assay concentrations. Ensure the final solvent concentration does not exceed 1% in the assay wells.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions to the test wells. For control wells (100% activity), add 25 µL of the solvent.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE solution to all wells except the blank wells (add 25 µL of assay buffer to blanks).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram: AChE Inhibition Assay Workflow

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, AChE, ATCI, DTNB, & Test Compounds Plate_Setup Add Buffer, Test Compounds, DTNB Reagents->Plate_Setup Add_Enzyme Add AChE Solution Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add ATCI Substrate Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Absorbance Measurement (412 nm) Add_Substrate->Kinetic_Read Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Kinetic_Read->Calculate_Rate Calculate_Inhibition % Inhibition Calculation Calculate_Rate->Calculate_Inhibition Determine_IC50 IC50 Determination Calculate_Inhibition->Determine_IC50 NTE_Assay_Principle Total_Esterases All Esterases (including NTE) Paraoxon_Resistant Paraoxon-Resistant Esterases (including NTE) Total_Esterases->Paraoxon_Resistant Non_NTE Paraoxon-Resistant, Mipafox-Resistant Esterases Paraoxon_Resistant->Non_NTE NTE_Activity NTE Activity Paraoxon_Resistant->NTE_Activity Non_NTE->NTE_Activity note NTE Activity = (Activity with Paraoxon) - (Activity with Paraoxon + Mipafox)

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Method Transfer and Validation for Dimethylvinphos Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Consistency

In the landscape of pharmaceutical development and environmental monitoring, the ability to produce consistent, reliable analytical data across different laboratories is not merely a goal; it is a regulatory and scientific necessity. This guide addresses the nuanced process of transferring an analytical method for the organophosphate pesticide Dimethylvinphos between laboratories. Dimethylvinphos, an acetylcholinesterase inhibitor, requires precise and accurate quantification to ensure product safety and environmental compliance.[1][2]

The transfer of a validated analytical method from a transferring laboratory (TL) to a receiving laboratory (RL) is a formal, documented process that qualifies the RL to perform the method as intended.[3] A failed or poorly executed transfer can lead to costly project delays, out-of-specification (OOS) results unrelated to product quality, and a loss of confidence in the analytical data.[4][5] This guide provides a framework grounded in scientific principles and regulatory expectations, designed to empower researchers and drug development professionals to navigate this critical process successfully.

Part 1: The Foundational Stage - Pre-Transfer Activities

Success in method transfer is overwhelmingly determined by the quality of the upfront planning and communication. Rushing into the execution phase without a robust strategy is a common pitfall.[5]

Assembling the Method Transfer Package

The TL must compile a comprehensive information package. This is not just the Standard Operating Procedure (SOP), but the entire history and rationale of the method.

Key Components:

  • Validated Method Procedure: A detailed, unambiguous protocol.

  • Method Validation Report: Comprehensive data from the original validation, demonstrating performance characteristics like accuracy, precision, specificity, linearity, range, and robustness as per ICH Q2(R1) guidelines.[6][7][8]

  • Method Development Report: Explains the scientific rationale for key decisions (e.g., choice of chromatographic column, mobile phase composition, extraction solvent). This context is invaluable for troubleshooting.

  • Risk Assessment: A formal risk assessment should be conducted to proactively identify potential failure points.[3][9] This includes comparing instrumentation, software, reagent sources, and analyst experience levels between the TL and RL.

The Method Transfer Protocol: The Blueprint for Success

A jointly approved Method Transfer Protocol is the cornerstone of the entire process.[3][10] It must be established before any experimental work begins.

Core Elements of the Protocol:

  • Objective and Scope: Clearly state the purpose of the transfer.

  • Roles and Responsibilities: Define the duties of the TL and RL.

  • Materials and Instruments: List all critical reagents, standards, and equipment, specifying any allowable variations.

  • Experimental Design: Detail the chosen transfer strategy (see Part 2), the number of samples, replicates, and concentration levels.

  • Acceptance Criteria: Predetermined, statistically justified criteria for success. This is a critical and often undefined area that leads to failure.[3][5][11]

  • Data Analysis and Reporting: Specify the statistical methods to be used for comparison.[10]

  • Deviation Handling: A clear procedure for documenting and investigating any deviations from the protocol.

Part 2: Execution - Strategies for Method Transfer

The choice of transfer strategy depends on the method's complexity, the RL's experience, and the stage of drug development.[9][10]

Comparative Testing

This is the most common approach, where both the TL and RL analyze the same, homogeneous batch of samples.[10][11] The results are then statistically compared to demonstrate equivalence.

  • Causality: The core principle is to create a direct comparison under controlled conditions, minimizing variables other than the laboratory environment itself. By using the same sample lot, any significant difference in results can be more confidently attributed to systemic issues in the RL's execution (e.g., instrument setup, analyst technique) rather than sample variability.

Co-validation between Laboratories

In this strategy, the RL participates in the original method validation, typically by conducting the intermediate precision assessment.[10][11]

  • Causality: This approach is efficient for new methods intended for multi-site use from the outset. It builds proficiency in the RL from the earliest stage and inherently demonstrates that the method is reproducible across different laboratory environments.

Revalidation

The RL performs a partial or full revalidation of the method.

  • Causality: This is the most resource-intensive option and is generally reserved for situations with significant differences between laboratories (e.g., substantially different instrumentation) or when a transfer waiver is not justifiable and comparative testing is not feasible.[10]

Transfer Waiver

A formal transfer may be waived if the RL is already proficient in a similar procedure, the method is a simple compendial method, or the receiving analysts were involved in the original development and validation.[10] A waiver must be scientifically justified and documented.

Comparing Method Transfer Strategies
StrategyPrincipleWhen to UseKey Considerations
Comparative Testing Both labs analyze the same samples; results are statistically compared.[10][11]Most common approach for established, validated methods.Requires careful sample preparation, handling, and robust statistical analysis.[10]
Co-validation RL participates in the method validation process with the TL.[10][11]Ideal for new methods being developed for multi-site use.Requires high levels of collaboration and harmonized protocols from the start.[10]
Revalidation RL performs a full or partial revalidation of the method.Significant differences in lab equipment or conditions; substantial method changes.Most rigorous and resource-intensive approach.
Transfer Waiver The formal transfer process is waived based on strong justification.[10]Simple compendial methods; RL is already proficient with the technology.Requires a thorough, documented justification and risk assessment.

Part 3: The Analytical Heart - Experimental Protocol for Dimethylvinphos

This section provides a detailed protocol for the analysis of Dimethylvinphos in a food matrix, based on the widely used QuEChERS sample preparation method followed by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]

Materials and Reagents
  • Dimethylvinphos analytical standard: PESTANAL® or equivalent, with certificate of analysis.[12]

  • Solvents: Acetonitrile (ACN) and Acetone, pesticide or LC-MS grade.[15]

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent.

  • Reagent Water: Type 1 Ultrapure.

Step-by-Step Sample Preparation (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex food matrices.[16][17]

  • Homogenization: Homogenize a representative 10-15 g sample of the food matrix (e.g., fruit, vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards if being used.

    • Cap and shake vigorously for 1 minute.

  • Salting-Out Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

    • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and promotes phase separation.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA sorbent.

    • The PSA effectively removes organic acids, sugars, and other polar matrix interferences.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

Step-by-Step GC-MS Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like organophosphate pesticides.[13][18]

  • Instrument Conditions:

    • GC System: Agilent 6890N or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 150°C, ramp to 280°C at 30°C/min, hold for 10 min.[14]

    • MS System: Agilent 5973N Mass Selective Detector or equivalent.

    • Mode: Selective Ion Monitoring (SIM) for high sensitivity and specificity.

    • Quantifier Ion for Dimethylvinphos: To be determined from the mass spectrum (e.g., by analyzing the standard).

    • Qualifier Ions: At least two other characteristic ions for identity confirmation.

  • Calibration:

    • Prepare a stock solution of Dimethylvinphos (e.g., 100 µg/mL) in a suitable solvent.

    • Create a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by diluting the stock solution.

    • Inject the standards to generate a calibration curve. The correlation coefficient (r²) should be >0.99.

  • Sample Analysis:

    • Inject the final extracts from the sample preparation step.

    • Integrate the peak area for the Dimethylvinphos quantifier ion.

    • Quantify the concentration using the calibration curve.

    • Confirm identity by verifying the retention time and the ratio of qualifier ions to the quantifier ion against a standard.

Part 4: Data Evaluation and Acceptance Criteria

The core of the transfer is the statistical comparison of data from both laboratories. The goal is not to prove the results are identical, but that they are statistically equivalent and fit for purpose.[19][20][21]

Key Performance Parameters to Compare
  • Accuracy/Recovery: Determined by analyzing spiked matrix samples at multiple concentrations.

  • Precision:

    • Repeatability (Intra-lab): The agreement between replicate analyses of the same sample within one lab on one day.

    • Intermediate Precision (Reproducibility): The agreement between results from the two different labs. This is the most critical parameter for a successful transfer.

  • Linearity: Comparison of the calibration curves generated in each lab.

  • Limit of Quantitation (LOQ): Both labs must demonstrate the ability to reliably quantify Dimethylvinphos at the required sensitivity level.[8]

Setting Acceptance Criteria

Acceptance criteria must be pre-defined in the transfer protocol.[11] They should be realistic and based on the performance observed during method validation.

ParameterExample Acceptance CriteriaRationale
Accuracy (% Recovery) Mean recovery difference between labs ≤ 10%. Individual lab mean recovery should be within 80-120%.Ensures no significant systematic bias is introduced by the RL.
Precision (RSD) Repeatability (RSDr) ≤ 15%. Reproducibility (RSDR) between labs ≤ 20%.Demonstrates the method performs with acceptable variability in both labs. Based on typical performance for residue analysis.[22][23]
Linearity (r²) Correlation coefficient (r²) ≥ 0.995 for both labs.Confirms both labs can achieve a linear response over the required analytical range.
LOQ Comparison Results for spiked samples at the LOQ should be accurate and precise (e.g., Recovery 70-130%, RSD ≤ 25%).Verifies the RL can meet the required sensitivity for the intended purpose of the method.
Hypothetical Comparative Data Summary
ParameterConcentrationTransferring Lab (TL)Receiving Lab (RL)Acceptance CriteriaPass/Fail
Accuracy (% Recovery) Low (50 ng/g)98.5%94.2%Difference ≤ 10%Pass
High (500 ng/g)101.2%103.5%Difference ≤ 10%Pass
Precision (RSDr, n=6) Low (50 ng/g)5.1%6.8%≤ 15%Pass
High (500 ng/g)3.8%4.5%≤ 15%Pass
Reproducibility (RSDR) Combined Data-8.9%≤ 20%Pass
Linearity (r²) 10-1000 ng/g0.99910.9988≥ 0.995Pass

Part 5: Visualization of Workflows

Method Transfer and Validation Workflow

MethodTransferWorkflow cluster_pre Phase 1: Pre-Transfer cluster_exec Phase 2: Execution cluster_post Phase 3: Evaluation & Reporting A Assemble Method Transfer Package (Validation/Dev Reports) B Conduct Joint Risk Assessment (Instruments, Personnel) A->B Inform C Draft & Approve Method Transfer Protocol (Includes Acceptance Criteria) B->C Define Scope D Train Receiving Lab Personnel C->D Initiate F Execute Protocol at Both Labs (Comparative Testing) D->F E Prepare & Ship Homogeneous Samples E->F G Compile & Statistically Analyze Data from Both Labs F->G H Compare Results to Acceptance Criteria G->H I Initiate Investigation (Root Cause Analysis) H->I Criteria NOT Met J Draft Final Method Transfer Report H->J Criteria Met I->F Re-execute/Modify K Successful Transfer: Implement Method at RL J->K

Caption: High-level workflow for a structured analytical method transfer process.

Relationship Between Validation and Transfer Criteria

ValidationTransfer Validation ICH Q2(R1) Method Validation Establishes method is fit for purpose in one lab Accuracy (% Recovery) Precision (RSDr) Linearity (r²) Transfer Method Transfer Demonstrates method is reproducible in a second lab Inter-lab Accuracy Comparison Reproducibility (RSDR) Linearity Comparison Validation:Accuracy->Transfer:Accuracy Sets Target Validation:Precision->Transfer:Precision Sets Baseline Validation:Linearity->Transfer:Linearity Confirms Range

Caption: How original validation parameters inform transfer acceptance criteria.

Conclusion and Final Report

Upon successful completion, a final Method Transfer Report must be authored and approved by all stakeholders, including Quality Assurance.[10][11] This report serves as the official record that the receiving laboratory is qualified to perform the analysis of Dimethylvinphos. It should summarize the protocol, present all comparative data and statistical analyses, document any deviations and their resolution, and conclude with a definitive statement on the success of the transfer.

Effective method transfer is a collaborative endeavor built on clear communication, meticulous planning, and a deep understanding of the analytical science involved.[4][5] By following the principles and protocols outlined in this guide, laboratories can ensure the seamless transition of analytical methods, safeguarding data integrity and accelerating scientific progress.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • J Biopharm Stat. (2008). Statistical Assessment of Analytical Method Transfer. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2018). Challenges and Trends in Analytical Methods Transfer. Retrieved from [Link]

  • Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Statistical Assessment of Analytical Method Transfer. Retrieved from [Link]

  • Manufacturing Chemist. (2020). Getting it right: best practices for analytical method transfers. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Dimethylvinphos (Ref: SD 8280). Retrieved from [Link]

  • QbD Group. (2024). Analytical Method Transfer: Common Pitfalls and How to Avoid Them. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Dimethylvinphos. Retrieved from [Link]

  • GMP SOP. (n.d.). Importance of acceptance criteria in analytical method transfer. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylvinphos. PubChem. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Retrieved from [Link]

  • InPeaks. (2020). Step-by-Step Guide to Troubleshoot ‘Method Transfer’ Challenges and Things You Did Not Know. Retrieved from [Link]

  • BioProcess International. (2018). Methods on the Move: Addressing Method Transfer Challenges for the Biopharmaceutical Industry. Retrieved from [Link]

  • PubMed. (2010). [Preparation of samples for proficiency testing of pesticide residue analysis in processed foods]. Retrieved from [Link]

  • Scilit. (n.d.). Methods of sample preparation for determination of pesticide residues in food matrices by chromatography–mass spectrometry-based techniques: a review. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved from [Link]

  • MDPI. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2014). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. Retrieved from [Link]

  • Compliance4alllearning.com. (n.d.). Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods and Procedures for Pesticides. Retrieved from [Link]

  • Cheméo. (n.d.). Dimethylvinphos. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Pesticide Analytical Manual (PAM). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Retrieved from [Link]

  • CNR-IRIS. (2023). Polar pesticides in food of animal origin: interlaboratory validation to evaluate method fitness-for. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Can You Detect Pesticides Using Gas Chromatography?. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometry Techniques for Multiresidue Pesticide Analysis in Agricultural Commodities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry. Retrieved from [Link]

  • PubMed. (2023). Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin. Retrieved from [Link]

  • MDPI. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Retrieved from [Link]

  • Environment, Health & Safety. (n.d.). 24.5 Cholinesterase Testing. Retrieved from [Link]

  • Oxford Academic. (2020). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Military Medicine. Retrieved from [Link]

  • OUCI. (n.d.). Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin. Retrieved from [Link]

  • PrimusLabs. (n.d.). Pesticide Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of Dimethylvinphos: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and chemical research, the responsible management of hazardous materials is not just a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Dimethylvinphos, an organophosphate insecticide that demands meticulous handling due to its acute toxicity and environmental persistence. By moving beyond mere compliance and fostering a deep understanding of the chemical principles at play, this document aims to empower laboratory personnel to manage this hazardous waste stream with confidence and precision.

Understanding the Inherent Risks of Dimethylvinphos

Dimethylvinphos, a potent acetylcholinesterase inhibitor, presents significant health and environmental hazards.[1] Acute toxicity through ingestion, inhalation, or dermal contact is a primary concern.[2] Furthermore, its classification as "very toxic to aquatic life with long lasting effects" underscores the critical need for disposal methods that prevent its release into the environment.[2][3][4]

Table 1: Key Hazard Information for Dimethylvinphos

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[2]☠️
Hazardous to the Aquatic Environment, Acute Hazard (Category 1) Very toxic to aquatic life.[2][4]môi trường
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) Very toxic to aquatic life with long lasting effects.[2][3][4]môi trường

Foundational Safety: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the establishment of a robust safety barrier through appropriate Personal Protective Equipment (PPE) is non-negotiable. The handling of both concentrated Dimethylvinphos and the caustic solutions used for its degradation requires comprehensive protection.

Essential PPE includes:

  • Gloves: Always wear unlined, elbow-length, chemical-resistant gloves.[3] Nitrile or neoprene gloves offer good protection against pesticides.[3] Never use leather or cotton gloves, as they can absorb and retain the chemical, increasing the risk of exposure.[3]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5][6] For operations with a higher risk of splashing, such as transferring liquids, a face shield worn over goggles provides an additional layer of protection.[3][5]

  • Protective Clothing: A lab coat is the minimum requirement.[6] For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.[5]

  • Respiratory Protection: If there is a risk of inhaling dusts or vapors, particularly during spill cleanup, a respirator is necessary.[3] The specific type of respirator and cartridge should be selected based on a thorough risk assessment.

In-Lab Chemical Neutralization: A Step-by-Step Protocol for Alkaline Hydrolysis

For laboratory-scale quantities of Dimethylvinphos waste, in-situ chemical neutralization via alkaline hydrolysis is a scientifically sound and effective method of degradation. Organophosphate pesticides are susceptible to hydrolysis in alkaline conditions, which breaks the ester bonds, rendering the molecule significantly less toxic.[7] This procedure should be performed in a certified chemical fume hood.

Materials:

  • Dimethylvinphos waste (in a suitable container)

  • Sodium hydroxide (NaOH), pellets or a concentrated solution

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 1M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glass beakers or flasks

  • Personal Protective Equipment (as outlined above)

Protocol:

  • Preparation of the Alkaline Solution:

    • Prepare a sodium hydroxide solution to achieve a final pH of approximately 12-13 in the waste mixture. A 5N NaOH solution is a common starting point.[4]

    • Safety Precaution: The dissolution of sodium hydroxide is highly exothermic. Always add NaOH to water slowly and with constant stirring, preferably in an ice bath to control the temperature. Never add water to solid NaOH.

  • Hydrolysis of Dimethylvinphos:

    • Place the container with the Dimethylvinphos waste on a stir plate within a chemical fume hood.

    • Slowly add the prepared sodium hydroxide solution to the waste while stirring continuously.

    • Monitor the pH of the mixture using pH strips or a pH meter to ensure it remains in the 12-13 range.

    • Allow the mixture to react for a minimum of 30 minutes at room temperature.[4] This incubation period allows for the hydrolysis of the organophosphate.

  • Neutralization of the Hydrolysate:

    • After the 30-minute incubation, slowly add a dilute solution of sulfuric acid to the mixture while continuing to stir.

    • Frequently check the pH of the solution. The goal is to bring the pH to a neutral range (approximately pH 7).

    • Causality: Neutralization is crucial as it renders the solution less corrosive and safer for subsequent handling and disposal. It also prevents the release of a highly alkaline waste stream into the environment.

  • Final Disposal:

    • Once neutralized, the resulting solution can be disposed of in accordance with local and institutional regulations for chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal of the treated hydrolysate.[1][8]

    • The neutralized solution should be collected in a clearly labeled hazardous waste container.

Managing Spills: A Calm and Methodical Approach

In the event of a Dimethylvinphos spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.

  • Attend to any Exposed Individuals: If anyone has come into contact with the chemical, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Cleanup Procedure for a Laboratory-Scale Spill:

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of personal protective equipment.

  • Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like vermiculite or cat litter to prevent it from spreading.[9][10]

  • Absorb the Spilled Material:

    • For liquid spills, cover the spill with an absorbent material, working from the outside in.[9][10]

    • For solid spills, gently cover the material with a damp paper towel to prevent the generation of airborne dust.[2][11]

  • Collect the Waste: Carefully scoop the absorbed material or the damp paper towels into a designated, leak-proof hazardous waste container.[2][9]

  • Decontaminate the Area:

    • Clean the spill area with a detergent and water solution.

    • For residual Dimethylvinphos, a decontamination step using a 10% solution of lye (sodium hydroxide) or lime can be effective for many organophosphates.[12]

    • Apply the decontamination solution to the spill area, allow for a contact time of at least 15-20 minutes, and then absorb the solution with fresh absorbent material.

    • Place all contaminated cleanup materials into the hazardous waste container.

  • Final Cleaning: Wipe the area with a clean, wet cloth.

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.

The Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Dimethylvinphos in a laboratory setting.

Dimethylvinphos_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Identify Dimethylvinphos Waste assess_risk Assess Risks: - Quantity - Concentration - Location start->assess_risk don_ppe Don Appropriate PPE: - Chemical-resistant gloves - Goggles & Face Shield - Lab Coat assess_risk->don_ppe spill Spill Occurs? don_ppe->spill hydrolysis In-Lab Neutralization: Alkaline Hydrolysis spill->hydrolysis No spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes neutralize Neutralize Hydrolysate (pH ~7) hydrolysis->neutralize collect_waste Collect Waste in Labeled Container spill_cleanup->collect_waste neutralize->collect_waste contact_ehs Contact EHS for Waste Pickup collect_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of Dimethylvinphos.

Conclusion: Fostering a Culture of Safety

The responsible disposal of hazardous chemicals like Dimethylvinphos is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and scientists can effectively neutralize this potent insecticide, minimizing risks to themselves, their colleagues, and the ecosystem. This commitment to best practices not only ensures regulatory compliance but also builds a deep-seated culture of safety that is integral to scientific excellence.

References

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • Personal Protection for the Applicator and Worker Module. (n.d.). Cornell University.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Spill Management Procedure. (n.d.). Texas A&M University - Texarkana.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
  • Safe Disposal of Pesticides. (2025, July 3). U.S. Environmental Protection Agency.
  • Disposal of Pesticides. (2026, January 6).
  • Analytical Observations Report. (2020, March 4).
  • Safe disposal of pesticides. (n.d.). NSW Environment Protection Authority.
  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology.
  • Requirements for Pesticide Disposal. (n.d.). U.S. Environmental Protection Agency.
  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (1982). U.S. Environmental Protection Agency.
  • Interim review of Chlorfenvinphos - Chemistry Assessment. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
  • Pesticide Decontaminants. (n.d.). University of Missouri Extension.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • PREVENTING DECOMPOSITION OF AGRICULTURAL CHEMICALS BY ALKALINE HYDROLYSIS IN THE SPRAY TANK. (n.d.). Cornell University.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of California, Santa Barbara.
  • Safe Handling Procedures for Caustic Soda. (2024, April 12). Univar Solutions.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethylvinphos

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dimethylvinphos is an organophosphate insecticide that functions as a potent acetylcholinesterase (AChE) inhibitor.[1] While invaluable in specific research and development contexts, its high acute toxicity presents significant hazards to laboratory personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to move beyond a simple checklist, explaining the causality behind each procedural step and PPE recommendation. Adherence to these protocols is not merely about compliance but about creating a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Profile of Dimethylvinphos: Understanding the Threat

To select appropriate PPE, one must first understand the specific risks posed by the chemical. Dimethylvinphos is hazardous through multiple routes of exposure and is classified accordingly.

Mechanism of Action: As an organophosphate, Dimethylvinphos irreversibly inhibits acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at nerve endings, causing overstimulation of the nervous system which can result in severe, potentially lethal, systemic effects.[1]

Routes of Exposure:

  • Ingestion: Highly toxic if swallowed.[2][3]

  • Inhalation: Toxic or fatal if inhaled as a dust or vapor.[3][4]

  • Dermal (Skin) Contact: Harmful and readily absorbed through the skin, causing systemic toxicity.[3]

  • Ocular (Eye) Contact: Causes serious eye irritation.[3]

Globally Harmonized System (GHS) Hazard Classification: The hazards of Dimethylvinphos are summarized in the following table based on GHS classifications.[2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Hazardous to the Aquatic EnvironmentAcute 1, Chronic 1H410: Very toxic to aquatic life with long lasting effects

Core Principles of PPE Selection

Before handling any hazardous chemical, it is crucial to remember the Hierarchy of Controls . PPE is the last line of defense, employed after engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures) are established.

The selection of PPE must be dictated by a thorough risk assessment of the specific procedure being performed. The concentration of the chemical, the quantity being handled, the potential for aerosolization, and the duration of the task all inform the level of protection required.

Required PPE for Handling Dimethylvinphos

Based on the known hazards, the following PPE is mandatory for all work with Dimethylvinphos.

Hand Protection: Hands are the most likely part of the body to come into direct contact with the chemical.[5] Standard latex or vinyl gloves are insufficient.

  • Required Gloves: Chemical-resistant gloves are essential. Butyl or thick Nitrile rubber gloves are recommended.[6][7]

  • Causality: These materials are specifically tested to resist degradation and permeation by organophosphates and the organic solvents they may be dissolved in.

  • Protocol: Always double-glove when handling concentrated Dimethylvinphos. Inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if contamination is suspected.

Eye and Face Protection: The eyes' mucous membranes absorb chemicals rapidly.[8]

  • Minimum Requirement: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Enhanced Protection: When there is a risk of splashing (e.g., transferring solutions, preparing dilutions), a full-face shield must be worn in addition to safety goggles.[6][9]

  • Causality: Goggles protect against splashes and vapors from reaching the eye, while a face shield protects the entire face from direct contact.

Body Protection:

  • Standard Operations: A buttoned lab coat is the minimum requirement to protect against minor spills and contamination.

  • High-Risk Operations: For tasks involving larger quantities or a high risk of splashing, wear impervious clothing, such as a chemical-resistant apron or a full Tyvek safety suit over normal lab attire.[3][10]

  • Causality: Standard lab coats offer limited protection against significant liquid contamination. Chemical-resistant materials provide a necessary barrier to prevent skin absorption.[10]

Respiratory Protection: Dimethylvinphos is toxic when inhaled.[3] Respiratory protection is critical when engineering controls are insufficient.

  • When Required: Use a respirator when handling the solid powder outside of a ventilated enclosure, when there is any potential for aerosol generation, or in case of a spill in a poorly ventilated area.

  • Required Respirator: A NIOSH-approved full-face respirator with organic vapor cartridges is recommended.[3][6]

  • Causality: This equipment filters organic chemical vapors from the air, preventing them from entering the respiratory system. A full-face respirator also provides superior eye protection.[9]

Task-Based PPE Summary Table:

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (in fume hood)Double Nitrile/Butyl GlovesSafety GogglesLab CoatNot required if in hood
Preparing Stock Solution Double Nitrile/Butyl GlovesGoggles & Face ShieldChemical-Resistant ApronRecommended
Performing Reactions Double Nitrile/Butyl GlovesSafety GogglesLab CoatAssess based on aerosol risk
Spill Cleanup Heavy Duty Butyl GlovesFull-Face RespiratorChemical Safety SuitMandatory

Procedural Guide to Safe Handling

Protocol 4.1: Donning and Doffing PPE

  • Donning (Putting On):

    • Put on inner gloves.

    • Put on lab coat or chemical suit.

    • Put on respirator (if required) and perform a seal check.

    • Put on eye/face protection.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove outer gloves, peeling them off without touching the outside surface.

    • Remove lab coat or suit, rolling it outwards and away from the body.

    • Remove face shield/goggles from the back.

    • Remove respirator from the back.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water. [3]

Emergency Response and Decontamination

In the event of an exposure or spill, a rapid and correct response is critical.[11] All personnel must be trained on these procedures before beginning work.

Caption: Emergency response decision workflow for Dimethylvinphos incidents.

Step-by-Step Emergency Procedures:

  • Skin Exposure: Immediately remove all contaminated clothing.[8] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Exposure: Immediately flush the eye with gently flowing water for at least 15 minutes, holding the eyelid open.[8][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air at once.[8] If breathing has stopped or is difficult, provide artificial respiration, but only if you are trained and equipped to do so without exposing yourself.[8][12] Call for emergency medical help immediately.[3]

  • Ingestion: DO NOT INDUCE VOMITING. [13] Rinse the mouth with water. Call a poison control center or seek immediate emergency medical help.[3] Provide the medical team with the Safety Data Sheet (SDS) for Dimethylvinphos.

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.[14]

    • Wear the highest level of PPE, including a respirator.

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solution (e.g., 10% sodium carbonate solution followed by soap and water), collecting all cleaning materials as hazardous waste.

Waste Disposal: A Critical Final Step

Improper disposal can lead to environmental contamination and regulatory violations. All Dimethylvinphos waste is considered hazardous.[4][6]

Operational Plan:

  • Waste Collection: All materials contaminated with Dimethylvinphos—including excess reagent, reaction mixtures, contaminated PPE, and cleanup materials—must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[6]

  • Storage: Store waste containers in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.

Disposal Plan:

  • Professional Disposal: Under no circumstances should Dimethylvinphos waste be disposed of down the drain or in regular trash.[4] All waste must be disposed of through a licensed hazardous waste disposal contractor.

  • Decontamination of Containers: Empty containers that held Dimethylvinphos must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[15] The rinsate must be collected and disposed of as hazardous waste.[15] After triple-rinsing, the container can be managed for disposal according to institutional and local regulations.

Conclusion: Working with Dimethylvinphos demands a profound respect for its toxicity. By understanding its chemical properties and adhering strictly to the PPE, handling, and disposal protocols outlined in this guide, you can effectively mitigate the risks. This commitment to safety is foundational to the integrity and success of your research.

References

  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). University of Hertfordshire. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylvinphos. PubChem Compound Database. Retrieved from [Link]

  • CAS. (n.d.). Dimethylvinphos. CAS Common Chemistry. Retrieved from [Link]

  • Juntarawijit, C., & Juntarawijit, Y. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 1060284. Retrieved from [Link]

  • Cheméo. (n.d.). Dimethylvinphos. Retrieved from [Link]

  • NIST. (n.d.). dimethylvinphos(E). NIST Chemistry WebBook. Retrieved from [Link]

  • European Commission. (n.d.). EU Pesticides Database - Active substance details: Dimethylvinphos. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • University of New Hampshire Extension. (n.d.). Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements. Retrieved from [Link]

  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]

  • health.vic. (2024). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Government of Saskatchewan. (n.d.). EMERGENCY RESPONSE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). First Aid in Case of Pesticide Exposure. Retrieved from [Link]

  • Pest Control Courses. (n.d.). Emergency Procedures. Retrieved from [Link]

  • ChemTrack.org. (n.d.). Safety Guideline. Retrieved from [Link]

  • Penn State Extension. (2023). First Aid for Pesticide Poisoning. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • The Voluntary Initiative. (n.d.). Pesticide Disposal. Retrieved from [Link]

  • Oregon State University. (n.d.). Disposal of Pesticides. National Pesticide Information Center. Retrieved from [Link]

  • Chem Service. (2014). Safety Data Sheet for Organophosphorous Pesticides Mixture. Retrieved from [Link]

  • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethylvinphos
Reactant of Route 2
Reactant of Route 2
Dimethylvinphos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.